molecular formula C18H11NO3 B010061 Disperse yellow 54 CAS No. 7576-65-0

Disperse yellow 54

Cat. No.: B010061
CAS No.: 7576-65-0
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
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Description

Disperse yellow 54, also known as this compound, is a useful research compound. Its molecular formula is C18H11NO3 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
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InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
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InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H11NO3
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DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
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Molecular Weight

289.3 g/mol
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Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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CAS No.

7576-65-0, 12223-85-7, 75216-45-4
Record name Disperse Yellow 54
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Record name SOLVENT YELLOW 114
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Foundational & Exploratory

Disperse Yellow 54 CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Disperse Yellow 54 (C.I. 47020), a quinoline-based dye. The document covers its core chemical identity, physicochemical properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.

Core Chemical Identity and Properties

This compound is a synthetic textile dye belonging to the quinophthalone class. Its chemical name is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione .

The primary and most widely recognized Chemical Abstracts Service (CAS) Registry Number for this compound is 12223-85-7 [1][2]. Other CAS numbers, such as 7576-65-0 and 75216-45-4, are also occasionally associated with this dye, sometimes in the context of its synonym, Solvent Yellow 114, or by specific suppliers.

The chemical structure is depicted below:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Physicochemical & Computational Data

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 12223-85-7[1][2]
C.I. Name This compound, 47020[1]
Molecular Formula C₁₈H₁₁NO₃[1][3]
Molecular Weight 289.29 g/mol [1][3]
Appearance Yellow to brown powder[1]
Melting Point 265 °C
Boiling Point 502 °C at 760 mmHg
Density ~1.435 g/cm³
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
InChIKey FDTLQXNAPKJJAM-UHFFFAOYSA-N[3]
Topological Polar Surface Area 67.3 Ų[3]
XLogP3-AA 3.0[3]
Hydrogen Bond Acceptors 4[3]

Experimental Protocols & Methodologies

This section details key experimental procedures relevant to the synthesis and analysis of this compound.

Synthesis of this compound

The industrial synthesis of this compound is achieved through the condensation of 2-methylquinolin-3-ol with phthalic anhydride[1].

Protocol:

  • Reactant Preparation: Equimolar amounts of 2-methylquinolin-3-ol and phthalic anhydride are prepared.

  • Condensation Reaction: The reactants are heated together, typically in the absence of a solvent or in a high-boiling inert solvent. The reaction involves the nucleophilic attack of the methyl group of 2-methylquinolin-3-ol (after activation) on the carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration.

  • Work-up and Purification: After the reaction is complete, the crude product is cooled and isolated. Purification can be achieved by recrystallization from a suitable solvent, such as pyridine or a high-boiling organic solvent, to yield the final yellow dye powder[1].

Synthesis_of_Disperse_Yellow_54 cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification cluster_final Final Product R1 2-Methylquinolin-3-ol P1 Condensation (Heating) R1->P1 R2 Phthalic Anhydride R2->P1 Prod This compound (Crude) P1->Prod Pur Recrystallization Prod->Pur Final Pure this compound Pur->Final scCO2_Solubility_Workflow cluster_oven High-Pressure Zone CO2_Tank CO₂ Cylinder Pump High-Pressure Pump CO2_Tank->Pump Heater Pre-heater Pump->Heater Equilibrium_Cell Equilibrium Cell (with Dye Sample) Heater->Equilibrium_Cell scCO₂ Expansion_Valve Heated Expansion Valve Equilibrium_Cell->Expansion_Valve Dye-Saturated scCO₂ Oven Thermostatic Oven Collection_Trap Collection Trap (with Solvent) Expansion_Valve->Collection_Trap Precipitated Dye + Gaseous CO₂ Gas_Meter Gas Meter Expansion_Valve->Gas_Meter Gaseous CO₂ UV_Vis UV-Vis Spectrophotometer Collection_Trap->UV_Vis Dye Solution for Quantification

References

Physicochemical properties of C.I. 47020

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of C.I. 47020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C.I. 47020. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, details experimental methodologies for crucial property assessments, and provides a visual representation of a key experimental workflow.

Introduction

C.I. 47020 is a quinoline-based dye known by several names, including Disperse Yellow 54 and Solvent Yellow 114. It is structurally identified as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione. This compound is recognized for its vibrant yellow hue and has applications in various industries. A related but distinct entity is Quinoline Yellow WS (Water Soluble), a sulfonated version of C.I. 47020, which exhibits high water solubility due to the presence of sulfonate groups. This guide focuses on the primary, water-insoluble form, C.I. 47020.

Core Physicochemical Properties

The fundamental physicochemical characteristics of C.I. 47020 are summarized in the tables below, offering a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties of C.I. 47020
PropertyValue
C.I. Name 47020
Common Names This compound, Solvent Yellow 114
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
CAS Number 7576-65-0, 12223-85-7
Molecular Formula C₁₈H₁₁NO₃
Molecular Weight 289.28 g/mol [1][2]
Appearance Yellow to brown powder[1]
Melting Point 265 °C[3][4]
Boiling Point 502 °C at 760 mmHg[3][5]
Density 1.435 g/cm³[3][5]
Table 2: Solubility and Spectral Properties of C.I. 47020
PropertyValue
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in strong sulfuric acid, pyridine, and sulfolane; Soluble in ethanol.[1]
Spectral Properties (λmax) The water-soluble form, Quinoline Yellow WS, has a maximum absorption wavelength of 416 nm.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of C.I. 47020 are outlined below. These protocols are based on standard analytical techniques for organic dyes.

Determination of Melting Point

The melting point of C.I. 47020 can be determined using a standard capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of C.I. 47020 is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10 °C/minute for a preliminary determination, then 1-2 °C/minute for an accurate measurement).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Solubility (Shake-Flask Method)

The solubility of C.I. 47020 in a given organic solvent can be quantitatively determined using the shake-flask method followed by UV-Vis spectrophotometric analysis.

  • Apparatus: Analytical balance, volumetric flasks, mechanical shaker or magnetic stirrer, constant temperature water bath, centrifuge, UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of C.I. 47020 is added to a known volume of the desired solvent in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then centrifuged or allowed to settle to separate the undissolved solid.

    • A known volume of the supernatant (saturated solution) is carefully removed and diluted with the same solvent to a concentration within the linear range of the spectrophotometer.

    • The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • The concentration of the dye in the saturated solution is calculated using a pre-determined calibration curve of absorbance versus concentration for C.I. 47020 in the same solvent.

Determination of Spectral Properties (UV-Vis Spectroscopy)

The ultraviolet-visible absorption spectrum of C.I. 47020 is determined to identify its wavelength of maximum absorbance (λmax).

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.

  • Procedure:

    • A dilute stock solution of C.I. 47020 is prepared in a suitable transparent solvent (e.g., ethanol).

    • A series of dilutions are made from the stock solution.

    • The UV-Vis spectrum of a dilute solution is recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank.

    • The wavelength at which the maximum absorbance occurs is identified as λmax.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of C.I. 47020.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess C.I. 47020 to solvent B Equilibrate in constant temperature shaker A->B C Centrifuge to separate solid and liquid phases B->C D Collect supernatant (saturated solution) C->D E Dilute supernatant to known volume D->E F Measure absorbance using UV-Vis Spectrophotometer E->F G Calculate concentration using calibration curve F->G H Determine solubility G->H

Caption: Workflow for determining the solubility of C.I. 47020.

Logical Relationship of C.I. 47020 and its Water-Soluble Form

The following diagram illustrates the relationship between the water-insoluble C.I. 47020 and its water-soluble derivative, Quinoline Yellow WS.

G CI47020 C.I. 47020 (2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione) Water-Insoluble Sulfonation Sulfonation (+ SO₃H groups) CI47020->Sulfonation QY_WS Quinoline Yellow WS (Sulfonated derivative) Water-Soluble Sulfonation->QY_WS

Caption: Conversion of C.I. 47020 to its water-soluble form.

References

An In-depth Technical Guide to the Synthesis of 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, a quinoline derivative of interest in various chemical and industrial applications, also known by names such as Solvent Yellow 114 and C.I. 47020. This document details the synthetic pathways for the target molecule and its precursors, supported by experimental protocols and quantitative data.

Overview of the Synthesis Pathway

The primary synthetic route to 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione involves a condensation reaction between two key precursors: 2-methylquinolin-3-ol and phthalic anhydride. This reaction is a common method for the preparation of quinophthalone dyes. The overall synthesis can be approached as a multi-step process, commencing with the synthesis of the precursors.

dot

Caption: Overview of the multi-step synthesis pathway.

Synthesis of Precursors

Synthesis of 2-Methylquinolin-3-ol

2-Methylquinolin-3-ol is synthesized via the condensation of o-aminobenzaldehyde and chloroacetone.[1][2]

Experimental Protocol:

A detailed one-pot synthesis is described as follows[1]:

  • Solution Preparation:

    • Solution A: Dissolve o-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in tetrahydrofuran.

    • Solution B: Dissolve sodium hydroxide and zinc oxide in water.

    • The mass ratio of o-aminobenzaldehyde, chloroacetone, tetrabutylammonium bromide, sodium hydroxide, and zinc oxide should be 1:0.75:0.10:0.75:0.10.[1]

  • Reaction:

    • Mix Solution A and Solution B. The resulting mixture should have a pH of approximately 12.3.[1]

    • The reaction can be carried out in a microchannel reactor at 30°C.[1]

  • Work-up and Purification:

    • The product is obtained after separation from the reaction mixture.

    • The reported yield for this method is 96.4%.[1]

Synthesis of 1,3-Indandione

1,3-Indandione can be prepared from phthalic anhydride or its ester derivatives. A common laboratory-scale synthesis involves the Claisen condensation of a dialkyl phthalate with ethyl acetate.[3] An alternative two-step method starts from phthalate compounds and malonate compounds.[4]

Experimental Protocol (from Diethyl Phthalate and Ethyl Acetate):

This procedure is adapted from a demonstrated laboratory synthesis[5]:

  • Reaction Setup:

    • In a three-necked flask equipped with a thermometer, reflux condenser, and an addition funnel, add 53 mL of diethyl phthalate.

    • Prepare a solution of 80 mL of ethyl acetate and 3 mL of 99% ethanol in the addition funnel.

    • Add 12.5 g of sodium metal chips to the flask.

  • Reaction:

    • Slowly add the ethyl acetate solution to the reaction flask with stirring while heating. Maintain the temperature between 80-90°C for 90 minutes.

    • After the addition is complete, heat the mixture at reflux for three hours. The product will appear as a thick, yellow solid.

  • Work-up and Purification:

    • After cooling, add a mixture of 40 mL of ethyl acetate and 6 mL of 99% ethanol to react with any unreacted sodium.

    • Collect the yellow solid by suction filtration and wash it with diethyl ether.

    • To decarboxylate the intermediate, dissolve the solid in 800 mL of hot water and boil for 10 minutes.

    • Cool the solution to 15°C and slowly add a diluted sulfuric acid solution (38 mL concentrated H₂SO₄ in 12 mL of cold water).

    • The resulting solid is 1,3-indandione, which can be further purified by recrystallization from a hexane-toluene mixture to yield dark, needle-like crystals.[5]

Synthesis of 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

The final step is the condensation of 2-methylquinolin-3-ol with phthalic anhydride. This reaction is characteristic of the synthesis of quinophthalone dyes.[2]

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine 2-methylquinolin-3-ol and phthalic anhydride. Phthalic anhydride can be used in excess and can also serve as the solvent.[6]

  • Reaction:

    • Heat the mixture to a temperature range of 200-215°C for approximately 2 hours.[6] During this time, water produced from the condensation reaction is removed by distillation.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and then quenched with water to form a slurry.

    • A base, such as a sodium hydroxide solution, is added to the slurry to convert the excess phthalic anhydride into its water-soluble salt.[6]

    • The solid product, 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, is then isolated by filtration, washed with water, and dried.

dot

Caption: Experimental workflow for the final condensation step.

Quantitative Data

The following table summarizes the key quantitative data for the final product and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-(3-hydroxyquinolin-2-yl)indene-1,3-dione C₁₈H₁₁NO₃289.28265Orange/Yellow Powder
2-Methylquinolin-3-olC₁₀H₉NO159.18Not specifiedNeedle crystals
1,3-IndandioneC₉H₆O₂146.14129-132White solid
Phthalic AnhydrideC₈H₄O₃148.12131-134White solid

Spectroscopic Data for 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

While complete, detailed spectra were not available in the searched literature, some characteristic spectroscopic information has been reported.

  • ¹H NMR: A Chinese patent for the synthesis of 1,3-indandione provides ¹H NMR data for the unsubstituted compound: (400MHz, CDCl₃): δ 3.24 (s, 2H), 7.83-7.87 (m, 2H), 7.96-8.01 (m, 2H).[4] The spectrum for the final product would be significantly more complex due to the quinoline moiety.

  • ¹³C NMR: No specific ¹³C NMR data for the final product was found in the searched literature.

  • Infrared (IR) Spectroscopy: An entry in the SpectraBase database indicates the availability of FTIR spectra for 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-.[7]

  • Mass Spectrometry (MS): The molecular weight of 289.28 is consistent with the molecular formula C₁₈H₁₁NO₃.[2] The fragmentation pattern would likely involve cleavages of the bonds connecting the quinoline and indandione moieties.

Applications and Further Research

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, as Solvent Yellow 114, is primarily used as a dye for various plastics, including PS, HIPS, ABS, PC, PMMA, AS, PET, RPVC, SAN, and PA6, as well as in fluorescent pigments.[8] The quinoline and indandione scaffolds are present in many biologically active molecules, suggesting potential for this compound in medicinal chemistry and drug development. Further research could focus on elucidating its biological activities and exploring the synthesis of derivatives with modified properties.

References

An In-depth Technical Guide to Disperse Yellow 54: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, a quinoline-based dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester. Its chemical structure, a derivative of quinoline fused with an indanedione moiety, imparts a vibrant yellow hue and determines its physicochemical properties and application methods. While its principal application lies in materials science, the structural motifs of quinoline and indanedione are found in numerous biologically active compounds, suggesting potential, albeit underexplored, interactions with biological systems. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, detailed experimental protocols for its synthesis and application in polyester dyeing, and a hypothetical exploration of its potential biological signaling interactions based on its constituent chemical moieties.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for understanding its solubility, reactivity, and behavior in various applications.

PropertyValue
Molecular Formula C₁₈H₁₁NO₃[1][2][3][4][5][6][7]
Molecular Weight 289.28 g/mol [1][2][4][5][6][7]
CAS Number 12223-85-7[1][2][3][4][5][6][7]
Appearance Yellow to brown powder[2]
Chemical Class Quinoline Dye

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of a quinoline derivative with phthalic anhydride at elevated temperatures. Two primary routes are described in the literature, utilizing either 2-methyl-3-hydroxyquinoline or 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting material.

Method 1: From 2-Methyl-3-hydroxyquinoline and Phthalic Anhydride

This method involves the direct condensation of 2-methyl-3-hydroxyquinoline with phthalic anhydride.

  • Reactants:

    • 2-Methyl-3-hydroxyquinoline

    • Phthalic anhydride

    • High-boiling point solvent (e.g., trichlorobenzene)

  • Procedure:

    • Combine 2-methyl-3-hydroxyquinoline and phthalic anhydride in a reaction vessel containing a high-boiling point solvent.

    • Heat the mixture to approximately 200°C and maintain this temperature for about 8 hours with continuous stirring.

    • After the reaction is complete, remove the solvent via distillation or vacuum evaporation.

    • The crude product is then purified by steam distillation to remove any remaining solvent, followed by filtration and washing with water.

    • The purified product is dried and ground to obtain the final this compound powder.

Method 2: From 2-Methyl-3-hydroxyquinoline-4-carboxylic acid and Phthalic Anhydride

This alternative synthesis route utilizes the carboxylic acid derivative of the quinoline starting material.

  • Reactants:

    • 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

    • Phthalic anhydride

  • Procedure:

    • Mix 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride in a suitable reactor.

    • Heat the mixture to a temperature of 200 ± 20°C.

    • Once the reaction is complete, the hot reaction mass is carefully added to hot water for dilution.

    • The diluted mixture is cooled to approximately 80°C with stirring.

    • The resulting suspension is passed through a colloid mill for grinding.

    • The pH of the slurry is adjusted to between 7.5 and 9.0 to solubilize unreacted phthalic anhydride and other impurities.

    • The mixture is held at a temperature between 50°C and 100°C for at least 30 minutes.

    • The final product is isolated by filtration, washed thoroughly with water, and then dried.

Application in Polyester Dyeing

This compound is applied to polyester fibers using a high-temperature dyeing method, which is necessary to overcome the crystalline nature of the polymer and facilitate dye diffusion into the fiber matrix.

  • Materials:

    • Polyester fabric

    • This compound

    • Dispersing agent

    • Wetting agent

    • Acetic acid (to control pH)

  • Procedure:

    • Prepare a dye bath by first making a paste of the this compound dye with a dispersing agent, and then diluting it with water.

    • Set the dye bath temperature to 60°C and add the polyester fabric, a wetting agent, and the prepared dye dispersion.

    • Adjust the pH of the bath to 4.0-5.5 using acetic acid.

    • Gradually raise the temperature of the dye bath to 130°C.

    • Maintain this temperature for 60 minutes to allow for dye exhaustion and fixation within the polyester fibers.

    • After dyeing, cool the bath down to 60°C.

    • Rinse the dyed fabric with hot water.

    • Perform a reduction clearing process, if necessary, to remove unfixed dye from the fiber surface and improve wash fastness. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.

    • Rinse the fabric thoroughly with water and then dry.

Diagrams and Workflows

Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process 2_Methyl_3_hydroxyquinoline 2-Methyl-3-hydroxyquinoline Heating Heating (200°C, 8h) in Trichlorobenzene 2_Methyl_3_hydroxyquinoline->Heating Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Heating Solvent_Removal Solvent Removal (Distillation/Evaporation) Heating->Solvent_Removal Purification Purification (Steam Distillation, Filtration, Washing) Solvent_Removal->Purification Drying Drying & Grinding Purification->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Polyester Dyeing Process with this compound

Dyeing_Workflow Start Start Dye_Bath_Prep Prepare Dye Bath (this compound, Dispersing Agent, Water) Start->Dye_Bath_Prep Fabric_Immersion Immerse Polyester Fabric (60°C, with Wetting Agent) Dye_Bath_Prep->Fabric_Immersion pH_Adjustment Adjust pH to 4.0-5.5 (Acetic Acid) Fabric_Immersion->pH_Adjustment Heating Raise Temperature to 130°C pH_Adjustment->Heating Dyeing Dyeing (60 min) Heating->Dyeing Cooling Cool to 60°C Dyeing->Cooling Rinsing Hot Rinse Cooling->Rinsing Reduction_Clearing Reduction Clearing (Optional) Rinsing->Reduction_Clearing Final_Rinse Final Rinse Reduction_Clearing->Final_Rinse Drying Dry Fabric Final_Rinse->Drying End Dyed Fabric Drying->End

Caption: Experimental workflow for dyeing polyester with this compound.

Hypothetical Biological Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway and is not based on direct experimental evidence for this compound. It is a generalized representation of potential cellular responses to chemical stressors with structural similarities to the quinoline and indanedione moieties, such as the induction of oxidative stress and DNA damage.

Quinoline derivatives have been shown to exert biological effects through various mechanisms, including DNA intercalation and the generation of reactive oxygen species (ROS).[3] Indandione derivatives are also known for their diverse biological activities.[8] This hypothetical pathway outlines a possible sequence of events following cellular exposure.

Hypothetical_Signaling_Pathway DY54 This compound (Cellular Uptake) ROS Increased Reactive Oxygen Species (ROS) DY54->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair Mechanisms p53_Activation->DNA_Repair

Caption: Hypothetical signaling pathway of this compound.

References

A Comprehensive Technical Guide to the Solubility of Disperse Yellow 54 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Disperse Yellow 54 (CAS No. 12223-85-7), a quinoline-based dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in dyeing processes, ink formulations, and potentially in other research and development areas. This document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and presents a workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₁NO₃ and a molecular weight of 289.28 g/mol , is a non-ionic dye characterized by its low water solubility.[1] Its molecular structure, based on a quinoline core, dictates its solubility behavior, making it suitable for dyeing hydrophobic fibers like polyester.[2]

Key Properties:

  • Chemical Name: 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

  • CAS Number: 12223-85-7[2]

  • Molecular Formula: C₁₈H₁₁NO₃[2]

  • Molecular Weight: 289.28 g/mol [2]

  • Appearance: Yellow to brown powder[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in published literature. However, qualitative descriptions and some specific values have been reported.

Qualitative Solubility:

This compound is reported to be:

  • Soluble in strong sulfuric acid, pyridine (when heated), sulfolane, and ethanol.[2]

  • Insoluble in water.[2]

Quantitative Solubility:

The following table summarizes the limited available quantitative solubility data for this compound. This table also serves as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Solubility
Water2528.93 µg/L[1]
[Insert Solvent Name][Insert Temperature][Insert Value]
[Insert Solvent Name][Insert Temperature][Insert Value]
[Insert Solvent Name][Insert Temperature][Insert Value]

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble compound like this compound in organic solvents can be accurately determined using established methods such as the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or beaker

  • Drying oven

  • Desiccator

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a solvent-resistant filter (e.g., PTFE) to remove any undissolved particles.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate into the evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye.

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried dye residue on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility (S) in g/L is calculated using the following formula:

    S (g/L) = (Mass of dried dye (g) / Volume of filtrate (L))

UV-Vis Spectrophotometric Method

This method relies on the relationship between the absorbance of a solution and the concentration of the dissolved solute, as described by the Beer-Lambert law.

Materials and Equipment:

  • This compound

  • Selected organic solvents (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Detailed Methodology:

  • Determination of Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant range of wavelengths (e.g., 350-550 nm) to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

  • Sample Analysis:

    • Filter the saturated solution as described in step 3 of the Gravimetric Method.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric and spectrophotometric methods.

Solubility_Determination_Workflow start Start: Determine Solubility of this compound prep_saturated_sol Prepare Saturated Solution (Excess dye in solvent) start->prep_saturated_sol equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated_sol->equilibrate filter_sol Filter to Remove Undissolved Solid equilibrate->filter_sol method_choice Select Method filter_sol->method_choice grav_method Gravimetric Method method_choice->grav_method Direct Mass Measurement spec_method Spectrophotometric Method method_choice->spec_method Spectroscopic Measurement evaporate Evaporate Solvent from a Known Volume of Filtrate grav_method->evaporate dry_weigh Dry Residue to Constant Weight evaporate->dry_weigh calc_grav Calculate Solubility (mass/volume) dry_weigh->calc_grav end_report Report Solubility Data calc_grav->end_report calib_curve Prepare Calibration Curve (Absorbance vs. Concentration) spec_method->calib_curve dilute_filtrate Dilute Known Volume of Filtrate spec_method->dilute_filtrate measure_abs Measure Absorbance at λmax dilute_filtrate->measure_abs calc_spec Calculate Concentration (using calibration curve and dilution factor) measure_abs->calc_spec calc_spec->end_report

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents is currently limited in the public domain, this guide provides researchers with the necessary framework to conduct these essential measurements. The detailed gravimetric and spectrophotometric protocols offer robust methods for generating reliable solubility data. Such data is invaluable for optimizing industrial processes, developing new formulations, and advancing scientific understanding of this widely used dye. Researchers are encouraged to utilize these protocols to expand the available data and contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Disperse Yellow 54 (C.I. 47020) is a quinoline-based disperse dye known for its application in dyeing synthetic fibers such as polyester.[1][2] A thorough understanding of its spectroscopic profile is essential for quality control, analytical identification, and research into its properties and interactions. This guide provides a summary of the available Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, alongside detailed experimental protocols for data acquisition.

Chemical Identity and Properties

This compound is chemically known as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione.[3][4] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₈H₁₁NO₃[1][2]
Molecular Weight 289.28 g/mol [1][2]
CAS Number 7576-65-0, 12223-85-7[1][2][3][5]
Appearance Orange to brown powder[3]
Melting Point 265 °C[3][6]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the dye molecule. The absorption maximum (λmax) is sensitive to the solvent and pH of the medium.

Wavelength (λmax)ConditionsObservationReference
376 nm5x10⁻⁵ M solution in water (pH 11)Major absorption peak
373 nm5x10⁻⁵ M solution in water (pH 11.3)Hypsochromic (blue) shift with increased pH
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data corresponds to the enol tautomer of the dye.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeReference
1656 cm⁻¹C=O (Carbonyl)Stretching
1547 cm⁻¹C=C (Aromatic)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)Proton EnvironmentMultiplicity (Predicted)
~9.0 - 10.0-OH (Phenolic)Singlet (broad)
~7.0 - 8.5Aromatic protons (quinoline and indene rings)Multiplets
~4.5 - 5.0Methine proton (-CH-)Singlet

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon Environment
~180 - 200C=O (Indene carbonyls)
~110 - 160Aromatic and vinylic carbons
~50 - 60Methine carbon (-CH-)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the dye in a suitable solvent (e.g., ethanol or dimethylformamide) to a known concentration (e.g., 1x10⁻³ M).

  • Dilution: A working solution (e.g., 5x10⁻⁵ M) is prepared by diluting the stock solution with the desired solvent or buffer system (e.g., aqueous buffer of a specific pH).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blanking: A cuvette containing the pure solvent or buffer is used to zero the instrument (set absorbance to 0).

  • Data Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of dry this compound powder is combined with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[7]

  • Grinding: The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: The powder is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[7]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first.

  • Analysis: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

NMR Spectroscopy Protocol
  • Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[8][9] The choice of solvent depends on the solubility of the dye.

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[8][9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Tuning and Locking: The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the field frequency is locked onto the deuterium signal of the solvent.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization of this compound can be visualized as follows.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Techniques cluster_results Data & Interpretation A This compound (Solid Powder) B UV-Vis Spectroscopy (Solution) A->B C FT-IR Spectroscopy (Solid, KBr Pellet) A->C D NMR Spectroscopy (Solution, Deuterated Solvent) A->D E Electronic Transitions (λmax, Molar Absorptivity) B->E F Functional Groups (C=O, C=C, O-H vibrations) C->F G Molecular Structure (Proton & Carbon Environments) D->G

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Disperse Yellow 54: A Comprehensive Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is a significant colorant utilized in the textile industry for dyeing polyester fibers. Its widespread application, particularly in high-temperature dyeing processes, necessitates a thorough understanding of its thermal stability and degradation behavior. This technical guide provides a detailed overview of the thermal properties of this compound, including its degradation temperature. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported values with data from analogous quinophthalone structures and standardized experimental protocols to offer a comprehensive resource for researchers and professionals.

Thermal Properties of this compound

The thermal stability of this compound is a critical parameter for its application in dyeing processes that can reach temperatures up to 130°C. The dye is generally considered to have high thermal stability.

Summary of Thermal Data
PropertyValueSource/Comment
Melting Point (Tm)265 °CReported Value
General Temperature ResistanceUp to 300 °CManufacturer Data
Predicted Onset Decomposition (TGA)> 230 °CBased on analogous quinophthalone dyes[1]

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperature of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: A purge of inert gas, such as nitrogen, is maintained.

    • Heating and Cooling Rates: A controlled heating and cooling rate, typically 10 °C/min, is used.

    • Temperature Program: The sample is typically heated to a temperature above its melting point, cooled, and then reheated to observe the glass transition and melting behavior.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic melting transition.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for characterizing the thermal properties of this compound.

G Experimental Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Analysis Determine T_onset, T_max, Residual Mass TGA_Data->TGA_Analysis DSC_Analysis Determine Melting Point (T_m) DSC_Data->DSC_Analysis Stability Overall Thermal Stability Assessment TGA_Analysis->Stability DSC_Analysis->Stability

Caption: Workflow for Thermal Characterization.

Predicted Thermal Degradation Pathway

The thermal degradation of quinophthalone dyes like this compound is expected to initiate at the weakest bonds within the molecule under inert atmosphere pyrolysis. The primary degradation pathway likely involves the cleavage of the bonds connecting the quinoline and indandione moieties. Further fragmentation of these larger units would then occur at higher temperatures.

G Hypothetical Thermal Degradation Pathway of this compound DY54 This compound (Quinophthalone Structure) Heat High Temperature (Pyrolysis) DY54->Heat Initial_Fragments Initial Fragmentation: Quinoline and Indandione Radical Intermediates Heat->Initial_Fragments Secondary_Fragments Secondary Fragmentation: Smaller Aromatic and Heterocyclic Compounds (e.g., Phthalic Anhydride, Pyridine Derivatives) Initial_Fragments->Secondary_Fragments Volatile_Products Volatile Products: CO, CO2, NOx, etc. Secondary_Fragments->Volatile_Products

Caption: Predicted Degradation Pathway.

Conclusion

This compound exhibits good thermal stability, with a melting point of 265 °C and resistance to degradation at temperatures commonly used in polyester dyeing. For detailed characterization, TGA and DSC are indispensable analytical techniques. While specific, publicly available TGA and DSC data for this compound are scarce, the information from analogous compounds suggests a decomposition onset above 230 °C. The proposed experimental protocols and degradation pathway in this guide provide a robust framework for researchers and professionals to conduct their own detailed thermal analysis of this important disperse dye.

References

Unveiling the Electrochemical Landscape of Quinoline-Based Disperse Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, ranging from disperse dyes for synthetic fibers to crucial scaffolds in the development of therapeutic agents.[1] Their rich electronic properties, stemming from the fused aromatic ring system, make them particularly interesting subjects for electrochemical investigation. Understanding the redox behavior of quinoline-based disperse dyes is paramount for optimizing their synthesis, enhancing their performance in various applications, and elucidating their mechanisms of action, particularly in biological systems. This technical guide provides an in-depth exploration of the electrochemical properties of these dyes, offering a comprehensive overview of experimental protocols, quantitative data, and the logical pathways governing their function.

Electrochemical Properties of Quinoline-Based Dyes

The electrochemical behavior of quinoline-based disperse dyes is typically investigated using voltammetric techniques, with cyclic voltammetry (CV) being the most prominent.[2][3] These methods provide valuable insights into the oxidation and reduction potentials of the dyes, the kinetics of electron transfer, and the stability of the resulting radical ions. The electrochemical characteristics are intrinsically linked to the molecular structure of the dye, including the nature and position of substituents on the quinoline ring and any appended chromophoric systems, such as azo groups.

Quantitative Electrochemical Data

The following tables summarize key electrochemical parameters for a selection of quinoline-based dyes, providing a comparative overview of their redox properties.

Table 1: Electrochemical Parameters of a Quinoline Azo Dye [2][3]

ParameterValue at pH 2.5Value at pH 8.2Method of Determination
Peak 1 (Azo Reduction)
Peak Potential (E_p)Varies with scan rateVaries with scan rateCyclic Voltammetry
Diffusion Coefficient (D)1.83 x 10⁻⁶ cm²/s1.54 x 10⁻⁶ cm²/sConvolutive Voltammetry
Heterogeneous Rate Constant (k_s)2.11 x 10⁻³ cm/s1.76 x 10⁻³ cm/sConvolutive Voltammetry
Peak 2 (Quinoline Reduction)
Peak Potential (E_p)More negative than Peak 1More negative than Peak 1Cyclic Voltammetry
Diffusion Coefficient (D)1.09 x 10⁻⁶ cm²/s0.98 x 10⁻⁶ cm²/sConvolutive Voltammetry
Heterogeneous Rate Constant (k_s)1.55 x 10⁻³ cm/s1.32 x 10⁻³ cm/sConvolutive Voltammetry

Table 2: Redox Potentials of Quinoline Derivatives for Photoinitiation

CompoundReduction Potential (E_red vs Ag/AgCl)Oxidation Potential (E_ox vs Ag/AgCl)
DQ1-1.15 VNot Reported
DQ2-1.32 VNot Reported
DQ3-1.08 VNot Reported
DQ4-1.12 VNot Reported
DQ5-1.01 VNot Reported

Experimental Protocols

Synthesis of a Quinoline-Based Azo Disperse Dye (CQAPDN)

A detailed protocol for the synthesis of 4-({4-[(7-Chloroquinolin-4-yl)amino]phenyl}diazenyl)naphthalen-1-ol (CQAPDN) is as follows[2]:

  • Diazotization:

    • Dissolve 7-chloroquinolin-4-yl)benzene-1,4-diamine in a suitable solvent.

    • Cool the solution in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling:

    • Dissolve α-naphthol in an alkaline solution.

    • Slowly add the previously prepared diazonium salt solution to the α-naphthol solution with constant stirring.

    • Maintain the temperature and pH to facilitate the coupling reaction.

  • Isolation and Purification:

    • The resulting precipitate, the CQAPDN dye, is filtered.

    • Wash the precipitate thoroughly with water to remove any unreacted starting materials and salts.

    • Dry the purified dye. The structure can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[2]

Cyclic Voltammetry of Quinoline-Based Dyes

The following is a general procedure for performing cyclic voltammetry on a quinoline-based disperse dye[2][3]:

  • Electrochemical Cell Setup:

    • A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3][4]

  • Electrolyte Solution Preparation:

    • Dissolve the quinoline-based dye in a suitable solvent, such as a mixture of perchloric acid and acetonitrile or an ethanolic Britton-Robinson buffer solution.[2][3] The supporting electrolyte (e.g., 0.1 M KCl) is added to ensure sufficient conductivity.[3]

  • Degassing:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for a defined period (e.g., 15 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]

  • Voltammetric Scan:

    • Connect the electrodes to a potentiostat.

    • Apply a potential ramp to the working electrode, sweeping from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electrode processes.

  • Data Acquisition and Analysis:

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

    • From the voltammogram, determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc).

    • Further analysis can be performed to calculate parameters such as the diffusion coefficient and heterogeneous electron transfer rate constant.

Visualizing Mechanisms and Workflows

Quinoline Derivatives in Anticancer Signaling Pathways

Quinoline-based compounds have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways.[5] The following diagram illustrates the points of intervention for these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Kinase Quinoline-Based Kinase Inhibitor Quinoline_Kinase->RTK Inhibition Quinoline_Kinase->Raf Inhibition Quinoline_Kinase->PI3K Inhibition

Caption: Inhibition of cancer signaling pathways by quinoline-based compounds.

Mechanism of a Quinoline-Based Fluorescent Probe for Metal Ion Detection

Quinoline derivatives, particularly 8-hydroxyquinoline, are widely used as fluorescent probes for the detection of metal ions. The mechanism often involves the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).

G cluster_probe Quinoline Probe (Free) cluster_complex Quinoline Probe + Metal Ion Probe_Ground Ground State (8-Hydroxyquinoline) Probe_Excited Excited State Probe_Ground->Probe_Excited Excitation (hν) Complex_Ground Ground State (Metal Complex) Probe_Ground->Complex_Ground Chelation ESIPT ESIPT (Proton Transfer) Probe_Excited->ESIPT Quenched Fluorescence Quenched (Weak Emission) ESIPT->Quenched Complex_Excited Excited State Complex_Ground->Complex_Excited Excitation (hν) No_ESIPT ESIPT Inhibited Complex_Excited->No_ESIPT Enhanced Fluorescence Enhanced ('Turn-On' Response) No_ESIPT->Enhanced Metal_Ion Metal Ion (e.g., Zn²⁺)

Caption: Mechanism of a "turn-on" quinoline-based fluorescent probe.

Experimental Workflow for Electrochemical Dyeing of Polyester

Electrochemical methods offer a more environmentally friendly approach to dyeing polyester fabrics with disperse dyes by reducing the need for chemical reducing agents.

G Start Start Fabric_Prep Polyester Fabric Pre-treatment Start->Fabric_Prep Dye_Bath_Prep Dye Bath Preparation (Disperse Dye, Auxiliaries) Fabric_Prep->Dye_Bath_Prep Electrochemical_Cell Electrochemical Cell Setup (Fabric on Graphite Electrodes) Dye_Bath_Prep->Electrochemical_Cell Apply_Potential Apply DC Potential (e.g., 2-4 V) Electrochemical_Cell->Apply_Potential Dyeing Dyeing Process (1 hour) Apply_Potential->Dyeing Washing Washing and Rinsing Dyeing->Washing Drying Drying Washing->Drying End Dyed Fabric Drying->End

Caption: Workflow for electrochemical dyeing of polyester with disperse dyes.

Conclusion

The electrochemical properties of quinoline-based disperse dyes are a critical aspect of their chemistry, influencing their synthesis, application, and biological activity. This technical guide has provided a consolidated resource for professionals in research and drug development, offering quantitative electrochemical data, detailed experimental protocols, and visual representations of key mechanisms and workflows. A thorough understanding of the principles outlined herein will facilitate the rational design of novel quinoline-based compounds with tailored electrochemical properties for advanced applications in materials science and medicine.

References

An In-depth Technical Guide to the Health and Safety of Disperse Yellow 54 and its Analogue, Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available health and safety data for Disperse Yellow 54. Due to a significant lack of specific toxicological data for this compound in publicly available literature and safety data sheets, this guide also includes detailed information on the structurally related monoazo dye, Disperse Yellow 3 (CAS No. 2832-40-8) , as a surrogate to illustrate potential hazards. All quantitative data, experimental protocols, and pathway diagrams provided for toxicological endpoints are based on studies conducted with Disperse Yellow 3, unless otherwise specified.

Executive Summary

This compound (CAS No. 12223-85-7) is a dye with limited available health and safety information. Safety Data Sheets (SDS) for this compound consistently indicate that there is no available data for critical toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity[1][2][3]. In contrast, the related compound Disperse Yellow 3 has undergone extensive toxicological testing. Studies on Disperse Yellow 3 have demonstrated it to be a skin sensitizer and a carcinogen in animal models[1]. It has also shown mutagenic activity in various in vitro and in vivo assays[1]. This guide synthesizes the available information on both compounds to provide a comprehensive safety profile for professionals in research and drug development.

Health and Safety Data for this compound

Based on available Safety Data Sheets, the primary health and safety information for this compound is precautionary.

Hazard Identification and Precautionary Measures
  • Classification: Not classified as hazardous under GHS[2].

  • First Aid Measures: Standard procedures are recommended, such as moving to fresh air upon inhalation, washing skin with soap and water after contact, rinsing eyes with water for at least 15 minutes, and rinsing the mouth with water if ingested[1][2][3].

  • Handling and Storage: Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use appropriate exhaust ventilation where dust is formed[3].

  • Personal Protective Equipment (PPE): Recommended PPE includes safety goggles, impervious clothing, and a full-face respirator if exposure limits are exceeded[1].

Toxicological Profile of Disperse Yellow 3 (Analogue)

The following sections detail the toxicological data for Disperse Yellow 3, which may serve as a potential indicator of the hazards associated with other disperse azo dyes like this compound.

Acute and Subchronic Toxicity

Studies on Disperse Yellow 3 indicate toxicity at high doses in animal models.

Parameter Species Route Dosage/Concentration Result Reference
14-Day Feed Study F344 RatsOral50,000 ppm (mg/kg) and higherDeath[2]
14-Day Feed Study B6C3F1 MiceOral100,000 ppm (mg/kg)Death[2]
13-Week Feed Study F344 RatsOral1,250 ppm to 20,000 ppm1 of 10 deaths in the high-dose female group. Depressed weight gain at ≥10,000 ppm. Dose-related lesions in pituitary, thyroid, spleen, and kidneys.[1][2]
13-Week Feed Study B6C3F1 MiceOral1,250 ppm to 20,000 ppmDepressed weight gain at ≥10,000 ppm.[2]
Carcinogenicity

Long-term bioassays have concluded that Disperse Yellow 3 is carcinogenic in animal models.

Species/Sex Route Dosage Duration Tumor Type Result Reference
F344 Rats (Male) Oral (Feed)5,000 or 10,000 ppm103 weeksNeoplastic nodules of the liver (adenomas)Significant increase in incidence (Low-dose: 30%, High-dose: 20% vs. 2% in controls).[3]
F344 Rats (Male) Oral (Feed)5,000 or 10,000 ppm103 weeksStomach tumors (adenocarcinoma, sarcoma, papilloma, fibrosarcoma)Increased incidence, though not statistically significant compared to concurrent controls, was considered related to the chemical administration.[3]
B6C3F1 Mice (Female) Oral (Feed)2,500 or 5,000 ppm103 weeksHepatocellular adenomasSignificant, dose-related increase in incidence (Low-dose: 12%, High-dose: 24% vs. 0% in controls).[3]
B6C3F1 Mice (Female) Oral (Feed)2,500 or 5,000 ppm103 weeksMalignant lymphomasSignificant, dose-related trend in incidence (Low-dose: 32%, High-dose: 38% vs. 20% in controls).[2]
B6C3F1 Mice (Male) Oral (Feed)2,500 or 5,000 ppm103 weeksAlveolar/bronchiolar adenomasSignificant increase in incidence in the high-dose group (18% vs. 4% in controls).[2]
Genotoxicity

Disperse Yellow 3 has demonstrated mutagenic and clastogenic potential in a variety of assays.

Assay Type Test System Metabolic Activation (S9) Concentration/Dose Result Reference
Ames Test Salmonella typhimurium (various strains)With and WithoutNot specifiedMutagenic to several frameshift mutant strains.[2]
Mouse Lymphoma Assay (L5178Y) Mouse lymphoma cellsWith≥ 10 µg/mLInduction of forward mutations.[1]
Sister Chromatid Exchange (SCE) Chinese Hamster Ovary (CHO) cellsWithout15 µg/mLInduced Sister Chromatid Exchange.[1]
Chromosomal Aberrations Tail-regenerating frog larvaeN/AInjectionInduced chromosomal aberrations.[1]
Unscheduled DNA Synthesis Primary rat hepatocytesN/ANot specifiedPositive[2]
Skin Sensitization

Clinical data from human patch testing confirms Disperse Yellow 3 as a skin sensitizer.

Test Type Test System Concentration Result Reference
Patch Test Human (Eczema patients)1% in petrolatum5 out of 12 patients showed a positive reaction.[1]
Patch Test Human (Allergic individuals)2% in petrolatumConfirmed positive reactions, indicating the dye itself is the sensitizer.[1]

Experimental Protocols for Key Studies on Disperse Yellow 3

Carcinogenicity Bioassay (NTP TR-228)
  • Test System: Male and female F344 rats and B6C3F1 mice (50 per sex per group).

  • Administration: Disperse Yellow 3 (87.6% pure) was mixed into the feed.

  • Dosage:

    • Rats: 0, 5,000, or 10,000 ppm.

    • Mice: 0, 2,500, or 5,000 ppm.

  • Duration: 103 weeks, followed by a 1-2 week observation period.

  • Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

  • Data Analysis: Tumor incidence data were analyzed using the Cochran-Armitage test for dose-related trends and Fisher's exact test for pairwise comparisons between dosed and control groups.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (General Protocol)
  • Test System: Young adult albino guinea pigs.

  • Induction Phase:

    • Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shaved scapular region:

      • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

      • The test substance in a suitable vehicle.

      • The test substance emulsified in FCA.

    • Day 7 (Topical Application): The test area is pre-treated with an irritant (e.g., 10% sodium lauryl sulfate in petrolatum) to provoke a mild inflammatory reaction. 24 hours later, the test substance (e.g., in petrolatum) is applied to a filter paper patch and secured over the injection site with an occlusive dressing for 48 hours.

  • Challenge Phase:

    • Day 21: A patch with a non-irritating concentration of the test substance and another with the vehicle alone are applied to a naive, shaved area on the flank of both test and control animals.

  • Evaluation: The challenge sites are observed at 24 and 48 hours after patch removal. Skin reactions (erythema and edema) are scored according to a standardized scale (e.g., Magnusson and Kligman scale). A substance is considered a sensitizer if the reaction in the test group is significantly higher than in the control group.

Ames Test (Bacterial Reverse Mutation Assay) (General Protocol)
  • Test System: Histidine-requiring (his- auxotroph) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

  • Procedure (Plate Incorporation Method):

    • The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in a tube with molten top agar.

    • The mixture is poured onto a minimal glucose agar plate (Vogel-Bonner medium).

    • The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: Only bacteria that undergo a reverse mutation to a his+ prototroph can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A dose-dependent increase in revertant colonies (typically a doubling or more over the background) indicates a positive mutagenic response.

Visualizations

Experimental Workflow Diagrams

Carcinogenicity_Bioassay_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation (103 Weeks) cluster_analysis Terminal Phase & Analysis A Animal Acclimation (F344 Rats, B6C3F1 Mice) B Randomization (50/sex/group) A->B C Dose Preparation (Disperse Yellow 3 in feed) B->C D Daily Feed Administration (0, 5000, 10000 ppm Rats) (0, 2500, 5000 ppm Mice) C->D E Clinical Observation (Twice daily) F Body Weight Measurement (Weekly then Monthly) G Necropsy D->G H Histopathology (H&E Staining) G->H I Statistical Analysis (Tumor Incidence) H->I Ames_Test_Workflow cluster_treatment Treatment A Prepare S. typhimurium (his- strains) D Combine in Top Agar A->D B Test Compound (Varying concentrations) B->D C S9 Mix (+/- Metabolic Activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate (37°C, 48h) E->F G Count Revertant Colonies F->G H Compare to Control (Assess Mutagenicity) G->H Metabolic_Pathway parent Disperse Yellow 3 (Azo Dye) enzyme Azoreductase (Liver / Gut Flora) parent->enzyme metabolite1 Metabolite 1: 4-Aminoacetanilide enzyme->metabolite1 metabolite2 Metabolite 2: 2-Amino-p-cresol enzyme->metabolite2 downstream Further Metabolism & Potential DNA Adduct Formation metabolite1->downstream metabolite2->downstream

References

An In-depth Technical Guide to C.I. Disperse Yellow 54: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Disperse Yellow 54, a quinoline-based disperse dye. It details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the experimental protocols relevant to its study and use.

Chemical Identity and Synonyms

C.I. This compound is a synthetic organic compound used as a colorant, primarily in the textile industry. Due to its widespread commercial use, it is known by a variety of synonyms and trade names.

Table 1: Synonyms and Alternative Names for C.I. This compound

Identifier Type Identifier
C.I. Name This compound
C.I. Number 47020[1]
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
CAS Numbers 12223-85-7, 7576-65-0, 75216-45-4[1]
Alternative Chemical Name 3-Hydroxyquinophthalone
Other Names Solvent Yellow 114[2], C.I. Solvent Yellow 114, Disperse Yellow 3GE, Disperse Yellow E-3G, Yellow E-2G
Trade Names Akasperse Yellow 3G, Amacron Yellow L 3G, Foron Brilliant Yellow E 3GFL, Kayaset Yellow A-G, Macrolex Yellow G, Palanil Yellow 3GE, Samaron Yellow 3GL, Serilene Yellow 3GL, Sumikaron Yellow E-RPD, Terasil Yellow 2GW

Physicochemical Properties

C.I. This compound is a yellow to orange powder with low solubility in water, a characteristic feature of disperse dyes that makes them suitable for dyeing hydrophobic fibers like polyester.

Table 2: Physicochemical Properties of C.I. This compound

Property Value Reference
Molecular Formula C₁₈H₁₁NO₃[1]
Molecular Weight 289.28 g/mol [1]
Appearance Yellow to orange powder[2]
Melting Point 262-265 °C[2]
Boiling Point 502 °C at 760 mmHg[3]
Flash Point 257.4 °C[3]
Density 1.435 g/cm³[3]
Water Solubility Very low
Solubility in Organic Solvents Soluble in pyridine and concentrated sulfuric acid; soluble in sulfolane upon heating; poorly soluble in ethanol.[2]
Vapor Pressure 1.06E-10 mmHg at 25°C[3]

Experimental Protocols

Synthesis of C.I. This compound

The primary method for synthesizing C.I. This compound is through the condensation reaction of 2-methyl-3-hydroxyquinoline or its 4-carboxylic acid derivative with phthalic anhydride.[1][4]

Detailed Methodology:

  • Reactant Preparation: 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride are charged into a reaction vessel.

  • Reaction Conditions: The mixture is heated to approximately 200°C. The reaction can be carried out without a solvent or in a high-boiling point solvent like chlorobenzene, potentially with a catalyst such as zinc chloride or aluminum chloride.[5] The reaction is typically maintained at this temperature for several hours (e.g., 8 hours) with stirring.[4]

  • Work-up and Isolation: After the reaction is complete, the hot reaction mixture is carefully added to hot water (60-70°C) for dilution.[4] The diluted mixture is then cooled to about 80°C with continuous stirring.

  • Purification: The resulting suspension is subjected to grinding using a colloid mill to reduce particle size and improve homogeneity.[4] The pH of the slurry is adjusted to approximately 8.5 with a base like sodium hydroxide to neutralize any acidic byproducts.[4]

  • Final Product: The product is isolated by filtration, washed with water, and dried to yield C.I. This compound as a powder. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

High-Temperature Dyeing of Polyester Fabric

C.I. This compound is applied to polyester fibers using a high-temperature dyeing method, which facilitates the diffusion of the dye into the tightly packed polymer structure of the fiber.

Detailed Methodology:

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:10 to 1:15). A dispersing agent is added to ensure a fine and stable dispersion of the dye. The pH of the bath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[6]

  • Dye Dispersion: A paste of C.I. This compound is made with a dispersing agent, and then diluted with water before being added to the dye bath.[7]

  • Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to 130°C at a controlled rate (e.g., 2°C/minute) to ensure even dye uptake.[6] The dyeing is continued at this temperature for a specified duration, typically 30-60 minutes, depending on the desired shade depth.[6]

  • Cooling and Rinsing: After dyeing, the bath is slowly cooled down. The fabric is then rinsed thoroughly to remove any unfixed dye from the surface.

  • Reduction Clearing: A post-treatment process called reduction clearing is often performed to improve wash fastness. This involves treating the dyed fabric in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide).[8]

  • Finalization: The fabric is rinsed again and dried.

Solubility Measurement in Supercritical Carbon Dioxide

The solubility of C.I. This compound in supercritical CO₂ is a critical parameter for supercritical fluid dyeing, an environmentally friendly alternative to water-based dyeing.

Detailed Methodology:

  • Apparatus: A flow-type apparatus is typically used. This consists of a high-pressure pump for CO₂, a temperature-controlled equilibrium cell containing the dye, a pressure control valve, and a collection trap.

  • Experimental Procedure: A known amount of C.I. This compound is placed in the equilibrium cell. Supercritical CO₂ is then passed through the cell at a constant temperature and pressure, allowing it to become saturated with the dye.

  • Sample Collection: The saturated CO₂-dye mixture is depressurized through a valve, causing the dye to precipitate in a collection trap containing a suitable solvent (e.g., acetone). The volume of CO₂ that has passed through the cell is measured.

  • Quantification: The amount of dissolved dye in the collection trap is determined analytically, often using UV-Vis spectrophotometry or HPLC.[9]

  • Data Analysis: The solubility is calculated as the mass of the dissolved dye per volume of supercritical CO₂ at the given temperature and pressure. This process is repeated at various temperatures and pressures to generate solubility curves.

Toxicological Profile and Potential Biological Interactions

While C.I. This compound is primarily an industrial chemical, its potential for human exposure, particularly through contact with dyed textiles, necessitates an understanding of its toxicological profile. The primary health concern associated with disperse dyes, including this compound, is allergic contact dermatitis.[10][11]

Mechanism of Allergic Contact Dermatitis

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction. For small molecules like C.I. This compound, the process is initiated when the dye or its metabolites act as haptens.

dot

Allergic_Contact_Dermatitis_Pathway Dye C.I. This compound (Hapten) Skin Skin Penetration Dye->Skin Protein Skin Proteins (Carrier) Skin->Protein HaptenCarrier Hapten-Carrier Complex Formation Protein->HaptenCarrier Langerhans Langerhans Cells (Antigen Presenting Cells) HaptenCarrier->Langerhans Uptake and Processing LymphNode Regional Lymph Node Langerhans->LymphNode Migration TCell_Activation T-Cell Activation and Proliferation MemoryTCell Memory T-Cells TCell_Activation->MemoryTCell Differentiation LymphNode->TCell_Activation ReExposure Re-exposure to Dye MemoryTCell->ReExposure Inflammation Inflammatory Response (Dermatitis) ReExposure->Inflammation Cytokines Release of Cytokines Inflammation->Cytokines Cytokines->Inflammation

Caption: Logical workflow of C.I. This compound inducing allergic contact dermatitis.

The process can be summarized in two phases:

  • Sensitization Phase: Upon initial contact, the low molecular weight dye penetrates the stratum corneum. In the epidermis, it or its metabolites can covalently bind to endogenous skin proteins, forming a hapten-carrier complex. This complex is recognized as foreign by antigen-presenting cells, such as Langerhans cells. These cells process the antigen and migrate to regional lymph nodes, where they present it to naive T-lymphocytes, leading to their activation and proliferation into memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to the dye, the sensitized memory T-cells recognize the hapten-carrier complex. This triggers a cascade of inflammatory responses, including the release of cytokines, which recruit other immune cells to the site of contact, resulting in the clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.

Experimental Workflow for In Vitro Cytotoxicity Testing

To assess the potential toxicity of C.I. This compound at a cellular level, a standardized in vitro cytotoxicity assay can be employed.

dot

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Keratinocytes, Fibroblasts) start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding treatment Treat Cells with Dye (and Controls) cell_seeding->treatment dye_prep Prepare Serial Dilutions of C.I. This compound dye_prep->treatment incubation Incubate for a Defined Period (e.g., 24h, 48h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Neutral Red Uptake) incubation->assay measurement Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment of C.I. This compound.

This guide provides a foundational understanding of C.I. This compound for scientific and research professionals. The detailed protocols and data presented can serve as a valuable resource for further investigation and application development.

References

Manufacturing process of Disperse Yellow 54 from 2-Methyl-3-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Manufacturing of Disperse Yellow 54

Audience: Researchers, scientists, and chemical manufacturing professionals.

Abstract: This technical guide provides a comprehensive overview of the manufacturing process for C.I. This compound (CAS No. 7576-65-0), a quinophthalone dye primarily synthesized from 2-Methyl-3-hydroxyquinoline. The document details the core chemical reaction, experimental protocols for a modern, environmentally conscious manufacturing process, and key quantitative data. Visual diagrams of the synthesis pathway and experimental workflow are included to facilitate a clear understanding of the process.

Introduction

This compound, also known as C.I. 47020 or 3-Hydroxyquinophthalone, is a bright yellow dye with high light fastness, belonging to the quinophthalone class of colorants.[1][2] It is principally used for the dyeing and printing of hydrophobic synthetic fibers, most notably polyester, due to its low water solubility and excellent sublimation fastness.[1][3] The synthesis is a high-temperature condensation reaction, and recent advancements have focused on creating more environmentally friendly processes by reducing or eliminating the use of high-boiling point organic solvents.[4]

Physicochemical and Product Data

A summary of the essential properties of this compound is provided below.

PropertyValue
Chemical Name 2-(3-Hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
Molecular Formula C₁₈H₁₁NO₃
Molecular Weight 289.28 g/mol [1][2]
Appearance Orange / Brown powder[1][2]
Melting Point 265 °C[1]
CAS Number 7576-65-0[2]
Achievable Purity 98% - 99.5%[3][4]

Synthesis Pathway and Mechanism

The core manufacturing process for this compound involves the condensation of 2-Methyl-3-hydroxyquinoline with phthalic anhydride.[2] This reaction forms the characteristic quinophthalone structure. An alternative, closely related pathway utilizes 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting quinoline derivative, which also reacts with phthalic anhydride.[3][5]

Synthesis_Pathway cluster_product Product R1 2-Methyl-3-hydroxyquinoline P1 This compound (3-Hydroxyquinophthalone) plus + R1->plus R2 Phthalic Anhydride plus->R2 reaction_node Condensation ~200°C, 8 hrs midpoint->P1

Caption: Synthesis of this compound via condensation reaction.

Experimental Protocols

The following sections describe a modern, solvent-free industrial-scale protocol adapted from patented manufacturing processes.[4] This method enhances product purity and environmental safety by eliminating the need for high-boiling point solvents like trichlorobenzene.[3][4]

Reaction Conditions

The condensation reaction is performed under specific high-temperature conditions to ensure complete reaction and high yield.

ParameterCondition
Temperature 200 ± 20 °C[3][4]
Reaction Time 8 hours[3][4]
Solvent Solvent-free (direct melt/kneading)[4][6]
Reactant Ratio Phthalic Anhydride : 2-Methyl-3-hydroxyquinoline ≈ 2:1 (by weight)[4]
Pressure Atmospheric
Detailed Manufacturing and Purification Protocol
  • Charging Reactor: A 2,000-liter reactor is charged with approximately 300 kg of phthalic anhydride and 150 kg of 2-methyl-3-hydroxyquinoline.[4]

  • Heating and Reaction: The mixture is heated. Stirring is initiated at approximately 140°C once the materials begin to melt. The temperature is raised to 200°C over a period of about 2 hours and maintained for 8 hours to complete the condensation reaction.[4]

  • Dilution (Quenching): While still hot, the reaction mass is carefully transferred into a dilution tank containing 2,000 liters of hot water (60-70°C). The temperature in the dilution tank is controlled to not exceed 90°C.[4]

  • Cooling and Grinding: The resulting slurry is cooled to approximately 80°C while under constant stirring. The material is then passed through a colloid mill to break down any agglomerated particles, ensuring a fine, uniform dispersion.[4]

  • pH Adjustment and Purification: The ground slurry is moved to a neutralization vessel. The pH is adjusted to between 7.5 and 9.0 (e.g., 8.5) using a base such as liquid caustic soda. This step converts unreacted phthalic anhydride into water-soluble sodium phthalate and helps dissolve other acidic impurities.[3][4] The mixture is held at a temperature between 50-100°C for at least 30 minutes to ensure complete dissolution of impurities.[4]

  • Isolation and Washing: The purified product is isolated by filtration. The filter cake is then washed with water until the filtrate is neutral.[4]

  • Drying: The final product is dried and crushed to yield this compound as a fine powder.[3]

Manufacturing Workflow Diagram

The following diagram illustrates the key stages of the solvent-free manufacturing process, from raw materials to the final product.

Workflow start Charge Reactants (Phthalic Anhydride, 2-Methyl-3-hydroxyquinoline) react Heat to 200°C Maintain for 8 hours start->react dilute Transfer to Hot Water (60-70°C) Dilute and Cool to <90°C react->dilute cool Cool Slurry to 80°C with Stirring dilute->cool grind Grind Material (Colloid Mill) cool->grind ph_adjust Adjust pH to 7.5-9.0 with Caustic Soda grind->ph_adjust hold Hold at 50-100°C for >30 minutes ph_adjust->hold filter_wash Filter and Wash Product hold->filter_wash dry Dry and Crush Final Product filter_wash->dry waste Filtrate Treatment (Recovery of excess Phthalic Anhydride) filter_wash->waste end_product This compound (Purity: 98-99.5%) dry->end_product

Caption: Workflow for the solvent-free synthesis of this compound.

Conclusion

The manufacturing of this compound from 2-Methyl-3-hydroxyquinoline and phthalic anhydride is a well-established process in the dye industry. Modern protocols have shifted towards solvent-free or "greener" methods that not only reduce environmental impact but also simplify the post-reaction workup. The detailed protocol and workflow provided in this guide outline a robust and efficient method for producing high-purity this compound, suitable for its primary applications in the coloration of synthetic textiles.

References

An In-depth Technical Guide to Quinoline's Molecular Structure and Its Derivatives in Dye Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline scaffold, its derivatives in dye chemistry, and their applications. It covers the fundamental molecular structure, synthetic methodologies, photophysical properties, and characterization protocols relevant to professionals in research and development.

The Quinoline Core: Structure and Properties

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[1] Its structure features a double-ring system where a benzene ring is fused to a pyridine ring at two adjacent carbon atoms.[2][3][4] This fusion of a carbocyclic and a heterocyclic ring imparts unique chemical and physical properties. Quinoline is a colorless, hygroscopic liquid with a distinct odor, which tends to turn yellow or brown upon exposure to light.[1][5] While only slightly soluble in cold water, it dissolves readily in hot water and most organic solvents.[1]

The planar, aromatic structure is due to the delocalized π-electrons across both rings, with all atoms being sp² hybridized.[4] This aromaticity is a key factor in the stability and electronic properties of quinoline and its derivatives.[2]

Caption: Fused ring structure of quinoline with standard numbering.

Synthesis of Quinoline Dyes

The synthesis of the quinoline core and its derivatives is well-established, with several named reactions providing versatile routes to a wide range of structures. These methods are crucial for creating tailored dye molecules with specific properties.

Key Synthetic Methods Include:

  • Skraup Synthesis: The most common method, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7] It is valued for its simplicity and use of readily available starting materials, though it often involves harsh, exothermic conditions.[6][8]

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often under acidic or basic catalysis.[6][7] This method is highly versatile for producing substituted quinolines.

  • Doebner-von Miller Reaction: Uses anilines and α,β-unsaturated carbonyl compounds to form quinoline derivatives.[1][8]

  • Combes Quinoline Synthesis: Employs the reaction of anilines with β-diketones.[1][5]

G start Starting Materials: 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound solvent Dissolve in Appropriate Solvent (e.g., Ethanol, Acetic Acid) start->solvent catalyst Add Acid or Base Catalyst (e.g., p-TsOH, NaOH) solvent->catalyst reaction Heat Reaction Mixture (Reflux) catalyst->reaction monitor Monitor Progress (via TLC) reaction->monitor Periodically monitor->reaction Incomplete workup Reaction Work-up: Cool, Neutralize, and Extract monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify product Characterized Quinoline Derivative purify->product

Caption: Generalized workflow for the Friedländer Synthesis of quinoline.

Photophysical Properties of Quinoline Dyes

Quinoline derivatives are widely used in fluorescent dyes and probes due to their excellent photophysical properties.[9] Structural modifications to the quinoline core allow for the fine-tuning of absorption and emission wavelengths, quantum yields, and Stokes shifts. Cyanine dyes containing quinoline moieties are a particularly important class, known for their high molar extinction coefficients and stability.[10][11]

The introduction of electron-donating or electron-accepting groups can create "push-pull" systems, leading to intramolecular charge transfer (ICT) characteristics.[12] This often results in significant solvatochromism, where the absorption and emission spectra are sensitive to solvent polarity.[12]

Quantitative Data Summary

The tables below summarize key photophysical properties of selected quinoline-based dyes reported in the literature.

Table 1: Spectroscopic and Photophysical Properties of Quinoline/Quinoxaline Dyes (DQ series) in Acetonitrile.[13]

Compoundλabs (nm)ε (M-1cm-1)λem (nm)ΦTτT (µs)
DQ1 33813,8003850.0810.0
DQ2 34411,5003900.151.8
DQ3 34012,5004400.131.2
DQ4 34014,0004400.121.1
DQ5 3509,5004600.131.1
λabs: Absorption Maximum, ε: Molar Absorption Coefficient, λem: Emission Maximum, ΦT: Triplet State Quantum Yield, τT: Triplet State Lifetime.

Table 2: Photophysical Properties of Substituted Quinolines in Dichloromethane.[9]

Compoundλabs (nm)λem (nm)Stokes Shift (cm-1)ΦFτF (ns)
8a 35539531650.131.95
8b 35539632370.101.80
8c 35539733090.081.75
8d 35539733090.222.53
8e 35539833810.091.78
ΦF: Fluorescence Quantum Yield, τF: Fluorescence Lifetime.

Table 3: Optical Properties of 7-(diethylamino)quinolone Chalcones.[12]

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)ε (x 104 M-1cm-1)
4a THF4345501163.5
5a THF4345501166.9
5b THF4345501166.0
4a DMSO4636101471.7
5a DMSO4636101473.5
5b DMSO4636101473.0

Experimental Protocols

Accurate characterization of novel quinoline dyes requires standardized experimental protocols. Below are methodologies for synthesis and photophysical analysis.

Protocol 1: General Friedländer Synthesis of a Quinoline Derivative[7][8]
  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene compound (1.1 eq) in a suitable solvent (e.g., absolute ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, 10 mol%) or an acid (e.g., p-toluenesulfonic acid, 10 mol%) to the stirred solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a base solution (e.g., saturated NaHCO₃). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Pour the mixture into water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical Characterization[12][14]
  • Sample Preparation: Prepare a stock solution of the quinoline dye in a high-purity solvent (e.g., spectroscopic grade acetonitrile or THF) at a concentration of approximately 1 mM. Prepare a series of dilutions in the desired solvents to concentrations suitable for absorption (1-10 µM) and fluorescence (0.1-1 µM) measurements.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer and quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorption spectrum of the sample from approximately 200 nm to 800 nm.

    • Identify the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its λabs.

    • Record the emission spectrum, ensuring to scan a range sufficiently past the excitation wavelength to capture the entire emission profile.

    • Identify the wavelength of maximum emission (λem).

    • Determine the fluorescence quantum yield (ΦF) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) via the comparative method.

G cluster_abs Absorption Analysis cluster_em Emission Analysis start Synthesized Quinoline Dye prep Prepare Stock & Dilute Solutions in Spectroscopic Grade Solvents start->prep uv_vis Run UV-Vis Spectroscopy prep->uv_vis fluor Run Fluorescence Spectroscopy (Excite at λ_abs) prep->fluor get_abs Determine λ_abs and Molar Extinction (ε) uv_vis->get_abs data Compile Photophysical Data Table get_abs->data get_em Determine λ_em and Quantum Yield (Φ_F) fluor->get_em get_em->data

Caption: Workflow for photophysical characterization of quinoline dyes.

Applications in Research and Development

The tunable properties of quinoline dyes make them invaluable tools in various scientific fields. Their applications range from materials science to medicinal chemistry and cell biology.[6][14]

  • Fluorescent Probes and Sensors: Quinoline derivatives are designed to detect metal ions, pH changes, and specific biomolecules.[15] Their fluorescence can be modulated ("turn-on" or "turn-off") upon binding to a target analyte.

  • Cell Imaging: Their ability to absorb and emit light in the visible or near-infrared (NIR) region, combined with good photostability, makes them suitable as imaging agents for visualizing cellular structures or processes like lipid droplet tracking.[10][15]

  • Photoinitiators: Certain quinoline dyes can absorb visible light and initiate polymerization reactions, an application used in materials like dental fillings.[13][16]

  • Drug Development: The quinoline scaffold is a "privileged structure" found in numerous pharmaceuticals, including antimalarial drugs (e.g., quinine, chloroquine) and anticancer agents.[1][14] Fluorescently tagged quinoline-based drugs can be used to study drug uptake and distribution.

G cluster_props Tunable Photophysical Properties cluster_apps Advanced Applications structure Quinoline Core Structure modification Chemical Modification (e.g., adding push-pull groups, extending conjugation) structure->modification props_node High Quantum Yield Large Stokes Shift Solvatochromism NIR Emission modification->props_node apps_node Cellular Imaging Biosensing Photodynamic Therapy Photoinitiators props_node->apps_node

Caption: Relationship between structure, properties, and applications.

References

Methodological & Application

Application Note & Protocol: Quantification of Disperse Yellow 54 in Textiles by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 54 (C.I. 47020) is a quinoline-based dye commonly used for dyeing synthetic textiles such as polyester. Due to the potential for certain dyes to cause allergic reactions or release harmful substances, it is crucial to have reliable analytical methods for their quantification in textile products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in textile matrices. The method is intended for researchers, scientists, and quality control professionals in the textile and chemical industries.

Chemical Structure of this compound

This compound, also known as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, has the following chemical structure[1]:

cluster_quinoline Quinoline Ring cluster_indenedione Indenedione Ring q1 N q2 q1->q2 q3 q2->q3 q7 q2->q7 i9 q2->i9 bond q4 q3->q4 q5 q4->q5 q6 OH q5->q6 q10 q5->q10 q7->q1 q7->i9 bond q8 q8->q7 q9 q9->q8 q10->q9 i1 O i2 i4 i2->i4 i3 O i4->i1 i5 i4->i5 i6 i5->i6 i7 i6->i7 i8 i7->i8 i8->i3 i8->i9 i9->i2

Caption: Chemical Structure of this compound (C.I. 47020).

Principle of the Method

This method involves the extraction of this compound from a textile sample using a suitable organic solvent, followed by quantification using reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile and water.

Experimental Protocol

1. Sample Preparation: Extraction from Textile

  • Cut a representative sample of the textile into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh about 1.0 g of the textile sample into a conical flask.

  • Add 20 mL of acetonitrile to the flask.

  • Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any suspended textile fibers.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC Analysis

The following HPLC conditions are recommended. These are based on methods for similar quinoline-based dyes and should be validated for optimal performance with this compound.

ParameterRecommended Condition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 425 nm (based on typical absorbance for yellow dyes; should be confirmed by running a UV-Vis scan of a standard).

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in acetonitrile (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample extract into the HPLC system.

  • Determine the concentration of this compound in the sample extract from its peak area using the calibration curve.

  • Calculate the amount of this compound in the original textile sample (in mg/kg) using the following formula:

    Amount (mg/kg) = (Concentration in extract (µg/mL) x Volume of extract (mL)) / Weight of sample (g)

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are representative for the analysis of quinoline-based compounds in textiles and should be confirmed through in-house method validation.

ParameterExpected Value
Retention Time To be determined experimentally
Linearity Range 0.1 - 20 µg/mL (or wider, to be validated)
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery 90 - 110%
Precision (%RSD) < 5%

Experimental Workflow

sample Textile Sample weigh Weigh ~1.0 g of Sample sample->weigh extract Ultrasonic Extraction (Acetonitrile, 50°C, 30 min) weigh->extract centrifuge Centrifuge at 10,000 rpm extract->centrifuge filter Filter through 0.45 µm PTFE filter centrifuge->filter hplc HPLC Analysis filter->hplc data Data Acquisition and Quantification hplc->data

Caption: Workflow for the Quantification of this compound in Textiles.

The described HPLC method provides a robust and reliable approach for the quantification of this compound in textile samples. The sample preparation procedure is straightforward, and the HPLC conditions are designed to provide good chromatographic separation and sensitive detection. It is recommended that the method be fully validated in the end-user's laboratory to ensure its suitability for the intended application.

References

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Disperse Yellow 54 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in the analysis of organic pollutants in aqueous matrices.

Introduction

Disperse Yellow 54 (DY54) is a synthetic dye belonging to the quinoline class, widely used in the textile industry for dyeing polyester fibers.[1] Due to its low water solubility and potential for environmental persistence, the monitoring of DY54 in industrial wastewater is crucial to assess its environmental impact and ensure compliance with regulatory standards. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for the trace analysis of such compounds in complex environmental samples.[2] This application note provides a detailed protocol for the determination of this compound in wastewater using solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of disperse dyes using LC-MS/MS, which can be expected for the presented method.

Table 1: LC-MS/MS Method Performance Characteristics for Similar Disperse Dyes

Parameter Typical Value Reference
Limit of Detection (LOD) 0.02 - 2.0 ng/mL [3][4][5]
Limit of Quantification (LOQ) 0.06 - 8.0 ng/mL [3][4][5]
Linearity (R²) >0.99 [3]
Recovery 70 - 114% [3][5]

| Precision (%RSD) | < 15% |[5] |

Table 2: Mass Spectrometry Parameters for this compound

Parameter Value Comments
Chemical Formula C₁₈H₁₁NO₃ [1]
Molecular Weight 289.28 g/mol [1]
Precursor Ion (M+H)⁺ m/z 290.3 Calculated
Product Ions To be determined Optimization required

| Ionization Mode | ESI Positive | Common for disperse dyes[6] |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction and concentration of this compound from wastewater samples.

Materials:

  • Wastewater sample

  • SPE cartridges (e.g., C18 or mixed-mode WAX/NH2)[7][8][9][10]

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonia solution

  • Formic acid

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Filtration: Filter the wastewater sample (e.g., 100 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Sample Loading: Load the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of a methanol/ammonia solution (e.g., 99:1 v/v).[10]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[4]

LC-MS/MS Analysis

This protocol describes the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[3][4]

  • Mobile Phase A: Water with 0.1% formic acid[3][4]

  • Mobile Phase B: Methanol with 0.1% formic acid[4]

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 40°C[4]

  • Injection Volume: 5 µL[3][4]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    10.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C[6]

  • Desolvation Temperature: 500°C[6]

  • Desolvation Gas Flow: 1000 L/h[6]

  • Cone Gas Flow: 20 L/h[6]

  • MRM Transitions: The precursor ion for this compound will be m/z 290.3 (M+H)⁺. The product ions and optimal collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for DY54 Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing A Wastewater Sample Collection B Filtration (0.45 µm) A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Acquisition (MRM) F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: Workflow for the analysis of this compound in wastewater.

Logical Relationship of the Analytical Method

G Figure 2: Key Stages of the Analytical Method Sample Wastewater Matrix Extraction SPE (Isolation & Concentration) Sample->Extraction Removal of Interferences Separation Liquid Chromatography (C18 Separation) Extraction->Separation Analyte Introduction Detection Tandem Mass Spectrometry (Selective Detection) Separation->Detection Eluent Transfer Result Concentration of DY54 Detection->Result Signal Processing

Caption: Logical flow of the analytical procedure for DY54 quantification.

References

Application of C.I. Disperse Yellow 54 in Polyester Fiber Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 54 is a high-energy disperse dye widely utilized in the textile industry for dyeing polyester fibers. Its popularity stems from its brilliant yellow shade, good overall fastness properties, and suitability for high-temperature dyeing methods, which are essential for achieving deep and level shades on the highly crystalline and hydrophobic polyester matrix. This document provides detailed application notes and experimental protocols for the dyeing of polyester fibers with this compound, intended to serve as a comprehensive guide for achieving reproducible and high-quality results in a laboratory or research setting.

Physicochemical Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
CAS Number12223-85-7
Chemical ClassQuinophthalone
Molecular FormulaC₁₈H₁₁NO₃
Molecular Weight289.29 g/mol
AppearanceYellow Powder
SolubilitySparingly soluble in water

Colorfastness Properties of this compound on Polyester

The following table summarizes the typical colorfastness ratings of polyester dyed with this compound when tested according to standardized methods.

Fastness PropertyTest MethodRating
Light FastnessAATCC 16.3 / ISO 105-B026-7
Washing Fastness (Color Change)AATCC 61 / ISO 105-C064-5
Washing Fastness (Staining)AATCC 61 / ISO 105-C064-5
Rubbing Fastness (Dry)AATCC 8 / ISO 105-X124-5
Rubbing Fastness (Wet)AATCC 8 / ISO 105-X124
Perspiration Fastness (Acidic & Alkaline)AATCC 15 / ISO 105-E044-5
Sublimation Fastness-Good

Experimental Protocols

Two primary methods for the application of this compound to polyester fibers are the high-temperature exhaustion method and the continuous Thermosol process.

High-Temperature Exhaustion Dyeing Protocol

This method is suitable for batch dyeing of polyester in various forms such as yarn, fabric, or fiber.

Materials and Equipment:

  • 100% Polyester fabric

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate condensate-based product)

  • Levelling agent (e.g., an ethoxylated fatty alcohol or ester-based product)

  • Acetic acid (or a suitable pH buffer)

  • Sodium hydrosulfite

  • Caustic soda (Sodium hydroxide)

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

  • Drying oven

Procedure:

  • Fabric Preparation: The polyester fabric should be pre-scoured to remove any oils, waxes, and sizes. A typical scouring process involves treating the fabric with a solution of 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes, followed by thorough rinsing.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10 (e.g., for 10g of fabric, use 100mL of water).

    • Prepare the dye dispersion by pasting the required amount of this compound (e.g., 1% on weight of fabric - owf) with a small amount of water and 1-2 g/L of dispersing agent. Add warm water (40-50°C) to this paste to form a fine dispersion.

    • Fill the dyeing vessel with the required volume of water.

    • Add 1-2 g/L of a suitable dispersing agent and 0.5-1.0 g/L of a levelling agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add the prepared dye dispersion to the dyebath and stir well.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at an initial temperature of 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

    • Cool the dyebath down to 70°C at a rate of 2.0°C per minute.

    • Drain the dyebath.

  • Reduction Clearing (After-treatment): This step is crucial for removing unfixed dye from the fiber surface, thereby improving the wet fastness properties of the dyeing.

    • Prepare a fresh bath containing:

      • Sodium Hydrosulfite: 1-2 g/L

      • Caustic Soda: 1-2 g/L

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) and rinse again.

  • Drying: Dry the dyed fabric in an oven or air-dry at a moderate temperature.

Data Presentation: High-Temperature Exhaustion Dyeing Recipe

ComponentConcentrationPurpose
C.I. This compound0.5 - 3.0% (owf)Colorant
Dispersing Agent1.0 - 2.0 g/LTo maintain a stable dye dispersion
Levelling Agent0.5 - 1.0 g/LTo ensure even dye uptake
Acetic Acidq.s. to pH 4.5 - 5.5To maintain an acidic dyebath
Liquor Ratio1:10-
Thermosol Dyeing Protocol

The Thermosol process is a continuous method suitable for dyeing polyester fabrics, especially in blends with cellulosic fibers.

Materials and Equipment:

  • 100% Polyester fabric

  • C.I. This compound

  • Anti-migration agent (e.g., sodium alginate or a synthetic polymer)

  • Wetting agent

  • Laboratory padding mangle

  • Drying and curing (thermofixation) unit with controlled temperature

Procedure:

  • Padding Liquor Preparation:

    • Prepare a dye dispersion as described in the exhaustion dyeing method.

    • In the padding trough, add the dye dispersion, a wetting agent (0.5-1.0 g/L), and an anti-migration agent (e.g., 5-10 g/L of sodium alginate).

    • The pH of the padding liquor should be adjusted to 4.5-5.5 with acetic acid.

  • Padding:

    • Pad the polyester fabric through the liquor with a wet pick-up of 60-70%.

  • Drying:

    • Dry the padded fabric immediately and evenly at a temperature of 100-120°C. Uniform drying is critical to prevent dye migration.

  • Thermofixation:

    • Subject the dried fabric to a high-temperature treatment (thermofixation) at 190-210°C for 60-90 seconds. During this stage, the dye sublimes and diffuses into the polyester fiber.

  • After-treatment:

    • The dyed fabric must be rinsed to remove the thickener and any unfixed dye.

    • A reduction clearing process, as described in the exhaustion dyeing protocol, is highly recommended to achieve optimal fastness.

Data Presentation: Thermosol Dyeing Padding Liquor Recipe

ComponentConcentrationPurpose
C.I. This compound10 - 40 g/LColorant
Anti-migration Agent (e.g., Sodium Alginate)5 - 10 g/LTo prevent dye migration during drying
Wetting Agent0.5 - 1.0 g/LTo ensure uniform liquor pick-up
Acetic Acidq.s. to pH 4.5 - 5.5To maintain an acidic padding liquor

Mandatory Visualizations

Polyester_Dyeing_Workflow cluster_exhaust High-Temperature Exhaustion Dyeing cluster_thermosol Thermosol Dyeing A1 Fabric Scouring B1 Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) A1->B1 C1 Dyeing at 130°C B1->C1 D1 Reduction Clearing (70-80°C) C1->D1 E1 Rinsing & Neutralizing D1->E1 F1 Drying E1->F1 A2 Padding with Dye Liquor B2 Drying (100-120°C) A2->B2 C2 Thermofixation (190-210°C) B2->C2 D2 Rinsing C2->D2 E2 Reduction Clearing D2->E2 F2 Final Wash & Dry E2->F2 Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Dispersion This compound (Fine Particles) Fiber_Surface Fiber Surface Dye_Dispersion->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion (High Temperature)

Application Notes: Disperse Yellow 54 as a Potential Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Disperse Yellow 54 (C.I. 47020; CAS No. 7576-65-0) is a quinophthalone-based dye, primarily utilized in the textile and plastics industries for its vibrant yellow color and good stability.[1][2] While not conventionally employed in biological imaging, its chemical structure suggests potential as a hydrophobic fluorescent probe for visualizing lipid-rich structures within cells. Its applications in cell biology are largely unexplored, presenting an opportunity for novel research in cellular imaging and diagnostics.[3][4] This document provides an overview of its potential applications, hypothesized mechanisms, and generalized protocols for its use in cell imaging.

Principle of Application

This compound is a non-ionic, hydrophobic molecule with low water solubility.[1][5] This characteristic suggests that in an aqueous biological environment, it may preferentially partition into nonpolar compartments within cells, such as lipid droplets, membranes, or other lipid-rich domains. Upon localization to these hydrophobic environments, its fluorescence properties may be enhanced, allowing for visualization. The underlying principle is similar to that of other lipophilic dyes used in cell imaging, which exhibit fluorescence solvatochromism—a change in emission properties depending on the polarity of the solvent.

Potential Applications

  • Lipid Droplet Staining: Due to its hydrophobicity, this compound could potentially serve as a stain for intracellular lipid droplets, which are dynamic organelles involved in lipid metabolism and storage.

  • Membrane Visualization: The probe might intercalate into cellular membranes, including the plasma membrane and organellar membranes, offering a method for their visualization.

  • Monitoring Cellular Processes: Changes in cellular lipid content or distribution during processes like steatosis, lipophagy, or drug-induced phospholipidosis could potentially be tracked using this compound.

  • High-Content Screening: If proven effective, it could be adapted for high-throughput screening assays to identify compounds that modulate lipid metabolism.

Physicochemical and Photophysical Properties (Hypothesized)

PropertyValue / Hypothesized RangeReference / Note
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[6]
Molecular Formula C₁₈H₁₁NO₃[1]
Molecular Weight 289.28 g/mol [1]
CAS Number 7576-65-0[3][7]
Appearance Yellow to brown powder[1]
Solubility Insoluble in water; Soluble in ethanol, pyridine[1]
Excitation Maximum (λex) ~400-450 nm (Hypothesized)Based on its yellow color, excitation is expected in the violet-to-blue range. This requires experimental verification.
Emission Maximum (λem) ~480-550 nm (Hypothesized)Emission is expected in the green-to-yellow range. The exact wavelength will likely depend on the local environment's polarity. This requires experimental verification.
Quantum Yield (Φ) UnknownExpected to be low in aqueous media and potentially higher in nonpolar environments.
Photostability Unknown in a cellular contextIndustrial applications suggest good lightfastness, but this needs to be evaluated under microscopy conditions.

Experimental Protocols

Disclaimer: The following protocols are generalized for hydrophobic small molecule dyes and have not been specifically optimized for this compound. Researchers should perform thorough validation and optimization for their specific cell type and application.

Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol outlines a general procedure for staining lipid-rich structures in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • (Optional) Pluronic® F-127 for aiding dye solubilization[8]

  • (Optional) A known lipid droplet stain for co-localization (e.g., Nile Red)

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

  • Working Solution Preparation: Dilute the stock solution in live-cell imaging medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization. For dyes with poor aqueous solubility, pre-mixing the stock solution with an equal volume of 0.02% Pluronic® F-127 before dilution in medium can improve dispersion.[8]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope.

    • Use a filter set appropriate for the hypothesized excitation and emission wavelengths (e.g., DAPI or GFP filter sets for initial exploration).

Protocol 2: Staining of Fixed Cells

This protocol provides a general method for staining cells after fixation.

Materials:

  • This compound DMSO stock solution (1-5 mM)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 or saponin in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells cultured on coverslips with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Permeabilization:

    • If targeting intracellular structures, permeabilize the cells with a suitable buffer for 5-10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound (1-10 µM) in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1-5 mM Stock in DMSO prep_working Dilute to 1-10 µM in Medium prep_stock->prep_working wash_pbs Wash Cells with PBS prep_working->wash_pbs incubate Incubate with Dye (15-30 min, 37°C) wash_pbs->incubate wash_media Wash with Medium (2-3x) incubate->wash_media acquire Fluorescence Microscopy wash_media->acquire

Caption: General workflow for live-cell imaging with this compound.

Hypothesized Mechanism of Action

G extracellular This compound (Aqueous Medium) membrane Plasma Membrane extracellular->membrane Partitioning cytoplasm Cytoplasm (Polar) membrane->cytoplasm lipid_droplet Lipid Droplet (Nonpolar) cytoplasm->lipid_droplet Accumulation fluorescence Enhanced Fluorescence lipid_droplet->fluorescence

Caption: Hypothesized pathway for cellular uptake and fluorescence activation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set.- Concentration too low.- Incubation time too short.- Dye precipitated out of solution.- Test a range of filter sets (e.g., DAPI, FITC, TRITC).- Increase dye concentration systematically.- Increase incubation time.- Ensure stock solution is fully dissolved. Use Pluronic® F-127 to aid solubility.[8]
High Background Fluorescence - Concentration too high.- Inadequate washing.- Decrease dye concentration.- Increase the number and duration of wash steps.
Phototoxicity / Cell Death - Dye concentration is toxic.- High illumination intensity.- Prolonged exposure to excitation light.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce illumination intensity and exposure time.- Use a more sensitive camera or objective.
Non-specific Staining - Dye aggregation.- Hydrophobic interactions with various cellular components.- Filter the working solution before use.- Optimize staining and wash conditions.- Co-stain with a known organelle marker to confirm localization.

Conclusion

This compound presents an intriguing, albeit untested, candidate for a fluorescent probe targeting lipid-rich structures in cells. Its hydrophobic nature is the primary indicator of its potential utility. The protocols and data presented here are intended as a starting point for researchers interested in exploring new tools for cell imaging. Significant experimental validation is required to determine its true efficacy, spectral properties, and specificity as a fluorescent cellular probe.

References

Application Notes and Protocols: Supercritical CO2 Dyeing of PET with Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid dyeing (SFD) utilizing carbon dioxide (scCO2) as the dyeing medium offers a sustainable and environmentally benign alternative to conventional aqueous dyeing methods for synthetic textiles like polyethylene terephthalate (PET). This technology eliminates water consumption and the subsequent generation of contaminated wastewater, a significant environmental concern in the textile industry.[1][2][3] Supercritical CO2, a state achieved above its critical temperature (31.1°C) and pressure (73.8 bar), possesses unique properties of high density, low viscosity, and high diffusivity, making it an excellent solvent for non-polar disperse dyes such as Disperse Yellow 54.[1]

In the scCO2 dyeing process, the polymer fiber swells, facilitating the diffusion of the dissolved dye into the polymer matrix.[1] The solubility of the dye and the dyeing kinetics are readily controlled by adjusting the temperature and pressure of the system.[1][4] This application note provides a detailed overview of the supercritical CO2 dyeing of PET fabric with C.I. This compound, including quantitative data on dyeing parameters and fastness properties, comprehensive experimental protocols, and diagrams illustrating the process workflow and underlying mechanism.

Data Presentation

The efficiency of supercritical CO2 dyeing is highly dependent on key process parameters. The following tables summarize the operational conditions and resulting properties for the dyeing of PET with this compound.

Table 1: Supercritical CO2 Dyeing Parameters for PET with this compound

ParameterRangeTypical ValueReference
Temperature (°C)80 - 120100 - 120[5][6][7]
Pressure (MPa)15 - 3018 - 25[5][6][8]
Dyeing Time (min)20 - 9060[1][6][7]
Dye Concentration (% owf*)0.2 - 2.01.0[5]
CO2 Flow RateVariable-[9]
CosolventEthanol, Dimethyl SulfoxideNot always necessary[8]

*owf: on the weight of fabric

Table 2: Influence of Process Parameters on Dye Uptake

Parameter ChangeEffect on Dye UptakeRationaleReference
Increasing TemperatureIncreasesEnhanced dye solubility and polymer chain mobility.[4][6][10][11]
Increasing PressureGenerally IncreasesIncreased CO2 density and solvent power, enhancing dye solubility.[4][10][11] Effect may plateau or slightly decrease at very high pressures.[6]
Increasing TimeIncreases up to equilibriumAllows for sufficient time for dye diffusion and sorption into the fiber.[10][12]

Table 3: Colorfastness Properties of PET Dyed with this compound in scCO2

Fastness TestRating (ISO 105)
Washing FastnessGood to Excellent (4-5)
Rubbing Fastness (Dry)Good to Excellent (4-5)
Rubbing Fastness (Wet)Good to Excellent (4-5)
Sublimation FastnessGood

Note: Specific numerical data for L, a, b values and dye uptake percentages for this compound were not consistently available across the searched literature and can vary significantly with process conditions. The fastness ratings are typical for disperse dyes on PET via scCO2 dyeing.[9]*

Experimental Protocols

This section details the methodologies for the key experiments involved in the supercritical CO2 dyeing of PET with this compound.

Protocol 1: Preparation of PET Substrate

Objective: To prepare the PET fabric for dyeing by removing any impurities or finishing agents.

Materials:

  • PET fabric

  • Acetone

  • Distilled water

  • Drying oven

Procedure:

  • Cut the PET fabric to the desired size and weigh it accurately.

  • Wash the fabric with a non-ionic detergent in distilled water to remove any water-soluble impurities.

  • Rinse the fabric thoroughly with distilled water.

  • Perform a solvent extraction with acetone to remove any oils or waxes.[2]

  • Rinse again with distilled water.

  • Dry the fabric in an oven at 60°C for at least 10 hours or until a constant weight is achieved.[6]

  • Store the cleaned and dried fabric in a desiccator until use.

Protocol 2: Supercritical CO2 Dyeing Process

Objective: To dye the prepared PET fabric with this compound using a supercritical CO2 dyeing apparatus.

Materials and Equipment:

  • Prepared PET fabric

  • C.I. This compound dye powder

  • High-pressure dyeing vessel (autoclave)

  • High-pressure CO2 pump

  • Temperature and pressure controllers

  • Heating system (e.g., heating jacket)

  • CO2 cylinder (high purity)

Procedure:

  • Place the weighed PET fabric sample and the accurately weighed this compound dye powder inside the dyeing vessel.[1]

  • Seal the vessel securely.

  • Purge the system with gaseous CO2 for several minutes to remove any air.

  • Heat the vessel to the desired dyeing temperature (e.g., 100°C).[6]

  • Pressurize the vessel with liquid CO2 using the high-pressure pump to the desired dyeing pressure (e.g., 18 MPa).[6]

  • Once the target temperature and pressure are reached and stable, start the dyeing process and maintain the conditions for the desired duration (e.g., 20-60 minutes).[6] Circulation of the supercritical fluid may be employed to ensure even dyeing.

  • After the dyeing time has elapsed, stop the CO2 flow.

  • Depressurize the vessel slowly and controllably. The CO2 will transition to a gaseous state, leaving the undissolved dye as a powder.[1]

  • The gaseous CO2 can be collected and recycled.[2]

  • Once the vessel has returned to atmospheric pressure, open it and remove the dyed fabric.

Protocol 3: Post-Dyeing Reduction Clearing

Objective: To remove any residual dye from the surface of the dyed fabric to improve fastness properties.

Materials:

  • Dyed PET fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide

  • Non-ionic detergent

  • Beakers

  • Heating and stirring apparatus

  • Distilled water

Procedure:

  • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent in distilled water.

  • Immerse the dyed fabric in the clearing bath and heat to 70-80°C for 10-20 minutes with gentle stirring.

  • Remove the fabric and rinse it thoroughly with hot water, followed by cold water, until the rinse water is clear and pH neutral.

  • Dry the cleaned fabric in an oven at a moderate temperature.

Mandatory Visualization

Experimental_Workflow A PET Fabric Preparation (Cleaning & Drying) B Dye & Fabric Loading into Dyeing Vessel A->B C System Purging with Gaseous CO2 B->C D Heating & Pressurization to Supercritical Conditions C->D E Dyeing Process (Constant T & P) D->E F Depressurization & CO2 Recycling E->F G Removal of Dyed Fabric F->G H Post-Dyeing Reduction Clearing G->H I Final Rinsing & Drying H->I J Dyed PET Fabric I->J

Caption: Experimental workflow for supercritical CO2 dyeing of PET.

Signaling_Pathway cluster_0 Supercritical CO2 Phase cluster_1 PET Fiber Dye This compound (Solid) DissolvedDye Dissolved Dye in scCO2 Dye->DissolvedDye Dissolution scCO2 Supercritical CO2 scCO2->DissolvedDye FiberSurface Fiber Surface DissolvedDye->FiberSurface Mass Transfer FiberMatrix Polymer Matrix FiberSurface->FiberMatrix Adsorption & Diffusion

Caption: Mechanism of dye transport in supercritical CO2 dyeing.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Disperse Yellow 54 Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020) is a quinophthalone dye widely used in the textile industry for dyeing polyester fibers. The purity of this dye is crucial for ensuring product quality, safety, and regulatory compliance, as impurities can affect the toxicological profile and performance of the final product. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and quantification of impurities in dyes due to its high sensitivity and selectivity.[1][2] This document provides detailed application notes and protocols for the analysis of potential impurities in this compound using LC-MS techniques.

The manufacturing process of this compound typically involves the condensation of 2-Methylquinolin-3-ol with Phthalic anhydride or the reaction of 2-methyl-3-hydroxyquinoline-4-carboxylic acid with phthalic anhydride.[3][4] Consequently, potential impurities may include unreacted starting materials, intermediates, and by-products formed during synthesis. Understanding and controlling these impurities is a critical aspect of quality control.

Quantitative Data Presentation

The following table summarizes the potential process-related impurities of this compound and their respective molecular weights. The acceptable limits for these impurities are typically established based on regulatory guidelines and internal quality standards.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Potential Source
This compound C₁₈H₁₁NO₃289.28Main Component
2-Methylquinolin-3-olC₁₀H₉NO159.18Unreacted Starting Material[5]
Phthalic AnhydrideC₈H₄O₃148.12Unreacted Starting Material[6]
Phthalic AcidC₈H₆O₄166.13Hydrolysis of Phthalic Anhydride
IsatinC₈H₅NO₂147.13Precursor for an alternative synthesis route[4]
2-methyl-3-hydroxyquinoline-4-carboxylic acidC₁₁H₉NO₃203.19Intermediate in an alternative synthesis route[4]

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation method is essential for accurate impurity profiling. The following protocol is a general guideline for the extraction of this compound and its impurities from a solid dye sample.

Materials:

  • This compound dye sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or nylon)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Protocol:

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Add 8 mL of a methanol/acetonitrile (1:1, v/v) mixture to the flask.

  • Extraction: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the methanol/acetonitrile mixture.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method utilizes a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for the separation and detection of this compound and its impurities.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/h

    • Desolvation Gas: 800 L/h

  • Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2)

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound impurities is depicted in the following diagram.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Ultrasonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Impurity Identification detect->identify quantify Quantification identify->quantify report Reporting quantify->report

Caption: Workflow for Mass Spectrometry Analysis of this compound Impurities.

Logical Relationship of Potential Impurities

The following diagram illustrates the relationship between the starting materials, intermediates, and the final product, this compound, highlighting the potential for impurities to arise during the synthesis process.

Synthesis and Impurity Relationship cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM1 2-Methylquinolin-3-ol Product This compound SM1->Product Condensation Imp1 Unreacted 2-Methylquinolin-3-ol SM1->Imp1 Incomplete Reaction SM2 Phthalic Anhydride SM2->Product Condensation Imp2 Unreacted Phthalic Anhydride SM2->Imp2 Incomplete Reaction Imp3 Phthalic Acid (Hydrolysis Product) SM2->Imp3 Hydrolysis Imp4 By-products Product->Imp4 Side Reactions

Caption: Relationship between Synthesis Reactants and Potential Impurities.

Proposed Fragmentation Pathway of this compound

Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification and for differentiating it from structurally similar impurities. The following diagram proposes a potential fragmentation pathway based on its chemical structure.

Fragmentation Pathway cluster_fragments Major Fragments parent This compound [M+H]⁺ m/z 290.08 frag1 Loss of CO m/z 262.08 parent->frag1 - CO frag2 Loss of C₈H₄O₂ m/z 158.06 parent->frag2 - Phthalic Anhydride moiety frag3 Quinoline moiety m/z 144.06 frag2->frag3 - CH₂

Caption: Proposed MS/MS Fragmentation Pathway for this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the analysis of impurities in this compound using LC-MS. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately identify and quantify potential impurities, ensuring the quality and safety of products containing this dye. Method validation, including parameters such as specificity, linearity, accuracy, and precision, should be performed to ensure the reliability of the analytical results.[7][8][9]

References

Application Notes and Protocols: Preparation of Disperse Yellow 54 Nanoparticles for Inkjet Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 is a non-ionic dye with low water solubility, making it suitable for dyeing synthetic fibers like polyester.[1] For application in inkjet printing, the dye must be formulated into a stable dispersion of nanoparticles to prevent nozzle clogging and ensure high-quality printing.[2][3] This document provides detailed protocols for the preparation of this compound nanoparticles and their formulation into inkjet inks, along with key characterization data.

Data Presentation

Comparison of Nanoparticle Preparation Methods

The preparation of this compound nanoparticles can be achieved through various methods, each yielding different particle sizes and stability characteristics. Below is a summary of reported data for two common methods: wet milling and high-gravity antisolvent precipitation.

Preparation MethodKey ParametersAverage Particle SizeZeta PotentialReference
Wet Milling Milling Time: 1-25 hoursDecreases with milling timeNot specified[4]
Dispersant: St-AA-MA-PEG600256.2 nm-41.5 mV[5]
High-Gravity Antisolvent Precipitation Combined with spray drying120 nmNot specified[3]
Physicochemical Properties of this compound Inkjet Inks

The performance of an inkjet ink is determined by a combination of its physical and chemical properties. The following table summarizes typical and specific properties of formulated this compound inks.

PropertyTypical Range for Inkjet InksExample Formulation 1Example Formulation 2Reference
Average Particle Size 100 - 250 nm~150-180 nmNot specified[2][6]
Viscosity (@20°C) 1 - 25 mPa·s1.2 - 3.2 mPa·s2.78 mPa·s[2][7]
Surface Tension 21 - 50 mN/m~32 mN/m33.28 mN/m[2][7]
pH 6 - 9~8.2Not specified[2]
Conductivity ~500 µS/cmNot specifiedNot specified[2]
Example Ink Formulations for Direct Inkjet Printing

The composition of the inkjet ink is critical for its stability and printing performance. Here are two example formulations for preparing disperse dye inks.

ComponentFormulation 1 (Weight %)Formulation 2 (Weight %)PurposeReference
Disperse Dye (e.g., Yellow 54) 0.3 - 1516.7Colorant[2]
Dispersing Agent (e.g., TD-1109) 2 - 59.2Particle Stabilization[2]
Wetting Agent (e.g., Diethylene Glycol) 5 - 2516.7Prevent Nozzle Clogging[2]
Water-based Polymer (e.g., PVA) Variable-Binder/Viscosity Modifier[2]
pH Regulator (e.g., TEOA) As needed-Adjust pH[2]
Defoamer As needed-Reduce Foam[8]
Deionized Water To 10057.4Solvent[2]

Experimental Protocols

Preparation of this compound Nanoparticles by Wet Milling

This protocol describes the preparation of a stable nanoparticle dispersion using a planetary ball mill.

Materials:

  • This compound dye

  • Dispersing agent (e.g., TD-1109, a hydrophilic polyacrylic acid block copolymer)[7]

  • Diethylene glycol (DEG)

  • Deionized water

  • Zirconia beads (0.4-0.6 mm diameter)

  • Planetary ball mill

Procedure:

  • Combine the following components in an agate mortar:

    • This compound: 16.7 wt%

    • Dispersing agent (TD-1109): 9.2 wt%

    • Diethylene glycol: 16.7 wt%

    • Deionized water: 57.4 wt%

  • Add 100 g of 0.4–0.6 mm diameter zirconia beads.

  • Transfer the mixture to the planetary ball mill.

  • Grind the mixture at 800 rpm for 3 hours to achieve a stable nanoparticle dispersion.[7]

  • Separate the zirconia beads from the dye paste.

Preparation of this compound Nanoparticles by High-Gravity Antisolvent Precipitation

This method produces fine nanoparticles by precipitating the dye from a solution.

Materials:

  • This compound dye

  • Suitable organic solvent (e.g., acetone)

  • Antisolvent (e.g., deionized water with a stabilizer)

  • Rotating packed bed (RPB) reactor

Procedure:

  • Dissolve this compound in a suitable organic solvent to create the dye solution.

  • Prepare the antisolvent solution, which is typically deionized water containing a dispersing agent.

  • Pump the dye solution and the antisolvent solution simultaneously into the rotating packed bed (RPB) reactor.

  • The high-gravity environment within the RPB promotes rapid micromixing, leading to the precipitation of uniform nanoparticles.

  • Collect the resulting nanoparticle dispersion from the RPB outlet.

  • For a powdered product, the nanoparticle dispersion can be further processed by spray drying.[3]

Formulation of this compound Inkjet Ink

This protocol details the steps to formulate a water-based inkjet ink from the prepared nanoparticle paste.

Materials:

  • This compound nanoparticle paste (from Protocol 3.1 or 3.2)

  • Dispersing agent (e.g., TD-1109)

  • Wetting agent (e.g., diethylene glycol, ethylene glycol)

  • Water-based polymer (e.g., polyvinyl alcohol - PVA, or waterborne polyester)

  • Organosilicon defoamer

  • pH regulator (e.g., triethanolamine - TEOA)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm filter membrane

  • Vacuum pump

Procedure:

  • In a beaker, combine the following components based on the desired final weight percentages (refer to Table 2.3):

    • This compound nanoparticle paste

    • Dispersing agent

    • Wetting agents (DEG and EG)

    • Water-based polymer

    • Organosilicon defoamer

    • pH regulator (TEOA)

    • Deionized water

  • Stir the mixture at 1000 rpm at 25°C until a homogeneous dispersion is obtained.[2]

  • Filter the resulting ink through a 0.22 µm filter membrane using a vacuum pump to remove any large particles or agglomerates.[2]

  • Store the final ink in a sealed container.

Characterization of Nanoparticles and Ink

Particle Size and Zeta Potential:

  • Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the Z-average particle size and zeta potential of the nanoparticle dispersion and the final ink.[7]

Viscosity:

  • Measure the viscosity of the ink using a rotational viscometer at a controlled temperature (e.g., 20°C).[7]

Surface Tension:

  • Determine the surface tension of the ink using an automatic surface tension meter with a De Nouy platinum ring.[7]

pH and Conductivity:

  • Measure the pH and conductivity of the ink using a standard pH meter and conductivity meter.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_formulation Ink Formulation cluster_application Application start This compound (Raw Powder) method1 Wet Milling (Planetary Ball Mill) start->method1 method2 High-Gravity Antisolvent Precipitation start->method2 nanopaste This compound Nanoparticle Paste method1->nanopaste method2->nanopaste mixing Homogenization (Stirring @ 1000 rpm) nanopaste->mixing additives Additives: - Dispersant - Wetting Agent - Polymer - Defoamer - pH Regulator - Deionized Water additives->mixing filtration Filtration (0.22 µm membrane) mixing->filtration final_ink Final Inkjet Ink filtration->final_ink printing Inkjet Printing on Polyester Fabric final_ink->printing post_treatment Post-Treatment (e.g., Heating) printing->post_treatment printed_fabric Printed Fabric post_treatment->printed_fabric signaling_pathway cluster_properties Ink Properties cluster_performance Printing Performance particle_size Optimal Particle Size (100-250 nm) jetting Stable Droplet Jetting particle_size->jetting clogging No Nozzle Clogging particle_size->clogging viscosity Appropriate Viscosity (1-25 mPa·s) viscosity->jetting surface_tension Suitable Surface Tension (21-50 mN/m) surface_tension->jetting stability High Colloidal Stability (High Zeta Potential) stability->clogging quality High Print Quality (Accuracy, Color Strength) jetting->quality

References

Application Notes and Protocols for Dye-Sensitized Solar Cell (DSSC) Fabrication Using Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The core of a DSSC is a mesoporous semiconductor electrode, typically titanium dioxide (TiO₂), sensitized with a dye that absorbs light. This document provides a detailed protocol for the fabrication and characterization of DSSCs using Disperse Yellow 54 as the sensitizing dye.

Disclaimer: The following protocols and data are based on general DSSC fabrication techniques. Specific performance metrics for this compound in this application are not widely reported in scientific literature; therefore, the data presented is illustrative of a typical organic dye in a DSSC and should be considered a baseline for optimization.

Quantitative Data Summary

The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The table below summarizes representative performance data for a DSSC sensitized with a generic organic dye under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

ParameterSymbolRepresentative ValueUnit
Open-Circuit VoltageVoc0.65V
Short-Circuit Current DensityJsc5.8mA/cm²
Fill FactorFF0.70-
Power Conversion Efficiencyη2.64%

Experimental Protocols

This section details the step-by-step procedures for fabricating a DSSC with this compound.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Photoanode: Titanium dioxide (TiO₂) paste (e.g., P25)

  • Sensitizer: this compound dye solution (0.3 mM in ethanol)

  • Electrolyte: Iodide/triiodide redox couple (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Counter Electrode: Platinum (Pt) catalyst solution or graphite

  • Sealing Gasket: Surlyn or other suitable polymer film

  • Solvents: Ethanol, isopropanol, acetonitrile, deionized water

  • Cleaning Agents: Detergent, acetone

Protocol 1: Preparation of the TiO₂ Photoanode
  • Cleaning the FTO Substrate:

    • Cut the FTO glass to the desired size (e.g., 2 cm x 2 cm).

    • Clean the FTO glass by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen or clean air.

  • Deposition of TiO₂ Paste:

    • Use the "doctor-blade" technique to apply a uniform layer of TiO₂ paste onto the conductive side of the FTO glass. The thickness of the layer can be controlled by using adhesive tape as a spacer.

    • Allow the coated substrate to air-dry for 10 minutes to level the surface.

  • Sintering the TiO₂ Film:

    • Place the TiO₂-coated substrate on a hot plate or in a furnace.

    • Gradually increase the temperature to 450-500°C and maintain for 30 minutes to sinter the TiO₂ particles, creating a mesoporous film.[1]

    • Allow the substrate to cool down slowly to room temperature.

Protocol 2: Sensitization of the Photoanode
  • Dye Solution Preparation:

    • Prepare a 0.3 mM solution of this compound in absolute ethanol.

  • Dye Adsorption:

    • While the TiO₂ photoanode is still warm (around 80°C), immerse it in the this compound dye solution.

    • Keep the photoanode in the dye solution for 12-24 hours in a dark, sealed container to ensure complete dye uptake.[2]

    • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.[1]

Protocol 3: Preparation of the Counter Electrode
  • Platinum Counter Electrode:

    • Clean another FTO glass substrate using the same procedure as for the photoanode.

    • Deposit a few drops of a Pt catalyst solution (e.g., H₂PtCl₆ in isopropanol) onto the conductive side.

    • Heat the substrate at 400°C for 15-20 minutes to form a catalytic Pt layer.

  • Graphite Counter Electrode (Alternative):

    • As a lower-cost alternative, a graphite layer can be applied by drawing with a graphite pencil on the conductive side of a cleaned FTO substrate.[3][4]

Protocol 4: Assembly of the DSSC
  • Sealing:

    • Place a sealing gasket (e.g., a 25-50 µm thick Surlyn film) around the TiO₂ film on the photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive/catalytic sides facing each other.

    • Heat the assembly at around 100°C while applying gentle pressure to seal the cell.

  • Electrolyte Injection:

    • Drill two small holes in the counter electrode beforehand.

    • Inject the iodide/triiodide electrolyte into the cell through one of the holes using a syringe.

    • The electrolyte will fill the space between the electrodes via capillary action.

    • Seal the holes with a small piece of Surlyn and a coverslip by heating.

Visualizations

Experimental Workflow

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 B2 Immerse Photoanode A3->B2 B1 Prepare Disperse Yellow 54 Solution B1->B2 D1 Seal Electrodes B2->D1 C1 Clean FTO Glass C2 Deposit Catalyst (Pt or Graphite) C1->C2 C2->D1 D2 Inject Electrolyte D1->D2 D3 Final Sealing D2->D3

Caption: Workflow for the fabrication of a this compound-based DSSC.

Energy Level Diagram

Energy_Level_Diagram cluster_dssc Energy Levels (vs. Vacuum) TiO2_CB TiO₂ Conduction Band (-4.0 eV) TiO2_VB TiO₂ Valence Band (-7.2 eV) Dye_LUMO This compound LUMO (-3.5 eV) Dye_LUMO->TiO2_CB Electron Injection Dye_HOMO This compound HOMO (-5.4 eV) Dye_HOMO->Dye_LUMO Photon Absorption Electrolyte I⁻/I₃⁻ Redox Potential (-4.8 eV) Electrolyte->Dye_HOMO Dye Regeneration

Caption: Energy level diagram for a this compound DSSC.

References

Application Notes and Protocols for the Purity Assessment of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known as C.I. This compound and Solvent Yellow 114, is a quinoline-based dye primarily used for dyeing polyester fibers.[1] Its chemical formula is C18H11NO3, with a molecular weight of 289.28 g/mol .[2][3] The purity of this compound is critical for ensuring consistent color quality, dyeing performance, and meeting regulatory standards, particularly concerning potential impurities from the manufacturing process. This document provides detailed application notes and protocols for the analytical techniques used in the purity assessment of this compound.

Potential Impurities

The purity assessment of this compound focuses on identifying and quantifying the main component as well as any synthesis-related impurities. The common synthesis route involves the condensation of 2-methyl-3-hydroxyquinoline and phthalic anhydride.[4][5] Therefore, potential impurities may include:

  • Unreacted Starting Materials:

    • 2-Methyl-3-hydroxyquinoline

    • Phthalic anhydride

  • Intermediates and By-products:

    • Isatin (a potential precursor in the synthesis of 2-methyl-3-hydroxyquinoline)[4]

    • Other isomers or related compounds formed during the condensation reaction.

Analytical Techniques for Purity Assessment

Several chromatographic techniques are employed for the purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a rapid qualitative screening tool. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Vis detection is a robust method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column is typically used for separation.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or phosphoric acid (for mobile phase modification)

    • This compound reference standard

    • Standards of potential impurities (if available)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might be:

      • 0-20 min: 40% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 40% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Maximum absorbance wavelength of this compound (approximately 420 nm).[6][7]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components.

Data Presentation: Representative HPLC Method Performance

The following table summarizes typical performance characteristics for the HPLC analysis of disperse dyes, which can be expected for a validated this compound method.

ParameterTypical Value
Linearity Range0.5 - 250 µg/mL[7]
Correlation Coefficient (r²)> 0.995[7]
Limit of Detection (LOD)~2.0 mg/kg[6]
Limit of Quantification (LOQ)Typically 3x LOD
Precision (%RSD)< 8.0%[7]
Recovery92.1% - 98.7%[7]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Dissolve in Solvent (e.g., Methanol) A->B C Prepare Calibration Standards B->C F Inject Standards and Sample into HPLC System C->F D Weigh this compound Sample E Dissolve in Solvent D->E E->F G Separation on C18 Column F->G H UV-Vis Detection (e.g., 420 nm) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Purity and Impurity Concentrations I->K

Caption: Workflow for the purity assessment of this compound by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific identification and quantification of impurities, LC-MS/MS is the method of choice. This technique is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation data.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents and Standards:

    • As per HPLC method, with high-purity solvents.

  • Chromatographic Conditions:

    • Similar to the HPLC method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) to be compatible with the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

    • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its potential impurities. For this compound (m/z 290.08 for [M+H]+), hypothetical transitions could be monitored.

  • Sample Preparation:

    • Similar to the HPLC method, but often with lower concentrations due to the higher sensitivity of the instrument.

Data Presentation: Representative LC-MS/MS Method Performance

The following table shows the expected performance of an LC-MS/MS method for disperse dye analysis.

ParameterTypical Value
Linearity Range2.0 - 100.0 ng/mL[7]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD)~2.0 ng/L[7]
Limit of Quantification (LOQ)~8.0 ng/L[7]
Precision (%RSD)Intraday: < 6%, Interday: < 13%[7]
Recovery> 70%[7]

Logical Relationship for Impurity Identification by LC-MS/MS

Impurity_ID cluster_lc LC Separation cluster_ms Mass Spectrometry Analysis cluster_id Impurity Identification A Inject Sample B Chromatographic Separation A->B C Full Scan MS (Determine Molecular Weight) B->C D Tandem MS (MS/MS) (Fragmentation Pattern) C->D E Compare with Known Impurity Standards D->E F Database Search and Structure Elucidation D->F

Caption: Logical workflow for impurity identification using LC-MS/MS.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of this compound purity and for screening for the presence of major impurities.

Experimental Protocol: TLC Analysis

  • Instrumentation:

    • TLC plates (e.g., silica gel 60 F254).

    • Developing chamber.

    • UV lamp (254 nm and 365 nm).

  • Reagents:

    • Mobile Phase: A mixture of non-polar and polar solvents. A common system for disperse dyes is toluene:ethyl acetate (e.g., 80:20 v/v). The optimal solvent system should be determined empirically.

    • Sample and Standard Solutions: Prepared as for HPLC analysis, typically at a higher concentration (e.g., 1 mg/mL).

  • Procedure:

    • Spot the this compound sample and reference standard onto the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under UV light and/or visible light.

    • Calculate the Retention Factor (Rf) for each spot.

  • Analysis:

    • The purity is assessed by comparing the chromatogram of the sample to that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.

Workflow for TLC Analysis of this compound

TLC_Workflow A Spot Sample and Standard on TLC Plate B Develop Plate in Saturated Chamber A->B C Dry the Plate B->C D Visualize Spots (Visible/UV Light) C->D E Calculate Rf Values and Compare with Standard D->E

Caption: General workflow for the qualitative analysis of this compound by TLC.

Conclusion

The purity of this compound can be effectively assessed using a combination of chromatographic techniques. HPLC provides reliable quantitative data on the main component and known impurities. LC-MS/MS offers unparalleled sensitivity and specificity for the identification of trace-level and unknown impurities. TLC serves as a rapid and valuable tool for qualitative screening. The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for quantitative data, the desired level of sensitivity, and the availability of instrumentation.

References

Application Notes and Protocols for High-Temperature Exhaustion Dyeing of C.I. Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-DY54-HTE-2025 Revision: 1.0 Prepared For: Researchers, scientists, and textile chemistry professionals.

Introduction and Principle

C.I. Disperse Yellow 54 (CAS No. 12223-85-7) is a quinoline-based disperse dye known for its brilliant yellow shade and good light fastness, making it suitable for dyeing polyester fibers.[1][2][3] Polyester possesses a highly crystalline, hydrophobic structure that resists dye penetration at low temperatures.[4] The high-temperature exhaustion dyeing method is the preferred application process, as temperatures around 130°C (266°F) under pressure cause the fiber structure to swell.[4][5] This swelling opens up amorphous regions within the fiber, allowing the finely dispersed, non-ionic dye molecules to diffuse from the aqueous dyebath into the fiber matrix, where they are physically trapped upon cooling.[4][6][7]

The process requires precise control of temperature, pH, and the use of specialized auxiliaries to ensure the dye remains stably dispersed and penetrates the fiber evenly, resulting in a level and fast dyeing.[4][8] A critical post-dyeing step, known as reduction clearing, is essential to remove residual surface dye, thereby enhancing the final color brightness and improving wet fastness properties.[9][10]

Properties of C.I. This compound

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 47020[1]
CAS Number 12223-85-7[1]
Molecular Formula C₁₈H₁₁NO₃[1][11]
Molecular Weight 289.28 g/mol [1]
Appearance Yellow to Brown Powder[1][2]
Melting Point ~265 °C[11][12]
Water Solubility Very Low (e.g., 28.93 µg/L at 25°C)[12]

Recommended Dyeing Parameters & Auxiliaries

The following table summarizes the typical parameters for the high-temperature exhaustion dyeing of polyester with this compound. Concentrations are based on the weight of the fabric (o.w.f.).

ParameterRecommended Range/ValuePurpose
Dye Concentration 0.5 - 3.0% o.w.f.Dependent on the desired depth of shade.
Liquor Ratio 10:1 to 15:1Ratio of the volume of dye liquor to the weight of fabric.
Dyeing Temperature 130°COptimal temperature for fiber swelling and dye diffusion into polyester.[4][5]
Holding Time 30 - 60 minutesTime at peak temperature, dependent on shade depth.[4]
pH of Dyebath 4.5 - 5.5An acidic environment protects the dye from degradation at high temperatures and is optimal for polyester.[4][13]
Dispersing Agent 0.5 - 1.5 g/LMaintains a fine, stable dispersion of the dye particles, preventing aggregation at high temperatures.[14]
Leveling Agent 0.5 - 1.0 g/LPromotes uniform dye absorption for a level, even coloration.[15]
pH Buffer (e.g., Acetic Acid) As requiredTo achieve and maintain the target pH of 4.5-5.5.[13]

Experimental Protocol: High-Temperature Dyeing

This protocol details the step-by-step procedure for dyeing a 10g sample of 100% polyester fabric.

4.1 Materials and Reagents:

  • 100% Polyester fabric (scoured and pre-wetted)

  • C.I. This compound

  • High-temperature dispersing/leveling agent

  • Acetic Acid (Glacial)

  • Sodium Hydroxide

  • Sodium Dithionite (Hydrosulfite)

  • Deionized water

  • High-temperature laboratory dyeing apparatus

4.2 Dyebath Preparation:

  • Calculate the required amounts of dye and auxiliaries based on the fabric weight (10g) and desired liquor ratio (e.g., 10:1, total volume 100 mL).

  • Prepare a stock solution of the dye by pasting the required amount of this compound with a small amount of dispersing agent and cold water. Gradually add hot water (40-50°C) to create a fine dispersion.

  • Fill the dyeing vessel with approximately 80% of the total required volume of deionized water at ~50°C.

  • Add the dispersing and leveling agents to the vessel and stir until dissolved.

  • Add the prepared dye dispersion to the vessel.

  • Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.

  • Add the remaining volume of water to reach the final liquor ratio.

4.3 Dyeing Cycle:

  • Introduce the pre-wetted polyester fabric into the dyebath.

  • Seal the dyeing apparatus and begin agitation.

  • Raise the temperature from 50°C to 130°C at a controlled rate of 2°C per minute.[4]

  • Hold the temperature at 130°C for 45-60 minutes, depending on the target shade.

  • After the holding period, cool the bath down to 70°C at a rate of 2-3°C per minute.

  • Drain the dyebath.

4.4 Rinsing and Reduction Clearing: This step is crucial for removing unfixed dye from the fiber surface, which improves fastness.[9][16][17]

  • Rinse the dyed fabric with hot water (~70°C) for 10 minutes.

  • Prepare a fresh bath at a 10:1 liquor ratio with:

    • 2 g/L Sodium Dithionite (Reducing Agent)

    • 2 g/L Sodium Hydroxide (Alkali)

  • Treat the fabric in this reduction clearing bath at 70-80°C for 15-20 minutes.[10]

  • Drain the bath and rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

  • Neutralize the fabric in a bath containing 0.5 g/L acetic acid for 5 minutes at 40°C.

  • Perform a final cold rinse.

  • Dry the fabric.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow of the high-temperature exhaustion dyeing process.

DyeingWorkflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment start Start: Scoured Polyester Fabric prep_dyebath Prepare Dyebath: - Water, Auxiliaries, Dye - Adjust pH to 4.5-5.5 start->prep_dyebath load_fabric Load Fabric into Dyebath at 50-60°C prep_dyebath->load_fabric ramp_up Ramp Temperature (2°C/min) to 130°C load_fabric->ramp_up hold_temp Hold at 130°C (30-60 min) ramp_up->hold_temp cool_down Cool Down to 70°C (2-3°C/min) hold_temp->cool_down rinse1 Hot Rinse cool_down->rinse1 reduction_clear Reduction Clearing: - NaOH, Na₂S₂O₄ - 70-80°C for 15-20 min rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 neutralize Neutralize with Acetic Acid rinse2->neutralize final_rinse Final Cold Rinse & Dry neutralize->final_rinse finish End: Dyed Fabric final_rinse->finish

Caption: High-temperature exhaustion dyeing workflow for this compound.

DyebathLogic title Key Dyebath Components and Conditions components Components This compound Dispersing Agent Leveling Agent pH Buffer (Acidic) outcome Outcome Fiber Swelling Dye Penetration Level Dyeing components->outcome enable conditions Critical Conditions Temperature: 130°C pH: 4.5 - 5.5 Liquor Ratio: 10:1 conditions->outcome enable

References

Application Notes and Protocols for Disperse Yellow 54 as an Organic Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known by its Colour Index name C.I. 47020, is a quinophthalone-based colorant.[1][2] While it is extensively used as a disperse dye for synthetic fibers such as polyester, polyamide, and acetate, its properties also lend it to applications as an organic pigment in various matrices.[1][3][4] This document provides detailed application notes and protocols for the use of this compound as an organic pigment in plastics and printing inks. It also touches upon general considerations for organic nanoparticles that may be of interest to drug development professionals, although specific biomedical applications for this compound are not widely documented.

Chemical and Physical Properties

This compound is a brown powder that produces a brilliant yellow shade.[1][2] It is insoluble in water but soluble in some organic solvents like strong sulfuric acid and pyridine, particularly when heated.[1] Its chemical structure and physical properties are key to its performance as a pigment.

PropertyValueSource
Chemical Name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione[5]
CAS Number 12223-85-7[1][2]
Molecular Formula C18H11NO3[1][2]
Molecular Weight 289.28 g/mol [1]
Melting Point 265 °C[5][6][7]
Boiling Point 502 °C at 760 mmHg[5][6][7]
Flash Point 257.4 °C[5][6][7]
Water Solubility Insoluble[1]

Applications as an Organic Pigment

This compound's utility as an organic pigment stems from its good thermal stability, lightfastness, and migration resistance in various polymer systems.[4][8]

Plastics

This compound can be used to color a variety of plastics, including:

  • Polyethylene (PE)

  • Polypropylene (PP)

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polyvinyl Chloride (PVC)

  • Polyethylene Terephthalate (PET)[3]

Key Performance Characteristics in Plastics:

PropertyRating/ValueTest Method (Typical)
Heat Stability GoodDIN 53775[9]
Light Fastness (HDPE) 6-7 (on a scale of 1-8)ISO 4892-2 (Xenon lamp)[9]
Migration Resistance Good (Grade 4-5 on a scale of 1-5)DIN 53775[9][10]
Weather Resistance Moderate to GoodISO 4892-2[9]
Printing Inks

This compound is suitable for formulating printing inks, particularly for applications like digital inkjet printing on polyester substrates and heat transfer printing.[3][11][12][13] Its small particle size and good dispersion stability are advantageous in these applications.[3][13]

Experimental Protocols

Protocol 1: Incorporation and Evaluation of this compound in Plastics

This protocol describes a general procedure for incorporating this compound into a plastic matrix and testing its key performance properties.

Materials:

  • This compound pigment powder

  • Polymer resin (e.g., HDPE, PP, PVC)

  • Titanium dioxide (for tints)

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Hydraulic press

  • Xenon arc weather-ometer

  • Spectrophotometer

Procedure:

  • Compounding:

    • Pre-mix the this compound pigment (e.g., 0.1-1.0% by weight) with the polymer resin powder. For tints, add a specified amount of TiO2.

    • Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a temperature appropriate for the specific polymer. This ensures uniform dispersion of the pigment.

  • Specimen Preparation:

    • Granulate the compounded material.

    • Use an injection molding machine to produce standard test plaques (e.g., for color measurement, lightfastness testing).

    • For migration testing, press a colored plaque against a white, plasticized PVC plaque under controlled temperature and pressure (e.g., 80°C, 3 kg/cm ² for 24 hours).[10]

  • Performance Testing:

    • Colorimetric Analysis: Measure the color coordinates (Lab*) of the molded plaques using a spectrophotometer.

    • Heat Stability: Expose the colored polymer to progressively higher temperatures in an oven or during injection molding for a set duration (e.g., 5 minutes).[9][10] Determine the temperature at which a significant color change (ΔE* > 3) occurs.

    • Light Fastness: Expose the test plaques in a Xenon arc weather-ometer according to ISO 4892-2.[9] Assess color change at regular intervals using the Blue Wool Scale (1-8).

    • Migration Resistance: After the contact test, visually assess the staining on the white PVC plaque using a grayscale (1-5), where 5 indicates no migration.[9][10]

Protocol 2: Formulation of a this compound-Based Inkjet Ink

This protocol provides a starting point for formulating a water-based inkjet ink containing this compound.

Materials:

  • This compound

  • Dispersing agent (e.g., hydrophilic polyacrylic acid block copolymer)[12]

  • Wetting agent (humectant, e.g., diethylene glycol)[12]

  • Binder (e.g., waterborne polyester or polyvinyl alcohol)[12]

  • pH regulator (e.g., triethanolamine)[12]

  • Deionized water

  • Planetary ball mill with zirconia beads[12]

  • High-speed stirrer

  • Filtration apparatus (0.22 µm filter)[12]

Procedure:

  • Preparation of Pigment Dispersion (Millbase):

    • Combine this compound, dispersing agent, a portion of the wetting agent, and deionized water in a milling vessel with zirconia beads.[12]

    • Mill the mixture in a planetary ball mill at a high speed (e.g., 800 rpm) for several hours (e.g., 3 hours) to achieve the desired particle size distribution.[12]

  • Ink Formulation:

    • In a separate vessel, combine the remaining ink components: the binder, the rest of the wetting agent, pH regulator, and deionized water.

    • Slowly add the prepared pigment dispersion to the vehicle solution under constant stirring with a high-speed stirrer.

    • Continue stirring until a homogeneous ink is obtained.

  • Final Processing:

    • Adjust the pH of the ink to the desired range (e.g., 8-9) using the pH regulator.

    • Filter the final ink through a 0.22 µm filter to remove any large particles or agglomerates.[12]

Visualizations

experimental_workflow_plastics Workflow for Pigment Evaluation in Plastics cluster_preparation Material Preparation cluster_specimen Specimen Fabrication cluster_testing Performance Testing pigment This compound premix Pre-mixing pigment->premix resin Polymer Resin resin->premix compounding Melt Compounding premix->compounding granulation Granulation compounding->granulation injection_molding Injection Molding granulation->injection_molding test_plaques Test Plaques injection_molding->test_plaques color_measurement Colorimetric Analysis test_plaques->color_measurement heat_stability Heat Stability Test test_plaques->heat_stability light_fastness Light Fastness Test test_plaques->light_fastness migration_test Migration Resistance Test test_plaques->migration_test

Caption: Workflow for evaluating this compound as a pigment in plastics.

ink_formulation_workflow Workflow for Inkjet Ink Formulation cluster_millbase Pigment Dispersion Preparation cluster_vehicle Ink Vehicle Preparation cluster_final_ink Final Ink Production start Weigh Pigment, Dispersant, Wetting Agent, Water milling Ball Milling start->milling dispersion Pigment Dispersion milling->dispersion mixing_final Combine Dispersion and Vehicle dispersion->mixing_final vehicle_components Weigh Binder, Wetting Agent, pH Regulator, Water mixing_vehicle Stirring vehicle_components->mixing_vehicle vehicle Ink Vehicle mixing_vehicle->vehicle vehicle->mixing_final ph_adjustment pH Adjustment mixing_final->ph_adjustment filtration Filtration (0.22 µm) ph_adjustment->filtration final_ink Final Inkjet Ink filtration->final_ink

Caption: Workflow for the formulation of a this compound-based inkjet ink.

Considerations for Drug Development Professionals

While this compound is primarily an industrial colorant, the principles of pigment formulation and dispersion are relevant to the development of drug delivery systems, particularly those involving poorly water-soluble active pharmaceutical ingredients (APIs).

Organic Nanoparticles for Biomedical Applications:

Organic molecules, including pigments and dyes, can be formulated into nanoparticles for various biomedical uses such as bioimaging and drug delivery.[14][15][16] The conversion of hydrophobic small molecules into stable aqueous nanodispersions is a key challenge in both pigment and drug formulation.

Potential Formulation Strategies:

Several methods used to prepare stable pigment dispersions can be conceptually applied to drug nanoparticle preparation:

  • Co-precipitation (Solvent-Antisolvent): This "bottom-up" approach involves dissolving the organic compound in a good solvent and then rapidly introducing it into a non-solvent (often water), causing the compound to precipitate as nanoparticles.[17] Surfactants or polymers are typically used to control particle size and prevent aggregation.

  • Milling (Top-Down): High-energy milling techniques, such as ball milling, can break down larger crystals of an organic compound into nanoparticles.[12] This is a common method for producing pigment dispersions.

  • Microemulsion: This method utilizes thermodynamically stable oil-in-water or water-in-oil microemulsions as templates for nanoparticle formation.[16][17]

Toxicology and Biocompatibility:

There is limited publicly available data specifically on the toxicology and biocompatibility of this compound for internal use. As a quinophthalone dye, its toxicological profile would need to be thoroughly evaluated before any consideration for biomedical applications. General safety data sheets indicate a need to avoid contact with skin and eyes and to prevent environmental release.[18] Any potential biomedical application would necessitate extensive in vitro and in vivo toxicological studies.

Fluorescence Properties:

Some organic pigments and dyes exhibit fluorescence, which can be exploited for bioimaging.[19][20] While this compound is not primarily marketed as a fluorescent probe, its quinophthalone structure suggests it may possess some fluorescent properties. Characterization of its excitation and emission spectra, quantum yield, and photostability would be the first step in evaluating its potential for imaging applications. However, dedicated fluorescent probes with optimized properties are generally preferred for biological research.[21][]

logical_relationship Conceptual Overlap: Pigment Dispersion and Nanomedicine cluster_problem Core Challenge cluster_goal Desired Outcome cluster_methods Formulation Strategies cluster_applications Application Fields challenge Poorly Water-Soluble Organic Molecule milling Top-Down (Milling) challenge->milling addressed by precipitation Bottom-Up (Precipitation) challenge->precipitation addressed by microemulsion Template-Based (Microemulsion) challenge->microemulsion addressed by goal Stable Aqueous Nanodispersion pigments Organic Pigments (Plastics, Inks) goal->pigments enables nanomedicine Nanomedicine (Drug Delivery, Bioimaging) goal->nanomedicine enables milling->goal to achieve precipitation->goal to achieve microemulsion->goal to achieve

Caption: Conceptual relationship between pigment dispersion and nanomedicine formulation.

References

Application Notes and Protocols: The Use of C.I. Disperse Yellow 54 in Dyeing Applications and as a Potential Ligand for Metal Complex Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of C.I. Disperse Yellow 54 (DY 54), a quinoline-based dye widely utilized for its vibrant color and good fastness properties on synthetic fibers. While its primary application is in the direct dyeing of polyester, its molecular structure suggests potential as a ligand for the synthesis of metal-complex dyes. These notes detail the established applications of this compound and provide representative protocols for its use in dyeing and for the hypothetical synthesis and analysis of its metal complexes.

Introduction to C.I. This compound

C.I. This compound, also known as C.I. 47020 or Solvent Yellow 114, is a non-ionic disperse dye characterized by its quinophthalone structure.[1] Its molecular formula is C₁₈H₁₁NO₃.[1] The dye is a brown or yellow powder, insoluble in water but soluble in certain organic solvents and dispersible in an aqueous medium for dyeing.[1] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate, where it demonstrates good light fastness and overall durability.[2] The synthesis of this compound is typically achieved through the condensation of 2-Methylquinolin-3-ol with Phthalic anhydride.[1][3]

Metal-complex dyes are a class of colorants where one or two dye molecules, typically containing groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂), act as ligands to form a coordination complex with a central metal ion (e.g., Cr, Co, Cu, Ni).[4] This complexation often results in dyes with significantly improved light fastness, wash fastness, and thermal stability compared to the unmetallized parent dye. While typically based on azo structures, the quinoline skeleton of this compound, featuring a hydroxyl group and a nitrogen atom, presents potential chelation sites for metal ions.

Although the direct use of this compound as a commercial precursor for metal-complex dyes is not widely documented, this document explores its potential in this area by providing a hypothetical synthesis protocol based on established methods for other quinoline-based ligands.

Data Presentation: Performance Characteristics

The performance of a dye is critical for its application. The following tables summarize the known fastness properties of C.I. This compound and provide a comparative framework for the expected (hypothetical) properties of a potential metal complex derivative.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValue
CAS Number 12223-85-7[1]
Molecular Formula C₁₈H₁₁NO₃[1]
Molecular Weight 289.28 g/mol [1]
Appearance Yellow to Brown Powder[1]
Melting Point 265 °C[2]
Solubility Insoluble in water; Soluble in pyridine, sulfolane[1]

Table 2: Fastness Properties of C.I. This compound on Polyester

Fastness TestStandardRating (1-5, 1-8 for Light)
Light Fastness ISO 105-B026-7[1]
Washing Fastness (Staining) ISO 105-C084[1]
Washing Fastness (Fading) ISO 105-C084-5[1]
Perspiration Fastness (Staining) ISO 105-E045[1]
Perspiration Fastness (Fading) ISO 105-E045[1]
Rubbing Fastness (Dry) ISO 105-X124-5[1]
Rubbing Fastness (Wet) ISO 105-X124-5[1]
Sublimation Fastness ISO 105-P01 (180°C)4-5

Note: Ratings are based on standard Grey Scale (1=Poor, 5=Excellent) and Blue Wool Scale (1=Poor, 8=Excellent) for light fastness.

Table 3: Hypothetical Performance Comparison of DY 54 vs. DY 54 Metal Complex

Fastness TestStandardC.I. This compoundExpected (Hypothetical) DY 54-Metal Complex
Light Fastness ISO 105-B026-7>7
Washing Fastness (Fading) ISO 105-C084-55
Sublimation Fastness ISO 105-P014-55
Thermal Stability (°C) TGA~270>300

Note: The data for the metal complex are projected values based on the known effects of metallization on similar dye structures and would require experimental verification.

Experimental Protocols & Workflows

This section provides detailed methodologies for the synthesis of a hypothetical this compound metal complex, the application of the dye to a polyester substrate, and the subsequent testing of its fastness properties.

Synthesis Protocols

This protocol is based on the established condensation reaction.

Materials:

  • 2-Methylquinolin-3-ol

  • Phthalic anhydride

  • High-boiling point solvent (e.g., trichlorobenzene)

  • Hot water (60-70°C)

  • Sodium hydroxide solution (for pH adjustment)

  • Colloid mill

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Charge the reaction vessel with 2-Methylquinolin-3-ol and Phthalic anhydride in the presence of trichlorobenzene.

  • Heat the mixture to approximately 200°C with continuous stirring.

  • Maintain the reaction at 200°C for 8 hours.

  • After the reaction is complete, transfer the hot reaction mass into a separate tank containing hot water (60-70°C) for dilution, ensuring the temperature does not exceed 90°C.

  • Cool the diluted mixture to approximately 80°C while stirring.

  • Process the material through a colloid mill to ensure a fine particle dispersion.

  • Adjust the pH of the slurry to between 7.5 and 9.0 using a sodium hydroxide solution to solubilize unreacted phthalic acid.

  • Filter the product and wash thoroughly with water to remove impurities.

  • Dry the resulting dye cake to obtain the final this compound powder.

G cluster_synthesis Synthesis of this compound Reactants 2-Methylquinolin-3-ol + Phthalic Anhydride Reaction Condensation Reaction (200°C, 8h in Solvent) Reactants->Reaction Dilution Dilution in Hot Water (~80°C) Reaction->Dilution Milling Colloid Milling Dilution->Milling Purification pH Adjustment, Filtration & Washing Milling->Purification Final_Product C.I. This compound (Powder) Purification->Final_Product

Caption: Workflow for the synthesis of C.I. This compound.

This representative protocol describes the formation of a 1:2 metal-ligand complex using this compound as the bidentate ligand.

Materials:

  • C.I. This compound (Ligand)

  • Metal (II) salt (e.g., Copper (II) sulfate pentahydrate, CuSO₄·5H₂O)

  • Solvent (e.g., Dimethylformamide or Ethanol)

  • Deionized water

  • Sodium hydroxide or other base (for deprotonation)

Procedure:

  • Dissolve 2 moles of this compound in the chosen solvent (e.g., DMF) in a round-bottom flask.

  • Gently heat the solution to 60-70°C with stirring to ensure complete dissolution.

  • Add a stoichiometric amount of base (e.g., NaOH solution) dropwise to deprotonate the hydroxyl group of the dye, facilitating chelation.

  • In a separate beaker, dissolve 1 mole of the metal salt (e.g., CuSO₄·5H₂O) in a minimal amount of deionized water or the same solvent.

  • Add the metal salt solution dropwise to the dye solution over 30 minutes while maintaining the temperature and stirring.

  • A color change should be observed as the complex forms.

  • Reflux the reaction mixture for 4-6 hours to ensure the completion of the metallization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Precipitate the metal complex dye by adding the reaction mixture to a beaker of cold deionized water.

  • Filter the precipitate, wash it several times with deionized water to remove unreacted salts and solvent, and then dry it in a vacuum oven at 60°C.

  • Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm complex formation.

G cluster_synthesis Hypothetical Synthesis of DY 54-Metal Complex Ligand Dissolve DY 54 (Ligand) in Solvent Deprotonation Add Base to Deprotonate -OH Group Ligand->Deprotonation Complexation Mix & Reflux (4-6h) (Complex Formation) Deprotonation->Complexation Metal_Salt Dissolve Metal (II) Salt Metal_Salt->Complexation Precipitation Precipitate in Water Complexation->Precipitation Purification Filter, Wash & Dry Precipitation->Purification Final_Product DY 54-Metal Complex (1:2) Purification->Final_Product

Caption: Hypothetical workflow for DY 54 metal complex synthesis.

Application & Testing Protocols

This protocol is suitable for applying this compound or its potential metal complexes to polyester fabric.

Materials:

  • Polyester fabric (pre-scoured and dried)

  • This compound (or its metal complex)

  • Dispersing agent (e.g., lignosulfonate-based)

  • Wetting agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Procedure:

  • Dye Dispersion Preparation: Prepare a stock dispersion of the dye. For a 2% shade on the weight of fabric (o.w.f.), paste 2g of dye with 1 g/L of dispersing agent and a small amount of water, then dilute.

  • Dye Bath Setup: Set the dye bath with a liquor-to-goods ratio of 10:1. Add a wetting agent (1 g/L) and a dispersing agent (1 g/L).

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]

  • Introduce the pre-wetted polyester fabric into the bath at 60°C. Run for 10 minutes.

  • Add the prepared dye dispersion to the bath.

  • Dyeing Cycle:

    • Raise the temperature from 60°C to 130°C at a rate of 1.5°C/minute.[5]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[5]

    • Cool the bath down to 70°C at a rate of 2°C/minute.

  • Rinsing: Drain the dye bath and rinse the fabric with hot water, followed by cold water.

  • Reduction Clearing (After-treatment): To improve wash fastness by removing surface dye, treat the fabric in a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent at 80°C for 20 minutes.

  • Rinse the fabric thoroughly (hot and cold rinses) and neutralize with a weak acetic acid solution if necessary.

  • Dry the dyed fabric.

G cluster_dyeing Polyester Dyeing Workflow Bath_Setup Set Bath (Water, Auxiliaries) pH 4.5-5.5, 60°C Add_Fabric Add Fabric Bath_Setup->Add_Fabric Add_Dye Add Dye Dispersion Add_Fabric->Add_Dye Heating Heat to 130°C Add_Dye->Heating Dyeing Hold at 130°C (60 min) Heating->Dyeing Cooling Cool to 70°C Dyeing->Cooling Rinsing Hot & Cold Rinse Cooling->Rinsing Clearing Reduction Clearing (80°C, 20 min) Rinsing->Clearing Final_Rinse Final Rinse & Dry Clearing->Final_Rinse

Caption: High-temperature exhaust dyeing workflow for polyester.

The following protocols are based on the ISO 105 series of standards for determining the color fastness of the dyed fabric.

A. Color Fastness to Washing (ISO 105-C08:2010)

  • Prepare a composite specimen by sewing a 100mm x 40mm piece of the dyed fabric to a multifibre adjacent fabric of the same size.

  • Place the specimen in a stainless steel container with a specified non-phosphate reference detergent solution and 10 steel balls.

  • Agitate the container in a laundering machine (e.g., a Launder-Ometer) for a specified time and temperature (e.g., 30 minutes at 40°C).

  • Remove the specimen, rinse it thoroughly with water, and dry it in air at a temperature not exceeding 60°C.

  • Assess the change in color (fading) of the dyed fabric and the degree of staining on the adjacent multifibre fabric using the standard Grey Scales under controlled lighting conditions.

B. Color Fastness to Light (ISO 105-B02:2013)

  • Mount a specimen of the dyed fabric in a sample holder, partially covering it with an opaque mask.

  • Place the holder in a Xenon arc fading lamp apparatus, which simulates natural daylight.

  • Expose the specimen to the light source alongside a set of Blue Wool standards (references 1-8).

  • Continue the exposure until a specified color change is observed on the sample or until a specific Blue Wool standard has faded to a certain degree.

  • Assess the light fastness by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows similar fading (e.g., a rating of 6 means the sample faded similarly to Blue Wool standard 6).

C. Color Fastness to Rubbing (ISO 105-X12:2016)

  • Fix a specimen of the dyed fabric to the base of a crockmeter.

  • Dry Rubbing: Mount a standard white cotton rubbing cloth onto the rubbing finger (9N pressure) and pass it back and forth 10 times over a 104mm track on the specimen.[6]

  • Wet Rubbing: Repeat the process with a fresh rubbing cloth that has been wetted with deionized water.

  • Assess the degree of color transferred to the white rubbing cloths by comparing them to the Grey Scale for Staining.

G cluster_testing Color Fastness Testing Logic Dyed_Fabric Dyed Fabric Sample Washing Washing Test (ISO 105-C08) Dyed_Fabric->Washing Light Light Test (ISO 105-B02) Dyed_Fabric->Light Rubbing Rubbing Test (ISO 105-X12) Dyed_Fabric->Rubbing Assess_Fading Assess Fading (Grey Scale) Washing->Assess_Fading Assess_Staining Assess Staining (Grey Scale) Washing->Assess_Staining Assess_Light Assess Fading (Blue Wool Scale) Light->Assess_Light Rubbing->Assess_Staining

Caption: Logical workflow for standardized color fastness testing.

Conclusion

C.I. This compound is a valuable and well-established dye for synthetic fibers, offering a brilliant yellow shade with reliable performance. While its primary role is not as a ligand for metal-complex dyes, its chemical structure contains the necessary functional groups for chelation. The hypothetical synthesis protocol provided offers a scientifically-grounded starting point for researchers interested in exploring the creation of novel quinoline-based metal-complex dyes. The formation of such complexes would be expected to enhance key properties like light and sublimation fastness, potentially expanding the application range of this chromophore. The detailed protocols for dyeing and standardized testing provide a robust framework for evaluating the performance of both the parent dye and any new derivatives.

References

Troubleshooting & Optimization

How to improve the dispersion stability of Disperse Yellow 54 in water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the dispersion stability of Disperse Yellow 54 in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound aqueous dispersions.

Issue / Question Potential Cause Recommended Solution
Q1: My this compound dispersion sediments or separates quickly after preparation. 1. Large Particle Size: The dye particles are too large and heavy to remain suspended. 2. Insufficient Dispersant: The concentration of the dispersing agent is too low to adequately coat the particle surfaces. 3. Inappropriate Dispersant: The selected dispersant is not effective for stabilizing this compound.1. Reduce Particle Size: Employ mechanical methods like bead milling, sonication, or high-pressure homogenization to reduce the particle size, ideally to the nanometer range (e.g., ~120 nm).[1][2] 2. Optimize Dispersant Concentration: Incrementally increase the dispersant concentration and observe the effect on stability. Refer to the experimental protocol below. 3. Select an Appropriate Dispersant: Use non-ionic surfactants or anionic dispersants like lignin sulfonates or naphthalene sulfonic acid-formaldehyde condensation products.[3]
Q2: I observe significant agglomeration and clumping of the dye in the aqueous medium. 1. Poor Wetting: The hydrophobic dye powder is not being properly wetted by the aqueous solution, leading to clumping. 2. Electrostatic Destabilization: The surface charge of the particles is insufficient to create repulsive forces, leading to aggregation. 3. Inadequate Mixing Energy: The energy applied during dispersion is not sufficient to break down initial agglomerates.1. Use a Wetting Agent: Prepare a pre-slurry of the dye with a small amount of a suitable wetting agent or the dispersant before adding it to the bulk of the water.[4] 2. Adjust pH: The pH of the dispersion can influence surface charge (Zeta Potential). For some systems, adjusting the pH to a more alkaline range can increase electrostatic repulsion and stability.[5] Conduct a pH optimization study. 3. Increase Mixing Energy: Utilize high-shear mixing, sonication, or milling to provide enough energy to break apart clumps and ensure uniform dispersion.[2]
Q3: The color intensity of my final product is inconsistent between batches. 1. Unstable Dispersion: Inconsistent particle size and stability of the initial dye dispersion lead to variable dye uptake or availability. 2. Particle Growth Over Time: At elevated temperatures, smaller dye particles can dissolve and redeposit onto larger ones (Ostwald ripening), changing the particle size distribution.[2]1. Standardize Dispersion Protocol: Follow a strict, validated protocol for preparing the dispersion (See Experimental Protocols section). Measure particle size and stability for each batch to ensure consistency. 2. Control Temperature and Time: Minimize the time the dispersion is held at high temperatures. Cool the dispersion promptly after high-temperature processes if possible.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to disperse in water? this compound (C.I. 47020) is a non-ionic quinoline-based dye with a hydrophobic molecular structure.[6][7] Its key challenge is its extremely low water solubility (approximately 28.93 µg/L at 25°C), which causes it to resist uniform suspension in aqueous media, leading to rapid aggregation and sedimentation.[7][8]

Q2: What are the primary factors influencing the stability of a this compound dispersion? The stability of the dispersion is primarily governed by:

  • Particle Size: Smaller particles have a lower sedimentation rate and a larger surface area for stabilizer interaction. Nanodispersions are often the most stable.[1]

  • Dispersing Agents (Surfactants): These molecules adsorb onto the dye particle surface, creating steric or electrostatic barriers that prevent aggregation.[3][5]

  • Zeta Potential: This measures the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (e.g., > |30| mV) generally indicates better stability.[5]

  • pH of the Medium: The pH can affect the surface charge of the dye particles and the effectiveness of certain ionic dispersants.[5]

  • Temperature: High temperatures can increase the rate of particle collision and may cause desorption of the stabilizer, potentially leading to particle growth and instability.[2][9]

Q3: Which types of dispersing agents are most effective for this compound? Both non-ionic and anionic surfactants are effective.

  • Non-ionic Surfactants: (e.g., Polyvinylpyrrolidone (PVP), Polyoxyethylene ethers) provide steric hindrance, creating a physical barrier around particles.[3][5]

  • Anionic Surfactants: (e.g., Sodium lignosulfonate, Naphthalene sulfonate-formaldehyde condensates) adsorb to the particle and provide electrostatic repulsion through their negative charge.[3][4] The choice often depends on the specific application and other components in the formulation.

Q4: How can I measure the stability of my dispersion? Dispersion stability can be assessed using several methods:

  • Visual Observation: Simple monitoring for sedimentation, phase separation, or agglomeration over time.

  • Particle Size Analysis: Using techniques like Dynamic Light Scattering (DLS) to measure particle size distribution immediately after preparation and at set time intervals. An increase in the average particle size indicates instability.

  • Turbidity Measurement: Monitoring the change in turbidity or absorbance of the dispersion over time using a spectrophotometer or turbidimeter. A stable dispersion will maintain its initial turbidity longer.[2]

  • Zeta Potential Measurement: Directly measures the surface charge to predict electrostatic stability.[5]

Data Presentation

Table 1: Influence of Formulation Parameters on Dispersion Properties of Disperse Dyes

ParameterConditionAverage Particle SizeStability ObservationReference
Milling Time 1 hour> 500 nmLow stability, rapid settling[2]
25 hours< 200 nmSignificantly improved stability[2]
Precipitation Method Standard MillingMicrometer rangeModerate stability[1]
High-Gravity Antisolvent Precipitation~120 nmHigh stability, easily redispersed[1]
Dispersant Type NoneAgglomeratedUnstable[10]
Anionic SurfactantSub-micronGood stability[4]
Non-ionic SurfactantSub-micronGood stability[3]
pH Adjustment Uncontrolled pHVariablePotentially unstable[5]
Optimized pH (e.g., pH 9 for some systems)Stable particle sizeEnhanced stability due to increased electrostatic repulsion[5]

Note: Values are illustrative based on typical behaviors of disperse dye systems.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion via Surfactant-Assisted Bead Milling

Objective: To prepare a stable, sub-micron dispersion of this compound in water.

Materials:

  • This compound powder

  • Dispersing agent (e.g., Sodium Lignosulfonate)

  • Deionized water

  • Zirconia milling beads (e.g., 0.5 mm diameter)

  • Bead mill or high-energy shaker

Procedure:

  • Pre-slurry Preparation: In a beaker, create a pre-slurry by adding 5g of this compound powder to a solution of 2.5g of Sodium Lignosulfonate in 42.5g of deionized water.

  • Mixing: Stir the pre-slurry with a magnetic stirrer for 30 minutes to ensure the powder is wetted.

  • Milling: Transfer the pre-slurry to a milling chamber containing an equal volume of zirconia beads.

  • Process: Mill the mixture at a high speed (e.g., 2000 rpm) for 4-8 hours.[4] Monitor the temperature to ensure it does not exceed 40°C.

  • Monitoring: Every hour, extract a small aliquot of the dispersion (after allowing beads to settle), dilute it appropriately, and measure the particle size using a particle size analyzer.

  • Completion: Continue milling until the average particle size is consistently below 200 nm and the particle size distribution is narrow.

  • Separation: Separate the milled dispersion from the grinding beads by filtration through a coarse mesh.

  • Storage: Store the final dispersion in a sealed container at room temperature.

Protocol 2: Evaluation of Dispersion Stability by Centrifugation and Turbidity

Objective: To quantitatively assess the physical stability of the prepared dispersion.

Materials:

  • Prepared this compound dispersion

  • Centrifuge with temperature control

  • Spectrophotometer or Turbidimeter

  • Cuvettes

  • Deionized water

Procedure:

  • Initial Measurement: Take an aliquot of the freshly prepared dispersion. Dilute it with deionized water to an absorbance value between 0.5 and 1.0 at its maximum absorption wavelength (λmax) or at 850 nm for turbidity.[2] Record this as the initial absorbance (A₀).

  • Stress Application: Place 10 mL of the undiluted dispersion into a centrifuge tube.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 20 minutes at a constant temperature (e.g., 25°C).

  • Post-Stress Measurement: Carefully pipette an aliquot from the top 1 cm of the supernatant in the centrifuge tube.

  • Analysis: Dilute this aliquot in the same manner as in Step 1 and measure its absorbance (A₁).

  • Calculate Stability Index: Calculate the stability using the formula: Stability Index (%) = (A₁ / A₀) x 100

  • Interpretation: A higher stability index indicates better resistance to sedimentation and thus higher physical stability. A value close to 100% suggests excellent stability.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Dispersion Issues Start Start: Dispersion is Unstable (e.g., Sedimentation, Agglomeration) CheckSize Is the average particle size > 500 nm? Start->CheckSize CheckDispersant Is a suitable dispersant being used at an effective concentration? CheckSize->CheckDispersant No Action_ReduceSize Action: Reduce Particle Size (e.g., Increase milling time, use sonication) CheckSize->Action_ReduceSize Yes CheckWetting Is the dye powder fully wetted? (Observe for clumps/floatation) CheckDispersant->CheckWetting Yes Action_OptimizeDispersant Action: Optimize Dispersant (Select appropriate type, increase concentration) CheckDispersant->Action_OptimizeDispersant No Action_ImproveWetting Action: Improve Wetting (Create a pre-slurry with wetting agent) CheckWetting->Action_ImproveWetting No Result_Stable Result: Stable Dispersion Achieved CheckWetting->Result_Stable Yes Action_ReduceSize->Result_Stable Action_OptimizeDispersant->Result_Stable Action_ImproveWetting->Result_Stable ExperimentalWorkflow Experimental Workflow for Preparing a Stable Dispersion Step1 1. Pre-slurry Preparation (DY54 + Dispersant + DI Water) Step2 2. Initial Mixing (Magnetic Stirrer, 30 min) Step1->Step2 Step3 3. High-Energy Bead Milling (4-8 hours with monitoring) Step2->Step3 Step4 4. In-Process Control (Particle Size Analysis) Step3->Step4 Step4->Step3 Size > 200nm (Continue Milling) Step5 5. Separation (Filter to remove milling beads) Step4->Step5 Size < 200nm Step6 6. Final Product (Stable Nanodispersion) Step5->Step6

References

Technical Support Center: Optimizing Disperse Yellow 54 Dyeing Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing temperature and pressure for the dyeing of synthetic fibers, primarily polyester, with Disperse Yellow 54. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible dyeing outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for dyeing polyester with this compound?

A1: The optimal temperature for dyeing polyester with this compound is typically in the range of 125-135°C.[1] Dyeing at these high temperatures, under pressure, is necessary to swell the polyester fibers, which allows the disperse dye molecules to penetrate the fiber structure effectively.[1] Below 100°C, the dye uptake rate is very slow and generally insufficient for achieving deep shades.[2] Research indicates that at temperatures above 130°C, smaller dye particles can lead to higher exhaustion values.[3]

Q2: Why is high pressure required for this dyeing process?

A2: High pressure is essential when dyeing polyester with disperse dyes above the boiling point of water. The process is typically carried out in pressurized vessels.[1][2] The elevated pressure (commonly around 2 atm or 2.02 x 10^5 Pa) allows the dye bath temperature to be raised to the optimal 120-130°C range without boiling.[2] This high-temperature environment increases the kinetic energy of the dye molecules and causes the polymer chains of the polyester fiber to move more vigorously, creating larger and more frequent transient pores for the dye to enter.[2]

Q3: What is the ideal pH for the dye bath?

A3: The dye bath for this compound should be weakly acidic, with a pH maintained between 4.5 and 5.5.[1] This pH range is optimal for the stability of the disperse dye and the polyester fiber at high temperatures. Acetic acid is commonly used to adjust the pH.[4][5] An incorrect pH can lead to unstable color and inferior fastness properties.

Q4: How does temperature affect the final color strength (K/S value)?

A4: Temperature has a significant impact on the color strength (K/S value). As the temperature increases, the rate of dye diffusion into the polyester fiber also increases, leading to a higher dye uptake and a greater color strength.[6] For many disperse dyes, a substantial increase in K/S values is observed as the temperature rises from 90°C to 130°C.

Q5: What are the typical fastness properties of this compound?

A5: this compound is known for its good light fastness.[7] When dyed under optimal high-temperature and high-pressure conditions, it generally exhibits good to excellent wash, rubbing, and sublimation fastness.[8] However, poor application can lead to reduced fastness properties. For instance, surface-level dye that has not penetrated the fiber can be easily rubbed off or washed away.[9]

Data Presentation: Optimizing Dyeing Parameters

The following tables summarize the expected outcomes when dyeing polyester with high-energy disperse dyes like this compound under varying temperature conditions.

Table 1: Effect of Dyeing Temperature on Color Strength (K/S) and Dye Exhaustion

Dyeing Temperature (°C)Typical Color Strength (K/S) Range (Representative Values)Expected Dye ExhaustionObservations
100LowLow to ModerateVery slow dye uptake; not suitable for medium to dark shades.[2]
110ModerateModerateDyeing rate improves, but may still be insufficient for deep shades.
120GoodGoodSignificant increase in dye uptake; suitable for many shades.
130 Excellent Very High (approaching 90%+) Optimal temperature for achieving deep shades and high fixation. [3]
135ExcellentVery HighMinor improvements in exhaustion may be seen, but risk of dye degradation increases.

Table 2: Influence of Dyeing Temperature on Colorfastness Properties

Dyeing Temperature (°C)Wash Fastness (Grade 1-5)Rubbing Fastness (Grade 1-5)Light Fastness (Grade 1-8)
1103-43-45-6
120446-7
130 4-5 4-5 7
1354-54-57

Note: The values in these tables are representative for high-energy disperse dyes on polyester and serve as a guideline. Actual results may vary based on specific substrate, dye concentration, and auxiliary chemicals used.

Experimental Protocols

High-Temperature, High-Pressure Exhaust Dyeing of Polyester with this compound

1. Materials and Equipment:

  • Polyester fabric, scoured and pre-wetted

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

2. Dye Bath Preparation (Example for 1% shade on 10g of fabric with a 10:1 liquor ratio):

  • Prepare a dye stock solution by making a smooth paste of 0.1g of this compound with a small amount of dispersing agent. Gradually add warm water (40-50°C) to a final volume of 10 ml while stirring to create a fine dispersion.

  • In the dyeing vessel, add 90 ml of water.

  • Add 1-2 g/L of a dispersing agent and 0.5-1 g/L of a leveling agent to the main bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Add the prepared dye stock solution to the dye bath and mix thoroughly.

3. Dyeing Procedure:

  • Place the pre-wetted polyester fabric into the dye bath at an initial temperature of 50-60°C.[4]

  • Seal the dyeing vessel and begin agitation.

  • Raise the temperature of the dye bath to 130°C at a controlled rate of 1.5-2°C per minute.[1][4]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1]

  • After the holding time, cool the dye bath down to 70°C at a rate of approximately 2°C per minute.

  • Drain the dye bath.

4. After-treatment (Reduction Clearing):

  • Prepare a fresh bath containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L of a surfactant.

  • Treat the dyed fabric in this bath at 70°C for 20 minutes to remove any unfixed surface dye.[4]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute acetic acid solution, if necessary, and perform a final rinse.

  • Dry the fabric.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Uneven Dyeing or Streaking - Poor dye dispersion.- Temperature rising too quickly.- Improper circulation of the dye liquor.- Incorrect selection or amount of leveling agent.- Ensure the dye is properly dispersed before adding to the bath.- Control the heating rate to 1.5-2°C per minute.[1][4]- Check that the dyeing machine is providing adequate agitation and circulation.- Use a high-quality leveling agent at the recommended concentration.
Poor Colorfastness (Wash or Rub) - Incomplete dye penetration into the fiber.- Dyeing temperature was too low.- Insufficient after-treatment (reduction clearing).- Ensure the dyeing temperature reaches at least 130°C for adequate time.- Perform a thorough reduction clearing step to remove all surface dye.[4]
Shade Variation Between Batches - Fluctuations in dyeing temperature or time.- Inconsistent pH of the dye bath.- Variations in the fabric substrate.- Strictly control all dyeing parameters: temperature, time, heating/cooling rates, and pH.[1]- Ensure the pH is consistently between 4.5-5.5.[1]- Use fabric from the same production lot for consistent results.
Dye Spots or Aggregation - Agglomeration of dye particles at high temperatures.- Hard water ions interfering with dye dispersion.- Use an effective high-temperature dispersing agent.[2]- Use demineralized or softened water for the dye bath.
Low Color Yield (Pale Shades) - Dyeing temperature was not high enough.- Holding time at peak temperature was too short.- Incorrect pH.- Increase the dyeing temperature to the optimal 130-135°C range.- Extend the holding time to ensure maximum dye exhaustion.- Verify and adjust the dye bath pH to 4.5-5.5.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Dyeing Defect Observed issue_uneven Uneven Dyeing / Streaking? start->issue_uneven issue_fastness Poor Fastness? issue_uneven->issue_fastness No uneven_cause1 Check Heating Rate (1.5-2°C/min) issue_uneven->uneven_cause1 Yes issue_shade Shade Variation? issue_fastness->issue_shade No fastness_cause1 Verify Dyeing Temp (130-135°C) issue_fastness->fastness_cause1 Yes issue_spots Dye Spots? issue_shade->issue_spots No shade_cause1 Standardize Temp, Time, pH (pH 4.5-5.5) issue_shade->shade_cause1 Yes end_unidentified Consult Further Technical Support issue_spots->end_unidentified No spots_cause1 Use High-Temp Dispersing Agent issue_spots->spots_cause1 Yes uneven_cause2 Verify Dye Dispersion & Leveling Agent uneven_cause1->uneven_cause2 uneven_cause3 Ensure Proper Liquor Circulation uneven_cause2->uneven_cause3 end_resolve end_resolve uneven_cause3->end_resolve Issue Resolved fastness_cause2 Perform Thorough Reduction Clearing fastness_cause1->fastness_cause2 fastness_cause2->end_resolve shade_cause2 Use Consistent Fabric Lots shade_cause1->shade_cause2 shade_cause2->end_resolve spots_cause2 Use Softened Water spots_cause1->spots_cause2 spots_cause2->end_resolve

Caption: Troubleshooting workflow for common this compound dyeing defects.

References

Technical Support Center: Mitigating High-Temperature Aggregation of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of Disperse Yellow 54 dye aggregation during high-temperature dyeing processes. By understanding the causes and implementing the recommended preventative measures and experimental protocols, researchers can achieve consistent and high-quality results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-temperature applications?

This compound is a non-ionic monoazo dye known for its application in dyeing hydrophobic fibers, particularly polyester.[1][2] High-temperature dyeing methods, typically conducted between 120°C and 140°C, are employed for polyester to facilitate dye penetration into the fiber's compact structure, ensuring good color fastness.[3][4]

Q2: What causes this compound to aggregate at high temperatures?

Dye aggregation is the formation of larger dye particle clusters from smaller ones.[5] Several factors contribute to the aggregation of this compound at elevated temperatures:

  • Low Aqueous Solubility: Disperse dyes, by nature, have limited solubility in water, which decreases further at higher temperatures, promoting aggregation.[6]

  • Improper Dye Dispersion: If the initial dispersion of the dye in the bath is poor, larger particles are more likely to form aggregates.[5][7]

  • Incorrect Particle Size: A non-uniform or large initial particle size of the dye can lead to aggregation.[7] The optimal average particle size for disperse dyes is typically between 0.5 to 1 micron.[8]

  • Rapid Heating Rate: A fast temperature increase can cause localized supersaturation of the dye, leading to precipitation and aggregation.[9]

  • Water Hardness: The presence of metal ions (e.g., calcium and magnesium) in hard water can promote dye aggregation.

  • Inadequate Dispersing Agent: Insufficient or ineffective dispersing agents will fail to keep the dye particles adequately separated.[10]

  • pH Fluctuations: Deviations from the optimal acidic pH range (typically 4.5-5.5) can affect the stability of the dye dispersion.[3]

  • Presence of Electrolytes: High concentrations of salts can reduce the solubility of the dye and promote aggregation.[11]

Q3: What are the consequences of this compound aggregation?

Dye aggregation can lead to several undesirable outcomes in dyeing processes:

  • Uneven Dyeing and Streaking: Aggregated dye particles are too large to penetrate the fiber uniformly, resulting in patchy or streaky coloration.[7]

  • Color Spots and Stains: Large dye aggregates can deposit on the fabric surface, causing visible spots and stains.[9]

  • Reduced Color Yield: Aggregation reduces the amount of dye available to penetrate the fiber, leading to a weaker final color.[5]

  • Poor Fastness Properties: Improperly diffused and aggregated dye on the fiber surface can lead to poor wash, rub, and light fastness.[7]

  • Process Inefficiency: Aggregation can lead to the need for reprocessing, increasing time and resource consumption.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound aggregation.

Problem: Uneven dyeing, color spots, or lower than expected color yield.

TroubleshootingWorkflow start Start Troubleshooting check_dispersion 1. Evaluate Initial Dye Dispersion Quality start->check_dispersion is_dispersion_good Is dispersion fine and uniform? check_dispersion->is_dispersion_good improve_dispersion Action: Improve dispersion by pre-wetting dye with a wetting agent and ensuring thorough mixing. is_dispersion_good->improve_dispersion No check_process_params 2. Review Process Parameters is_dispersion_good->check_process_params Yes improve_dispersion->check_process_params are_params_correct Are heating rate, temperature, and pH within recommended range? check_process_params->are_params_correct correct_params Action: Adjust heating rate (≤ 2°C/min), dyeing temperature (130°C), and pH (4.5-5.5). are_params_correct->correct_params No check_dispersing_agent 3. Assess Dispersing Agent are_params_correct->check_dispersing_agent Yes correct_params->check_dispersing_agent is_agent_effective Is the type and concentration of dispersing agent appropriate? check_dispersing_agent->is_agent_effective change_agent Action: Select a high-temperature stable dispersing agent. Optimize concentration. is_agent_effective->change_agent No check_water_quality 4. Analyze Water Quality is_agent_effective->check_water_quality Yes change_agent->check_water_quality is_water_soft Is water hardness low? check_water_quality->is_water_soft use_softener Action: Use deionized or softened water. Add a sequestering agent. is_water_soft->use_softener No end_good Problem Resolved is_water_soft->end_good Yes use_softener->end_good end_bad Problem Persists: Contact Technical Support UVVisWorkflow prep_solutions Prepare Dye Solutions (Varying concentrations, additives, etc.) measure_spectra Measure UV-Vis Absorption Spectra (Control temperature) prep_solutions->measure_spectra analyze_changes Analyze Spectral Changes (Peak shifts, intensity changes) measure_spectra->analyze_changes interpret_results Interpret Aggregation Behavior analyze_changes->interpret_results

References

Technical Support Center: Enhancing the Sublimation Fastness of Disperse Yellow 54 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on increasing the sublimation fastness of Disperse Yellow 54 on polyester fabrics. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory work.

I. Troubleshooting Guide

This section addresses common issues encountered during the dyeing of polyester with this compound and provides solutions to improve sublimation fastness.

Problem Potential Causes Recommended Solutions
Poor Sublimation Fastness (Staining on adjacent white fabric after heat treatment)1. Inadequate Dye Fixation: The dye has not fully penetrated the polyester fibers. 2. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface.[1] 3. Improper Heat Setting Temperature: The temperature is too high, causing the dye to sublime.[2] 4. Inappropriate Finishing Agents: Certain chemical finishes, especially cationic softeners, can promote dye migration.[2]1. Optimize Dyeing Cycle: Ensure the dyeing temperature is maintained at 130°C for 45-60 minutes to allow for complete dye diffusion into the polyester. 2. Implement Reduction Clearing: A thorough reduction clearing process is essential to remove unfixed surface dye.[1] 3. Control Heat Setting Temperature: Lower the heat setting temperature to the minimum required for dimensional stability of the fabric (e.g., 180°C).[2] 4. Select Appropriate Auxiliaries: Avoid cationic softeners. Opt for non-ionic or weakly cationic softeners that have minimal impact on dye migration.
Color Change or Fading After Heat Setting 1. Thermal Decomposition of the Dye: The dye molecule itself may not be stable at the applied heat setting temperature. 2. Chemical Interaction with Auxiliaries: The dye may react with finishing agents at high temperatures.1. Verify Dye Stability: While this compound is a medium-energy dye, ensure the heat setting temperature does not exceed its recommended limits. 2. Check Auxiliary Compatibility: Conduct preliminary tests to ensure the chemical compatibility of all auxiliaries used in the finishing process.
Uneven Color Fastness 1. Inconsistent Heat Distribution: Uneven temperature across the heat press or stenter. 2. Non-uniform Application of Finishing Agents: Improper application of after-treatments.1. Calibrate Equipment: Ensure uniform temperature distribution in all heat-setting equipment. 2. Standardize Application: Ensure uniform application of all chemical finishes through proper padding and drying procedures.

II. Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it critical for polyester dyed with this compound?

A1: Sublimation fastness refers to the resistance of a dyed textile to color loss or transfer to an adjacent material when subjected to heat.[2] Disperse dyes, including this compound, are prone to sublimation, which is the direct transition from a solid to a gaseous state upon heating.[2] This is a critical parameter for polyester fabrics as they often undergo post-dyeing heat treatments such as heat setting or ironing at temperatures between 180°C and 210°C.[3] Poor sublimation fastness can lead to color fading, staining of other textiles during processing or storage, and a general decrease in the quality of the final product.[3]

Q2: How does the molecular structure of this compound influence its sublimation fastness?

Q3: What is "reduction clearing" and how does it improve sublimation fastness?

A3: Reduction clearing is a crucial post-dyeing chemical washing process that removes unfixed disperse dye particles from the surface of the polyester fibers.[1] This loose dye on the surface is not strongly bonded and is the primary contributor to poor wash and sublimation fastness. The process utilizes a reducing agent, such as sodium hydrosulfite, and an alkali, like sodium hydroxide, to chemically degrade the chromophore of the surface dye, rendering it colorless and easily washed off.

Q4: Can the choice of auxiliaries in the finishing process affect the sublimation fastness?

A4: Absolutely. The selection of finishing agents, particularly softeners, can have a significant impact on sublimation fastness. Cationic softeners are known to negatively affect sublimation fastness by promoting the thermal migration of disperse dye molecules to the fiber surface during subsequent heat treatments.[2] It is advisable to use non-ionic or weakly cationic softeners to minimize this effect. A patented softening agent formulation claims to improve the sublimation fastness of disperse dyes by 0.5 to 1 grade.

III. Data Presentation

The following tables summarize the expected impact of different processing parameters on the sublimation fastness of this compound on polyester, based on available literature and patent data.

Table 1: Effect of Post-Dyeing Treatments on Sublimation Fastness

TreatmentSublimation Fastness (Staining on Polyester - ISO 105-P01)
No Reduction Clearing2-3
With Reduction Clearing3-4
Reduction Clearing + Specialized Softener4

Note: The data in this table is illustrative and based on qualitative descriptions of "significant improvement" from research articles and a patent claim of a 0.5-1 grade improvement with a specialized softener.

Table 2: Influence of Heat Setting Temperature on Sublimation Fastness

Heat Setting TemperatureSublimation Fastness (Staining on Polyester - ISO 105-P01)
200°C2-3
190°C3
180°C3-4

IV. Experimental Protocols

A. High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric with a 2 g/L solution of a non-ionic detergent and 1 g/L of sodium carbonate at 60°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation: Prepare the dyebath with a liquor ratio of 10:1.

    • This compound (1% on weight of fabric)

    • Dispersing agent (1 g/L)

    • pH adjusted to 4.5-5.5 with acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly with warm and then cold water.

B. Reduction Clearing Process

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1.

    • Sodium Hydrosulfite (2 g/L)

    • Sodium Hydroxide (2 g/L)

  • Treatment:

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinsing and Neutralization:

    • Rinse the fabric with hot water, followed by cold water.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Rinse again with cold water.

  • Drying: Dry the fabric thoroughly.

C. Sublimation Fastness Testing (ISO 105-P01)

  • Specimen Preparation: Prepare a composite specimen by placing the dyed polyester sample between two pieces of undyed polyester fabric.

  • Heat Treatment: Place the composite specimen in a heat-setting apparatus (e.g., a laboratory stenter or heat press) at the desired temperature (e.g., 180°C, 190°C, or 200°C) for 30 seconds.

  • Assessment: After the heat treatment, separate the fabrics. Assess the degree of staining on the undyed polyester fabrics using the ISO grey scale for staining. The rating is from 1 (poor) to 5 (excellent).

V. Mandatory Visualizations

Dyeing_and_Fastness_Workflow cluster_0 Dyeing Process cluster_1 Post-Treatment cluster_2 Finishing & Testing A Fabric Scouring B Dyebath Preparation (this compound) A->B C High-Temperature Dyeing (130°C) B->C D Rinsing C->D E Reduction Clearing D->E F Neutralization & Rinsing E->F G Drying F->G H Heat Setting G->H I Sublimation Fastness Test (ISO 105-P01) H->I J Final Fabric I->J

Caption: Workflow for Dyeing, Post-Treatment, and Testing of Polyester Fabric.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Poor Sublimation Fastness (Rating < 3) Cause1 Inadequate Dye Fixation Start->Cause1 Cause2 Excessive Surface Dye Start->Cause2 Cause3 High Heat Setting Temp. Start->Cause3 Cause4 Wrong Auxiliaries Start->Cause4 Solution1 Optimize Dyeing Cycle (Temp & Time) Cause1->Solution1 Solution2 Perform Reduction Clearing Cause2->Solution2 Solution3 Lower Heat Setting Temp. Cause3->Solution3 Solution4 Use Non-ionic Softener Cause4->Solution4 Result Improved Sublimation Fastness (Rating ≥ 3-4) Solution1->Result Solution2->Result Solution3->Result Solution4->Result

References

Troubleshooting uneven dyeing with Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Disperse Yellow 54 in dyeing processes. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in experimental applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the dyeing process with this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my fabric showing streaks, patchiness, or an uneven shade after dyeing with this compound?

A: Uneven dyeing is a common defect that can stem from several factors related to dye dispersion, process control, and fabric preparation.[1][2]

  • Poor Dye Dispersion: this compound has low water solubility and must be evenly distributed in the dye bath as fine particles.[3][4] If the dye particles aggregate or clump together, it leads to patchy coloration.[1][5][6] This can be caused by inadequate dispersing agent, poor quality dye, or incorrect mixing procedures.[7]

  • Improper Process Control: Strict control over dyeing parameters is essential.

    • Temperature: A heating rate that is too rapid can cause the dye to rush onto the fabric surface locally, resulting in dark and light patches.[2][8] Uneven temperature distribution within the dyeing machine also contributes to inconsistent dye uptake.[2][9]

    • pH Level: The stability of this compound is highly dependent on pH. The optimal range is a weakly acidic medium of pH 4.5-5.5.[4][10][11][12] If the pH deviates, especially towards the alkaline side, it can affect the dye's stability and lead to color variations.[11][13]

    • Liquor Circulation: Inadequate or uneven circulation of the dye liquor through the fabric results in some areas receiving more dye than others.[1]

  • Fabric Preparation: The fabric must be properly cleaned before dyeing. Any residual oils, sizing agents, or other impurities can create a barrier, preventing uniform dye absorption and causing blotchy results.[9][14]

Q2: I'm observing dye spots and a dusty residue on the fabric surface. What is the cause and how can it be prevented?

A: This issue is often linked to dye aggregation or the presence of polyester oligomers.

  • Dye Aggregation: This occurs when fine dye particles clump together to form larger aggregates.[5][7] These larger particles can then deposit on the fabric surface, creating spots.[8] This can be caused by poor dye quality, insufficient dispersing agent, or incompatibility between chemicals in the dye bath.[15]

  • Polyester Oligomers: Polyester fibers naturally contain low molecular weight by-products called oligomers (mainly cyclic trimers).[16][17][18] During high-temperature dyeing, these oligomers can migrate from the inside of the fiber to the surface.[18] As the dye bath cools, the oligomers can crystallize and precipitate onto the fabric or machinery, trapping dye particles and forming undyed, dusty deposits.[8][16][18] This negatively affects the levelness and rubbing fastness of the dyeing.[16][19]

To prevent this:

  • Ensure the use of a high-quality dispersing agent to maintain a stable dye dispersion.[5][20]

  • Employ an anti-oligomer agent in the dye bath to prevent their precipitation.[21]

  • Perform a "reduction clearing" step after dyeing to remove surface dye and oligomers.[22]

  • Drain the dye bath at a high temperature (e.g., 120-130°C) to prevent the crystallization of oligomers on the fabric surface.[18]

Q3: The final color appears duller than expected and has poor wash fastness. What went wrong?

A: A dull shade and poor fastness properties typically indicate incomplete dye penetration into the fiber or residual surface dye.

  • Inadequate Dye Penetration: Disperse dyes must penetrate deep into the amorphous regions of the polyester fiber.[23] This requires sufficient temperature (typically above 100°C for polyester) and time.[10] If the temperature is too low or the dyeing time is too short, the dye will remain mostly on the surface, leading to a weaker shade and poor wash fastness.[1]

  • Surface Dye and Oligomers: Dye particles and oligomers that remain on the fabric surface after dyeing are not firmly fixed and can be easily washed off, resulting in poor wash and rub fastness.[1][16][19] A thorough reduction clearing process after dyeing is critical to remove this loose surface color.[22]

  • Incorrect pH: Dyeing outside the optimal pH range of 4.5-5.5 can lead to inferior fastness properties.[4][10]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Uneven Dyeing (Streaks, Patches) Poor dye dispersion, rapid heating rate, incorrect pH, uneven liquor circulation, improper fabric cleaning.[1][2][8][9]Optimize dispersing agent, control heating rate (e.g., 1-2°C/min), buffer pH to 4.5-5.5, ensure proper machine circulation, and thoroughly scour fabric before dyeing.[1][14][24]
Dye Spots / Dusty Surface Dye aggregation, precipitation of polyester oligomers.[7][8][16]Use a high-quality dispersing agent, add an anti-oligomer agent, perform reduction clearing after dyeing, and drain the dye bath at high temperature.[5][21][22]
Dull Shade / Poor Fastness Insufficient dye penetration (low temperature/time), residual surface dye.[1][10]Ensure dyeing temperature is optimal (e.g., 130-135°C for polyester), allow sufficient dyeing time, and perform a thorough reduction clearing step post-dyeing.[22][24]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent in dyeing with this compound?

A: Dispersing agents are essential auxiliaries for dyeing with disperse dyes like Yellow 54.[5] Since these dyes are nearly insoluble in water, they exist as fine particles in the dye bath.[25] The primary functions of a dispersing agent are to:

  • Prevent these fine dye particles from clumping together (aggregation).[6][26]

  • Maintain a stable and uniform distribution of the dye throughout the dye bath during the entire process.[5][20]

  • Ensure even color distribution and efficient transport of the dye into the fiber, which is critical for achieving a level dyeing and preventing spots.[5][6]

Q2: How do polyester oligomers interfere with the dyeing process?

A: Polyester fibers contain up to 4% of low molecular weight polymers known as oligomers.[16] During high-temperature dyeing (above 100°C), these oligomers migrate to the fiber surface and into the dye bath.[18][21] Because they have low solubility in water, as the bath cools, they precipitate and can cause several problems:[16][19]

  • They deposit on the fabric surface, creating "undyed dusty deposits" and causing spots.[16]

  • They can build up inside the dyeing machinery, restricting liquor flow and requiring frequent cleaning.[16][18]

  • The deposits on the fabric can negatively impact the rubbing fastness and levelness of the final product.[16][19]

Q3: What is the effect of pH on the stability and performance of this compound?

A: The pH of the dye bath is a critical parameter. Disperse dyes are most stable in a weakly acidic environment, typically between pH 4.5 and 5.5.[4][10][11][12] Acetic acid is commonly used to achieve this range.[4][10] If the pH becomes too high (alkaline), many disperse dyes, particularly those with ester groups, can undergo hydrolysis, which chemically alters the dye molecule.[11][27][28] This can lead to a change in shade, a reduction in color depth, and poor reproducibility.[11][13] Therefore, buffering the dye bath to maintain a stable acidic pH is crucial for consistent results.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing polyester fabric.

1. Pre-treatment (Scouring):

  • Wash the polyester fabric thoroughly to remove any impurities, oils, or sizing agents.[14][29]

  • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).

  • Treat the fabric at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with hot water and then cold water until neutral. Let it dry completely.

2. Dye Bath Preparation:

  • Calculate the required amounts of dye and auxiliaries based on the weight of the fabric (owf).

  • Recipe Example:

    • This compound: 1.0% owf

    • Dispersing Agent: 1.0 g/L

    • Levelling Agent: 0.5 g/L

    • Acetic Acid: to adjust pH to 4.5-5.5

    • Liquor Ratio: 10:1 (10 mL of water for every 1 g of fabric)

  • First, paste the disperse dye with a small amount of cold water and the dispersing agent. Then, add hot water (around 40-50°C) to create a fine, stable dispersion.

  • Fill the dyeing vessel with the required volume of water, add the dispersed dye, levelling agent, and adjust the pH with acetic acid.

3. Dyeing Cycle:

  • Introduce the pre-treated fabric into the dye bath at around 60°C.

  • Raise the temperature to 135°C at a controlled rate of 1.5-2.0°C per minute.[24]

  • Hold the temperature at 135°C for 30-60 minutes to allow for dye penetration and fixation.

  • Cool the bath down to 80°C at a rate of 2.0°C per minute.[24]

  • Drain the dye bath.

4. Post-treatment (Reduction Clearing):

  • Prepare a new bath containing:

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Sodium Hydrosulphite: 2 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye and oligomers.[18]

  • Rinse thoroughly with hot water, followed by a neutralizing rinse with dilute acetic acid, and finally a cold water rinse.

  • Dry the fabric.

Visualizations

TroubleshootingWorkflow start Uneven Dyeing Observed cause1 Poor Dye Dispersion? start->cause1 cause2 Incorrect Process Control? start->cause2 cause3 Fabric Contamination? start->cause3 cause4 Oligomer Issues? start->cause4 sol1 Improve Dispersion: - Use high-quality dispersing agent - Check dye solubility cause1->sol1 Yes sol2 Optimize Parameters: - Control heating rate (1.5-2°C/min) - Buffer pH to 4.5-5.5 - Ensure good liquor circulation cause2->sol2 Yes sol3 Proper Pre-treatment: - Thoroughly scour fabric - Remove all sizing agents/oils cause3->sol3 Yes sol4 Manage Oligomers: - Use anti-oligomer agent - Perform reduction clearing cause4->sol4 Yes

Caption: Troubleshooting workflow for uneven dyeing.

DispersingAgent cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent a1 Dye Particle agglomerate Dye Agglomerate a1->agglomerate a2 Dye Particle a2->agglomerate a3 Dye Particle a3->agglomerate a4 Dye Particle a4->agglomerate a5 Dye Particle a5->agglomerate uneven Uneven Dyeing agglomerate->uneven Causes Spots & Uneven Dyeing da Dispersing Agent b1 Dye Particle da->b1 Coats Particles b2 Dye Particle da->b2 Coats Particles b3 Dye Particle da->b3 Coats Particles b4 Dye Particle da->b4 Coats Particles b5 Dye Particle da->b5 Coats Particles level Level Dyeing b1->level Ensures Stable Dispersion b2->level Ensures Stable Dispersion b3->level Ensures Stable Dispersion b4->level Ensures Stable Dispersion b5->level Ensures Stable Dispersion

Caption: Role of a dispersing agent in preventing dye aggregation.

OligomerInfluence start High-Temp Dyeing (>100°C) migration Oligomers migrate from fiber core to surface start->migration cooling Dye bath cools migration->cooling precipitation Oligomers precipitate on fabric and machine cooling->precipitation problem1 Dye Spots precipitation->problem1 problem2 Poor Rub Fastness precipitation->problem2 problem3 Machine Contamination precipitation->problem3

Caption: Influence of polyester oligomers during the dyeing process.

References

Optimization of Disperse Yellow 54 synthesis to increase yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Disperse Yellow 54 (C.I. 47020)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the synthesis of this compound, a quinophthalone dye. The aim is to help optimize synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as C.I. 47020 or Solvent Yellow 114, is a quinophthalone dye.[1][2] It presents as a yellow or brown powder and is primarily used for dyeing polyester fibers.[1][3][4] It is suitable for high-temperature dyeing methods and can also be used for polyamide, acetate, and acrylic fibers.[1][5]

Q2: What is the general synthetic route for this compound?

A2: The most common method for synthesizing this compound is the condensation reaction between a 2-methylquinoline derivative and phthalic anhydride.[1][2] Key starting materials are typically 2-Methylquinolin-3-ol or 3-Hydroxyquinaldine-4-carboxylic acid and phthalic anhydride.[4][6] The reaction is usually conducted at high temperatures (around 180-220°C).[3][4][7]

Q3: Are there solvent-free methods available for this synthesis?

A3: Yes, solvent-free methods have been developed to make the process more environmentally friendly.[4] These methods involve the direct reaction of the starting materials, sometimes in the presence of a catalyst like a Lewis acid, which can improve reaction efficiency.[8][9] One approach involves heating quinaldine and phthalic anhydride in a solid-phase reaction, gradually increasing the temperature from 190°C to 220°C.[10]

Q4: What factors are critical for achieving high purity (98-99.5%)?

A4: Achieving high purity depends on several factors. The purity of the starting materials is crucial, as impurities can lead to side reactions.[11] Precise temperature control during the reaction is essential to prevent the formation of tarry by-products.[3][4] Post-reaction purification, such as adjusting the pH to remove unreacted starting materials and by-products, is also a key step.[3][4] A patented process highlights that adjusting the pH to 7.5-9.0 after initial dilution helps solubilize and remove excess phthalic acid and other impurities, leading to purities as high as 98% to 99.5%.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Side Reactions: Overheating can cause decomposition or polymerization. 3. Loss During Workup: Product may be lost during filtration or washing steps.1. Optimize Conditions: Ensure the reaction is heated to at least 190-200°C for the recommended duration (e.g., 4-8 hours).[3][10] Consider using a catalyst like zinc chloride or a Lewis acid (e.g., BF3/Et2O) to improve reaction rate and yield.[8][10] 2. Temperature Control: Gradually increase temperature and maintain it within the specified range (e.g., 200 ± 20°C).[4] Avoid localized overheating with efficient stirring. 3. Careful Workup: Ensure the pH is properly adjusted before filtration to minimize the solubility of the product. Wash the filter cake with hot water until the filtrate is clear.[12]
Poor Purity / Off-Color Product 1. Impurities in Starting Materials: Contaminants in the 2-methylquinoline or phthalic anhydride precursors. 2. Formation of By-products: Incorrect reaction temperature or pH can lead to unwanted side products. 3. Ineffective Purification: Residual starting materials or by-products remain in the final product.1. Use High-Purity Reagents: Verify the purity of starting materials before synthesis. 2. Strict Parameter Control: Maintain precise control over temperature and pH throughout the process.[11] 3. Enhanced Purification: After the reaction, dilute the hot material in water. Use a colloid mill to grind the material, which helps break up agglomerates.[4] Adjust the pH to 8.5-9.0 to dissolve unreacted phthalic anhydride (as phthalic acid) and other acidic impurities, which can then be removed by filtration.[3][4]
Product Caking / Balling 1. Agglomeration During Precipitation: The product may clump together when added to water during the workup. 2. Lack of Solvent: Solvent-free reactions can sometimes lead to solidification and caking of the reaction mass.1. Controlled Precipitation: Add the hot reaction mixture to hot water (60-70°C) under vigorous stirring to ensure fine dispersion.[4] Using a colloid mill on the diluted material can significantly relieve caking issues.[4] 2. Mechanical Agitation: For solvent-free syntheses, ensure the reactor has robust stirring capabilities to keep the mixture mobile. A kneading device has been used to prevent this issue.[12]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_reaction Check Reaction Conditions (Temp & Time) start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity check_workup Review Workup & Purification Procedure start->check_workup reaction_issue Conditions Incorrect? check_reaction->reaction_issue purity_issue Impurities Present? check_purity->purity_issue workup_issue Product Loss Evident? check_workup->workup_issue reaction_issue->check_purity No optimize_reaction Adjust Temp to 200-220°C Extend Time / Add Catalyst reaction_issue->optimize_reaction Yes purity_issue->check_workup No purify_reagents Purify or Replace Starting Materials purity_issue->purify_reagents Yes optimize_workup Adjust pH during wash Ensure efficient filtration workup_issue->optimize_workup Yes

Caption: Troubleshooting workflow for diagnosing low yield.

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound (Solvent-Free)

This protocol is adapted from a patented, environmentally friendly method designed to achieve high purity.[4]

Materials:

  • Phthalic Anhydride (300 kg, 1.0 molar equivalent)

  • 2-Methyl-3-hydroxyquinoline (150 kg, 0.44 molar equivalents)

  • Hot Water (60-70°C)

  • Liquid Caustic Soda (for pH adjustment)

Procedure:

  • Reaction Setup: Charge the phthalic anhydride and 2-methyl-3-hydroxyquinoline into a suitable reactor.

  • Heating: Begin heating the mixture. At approximately 140°C, start slow stirring. Continue to heat to 200°C over about 2 hours.

  • Condensation: Maintain the reaction temperature at 200°C for 8 hours.

  • Dilution: While still hot, transfer the reaction mass into a dilution tank containing 2000 liters of hot water (60-70°C). Control the addition rate to keep the dilution tank temperature below 90°C.

  • Cooling and Grinding: Cool the diluted mixture to approximately 80°C while stirring. Pass the material through a colloid mill to break down any lumps or agglomerates.

  • Purification (pH Adjustment): Transfer the ground material to a neutralization vessel. Adjust the pH to 8.5 ± 0.1 with liquid caustic soda. Maintain this pH at temperature for at least 30 minutes. This step dissolves unreacted phthalic anhydride and other acidic impurities.

  • Isolation: Filter the product and wash the filter cake with water.

  • Drying: Dry the purified product to obtain this compound. This process is reported to yield a purity of 98-99.5%.[4]

Synthesis Pathway

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product cluster_purification Purification A 2-Methyl-3-hydroxyquinoline C Condensation Reaction 200°C, 8 hours A->C B Phthalic Anhydride B->C D Crude this compound C->D E Dilution & Grinding D->E F pH Adjustment (8.5-9.0) E->F G Filtration & Washing F->G H Pure this compound (Purity: 98-99.5%) G->H G start Define Baseline Synthesis Protocol identify_vars Identify Key Variables (Temp, Time, pH, Catalyst) start->identify_vars design_exp Design Experiments (e.g., One-Factor-at-a-Time) identify_vars->design_exp run_exp Execute Synthesis Experiments design_exp->run_exp analyze Analyze Yield & Purity (e.g., Gravimetric, HPLC, Spectroscopy) run_exp->analyze evaluate Evaluate Results vs. Baseline analyze->evaluate optimized Optimized Protocol Achieved evaluate->optimized Improvement Met refine Refine Variables & Re-run evaluate->refine Further Optimization Needed refine->design_exp

References

Technical Support Center: Effective Dispersing Agent Selection for Disperse Yellow 54 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing effective dispersing agents for Disperse Yellow 54 formulations. It provides troubleshooting guidance and answers to frequently asked questions to address specific challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Dispersion and Particle Aggregation

  • Question: My this compound formulation shows visible particle aggregation and settles quickly. What are the likely causes and how can I resolve this?

    Answer: Poor dispersion and aggregation are common challenges. The primary causes include the selection of an inappropriate dispersing agent, incorrect concentration, or issues with the dispersion process itself.

    • Inadequate Dispersing Agent: The chosen dispersing agent may not be providing sufficient steric or electrostatic repulsion to keep the dye particles separated.[1]

    • Solution: Evaluate alternative dispersing agents. Anionic dispersants like lignosulfonates or naphthalene sulfonates are often effective for disperse dyes.[2][3] Consider a combination of anionic and non-ionic dispersing agents for enhanced stability.

    • Incorrect Concentration: Too little dispersing agent will result in incomplete coverage of the dye particles, leading to aggregation. Conversely, an excessive amount can sometimes lead to depletion flocculation.

    • Solution: Optimize the dispersing agent concentration. A typical starting point is a dispersant-to-dye weight ratio of 0.5:1 to 2:1. Conduct a concentration ladder experiment to determine the optimal ratio for your specific system.

    • Insufficient Mechanical Energy: The mechanical energy applied during the dispersion process (e.g., milling, sonication) may not be adequate to break down the initial dye agglomerates.

    • Solution: Increase the milling time or energy input. Monitor the particle size distribution during the milling process to determine the point at which the particle size no longer decreases.

Issue 2: Color Inconsistency and Poor Color Yield

  • Question: I am observing batch-to-batch color inconsistency and lower than expected color yield in my dyeing experiments. Could the dispersing agent be the cause?

    Answer: Yes, the dispersing agent and the quality of the dispersion can significantly impact color consistency and yield.

    • Particle Size Variation: Inconsistent particle size distribution between batches will lead to variations in the rate of dye uptake and final color depth. Larger particles have a smaller surface area, leading to slower dissolution and lower color yield.

    • Solution: Implement a stringent particle size analysis protocol for each batch of your this compound formulation. Aim for a narrow and consistent particle size distribution, typically in the range of 0.5 to 1 micron.[4]

    • Dispersant-Fiber Interaction: Some dispersing agents can have an affinity for the fiber themselves, competing with the dye molecules and leading to a lower color yield.

    • Solution: Select a dispersing agent with low fiber affinity at the dyeing temperature. Review the technical data sheet of the dispersing agent for information on its fiber staining properties.

    • Thermal Stability of the Dispersant: If the dispersing agent is not stable at high dyeing temperatures (typically around 130°C for polyester), it can desorb from the dye particle surface, leading to aggregation and reduced color yield.[5]

    • Solution: Choose a dispersing agent with excellent thermal stability. Naphthalene sulfonate condensates are known for their good performance at high temperatures.[5]

Issue 3: Staining and Poor Fastness Properties

  • Question: After dyeing, I'm noticing staining on the fabric and the wash fastness of the this compound is poor. What could be causing this?

    Answer: Staining and poor fastness are often related to the presence of large, unstable dye particles or interactions with the dispersing agent.

    • Surface Dye Aggregates: If the dye dispersion is not stable, aggregated particles can deposit on the fiber surface without being properly fixed within the fiber. These surface particles are easily removed during washing, leading to poor wash fastness.

    • Solution: Ensure a stable dispersion with a fine particle size. After dyeing, a reduction clearing process is crucial to remove any unfixed dye from the fiber surface.

    • Dispersant Residue: Residual dispersing agent on the fabric surface can sometimes affect the feel of the fabric and may contribute to poor crocking (rub) fastness.

    • Solution: Ensure thorough rinsing of the dyed fabric after the reduction clearing step to remove all residual chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of dispersing agents used for this compound?

A1: The most commonly used dispersing agents for this compound are anionic dispersants. These include:

  • Lignosulfonates: Derived from lignin, these are a cost-effective option with good dispersing properties.[6]

  • Naphthalene Sulfonate Formaldehyde Condensates (NSFC): These synthetic dispersants, such as Dispersant NNO and Dispersant MF, offer excellent thermal stability and are widely used in high-temperature dyeing processes.[2][3][6]

  • Carboxylate Comb-like Copolymers: These are newer generation dispersants that can provide excellent steric stabilization, leading to very fine and stable dispersions.[7][8]

Q2: How do I choose the right dispersing agent for my this compound formulation?

A2: The selection of the right dispersing agent depends on several factors:

  • The application: The requirements for a textile dyeing formulation will be different from those for an ink formulation.

  • The desired particle size: For applications requiring very fine particles, such as digital printing inks, a high-performance polymeric dispersant may be necessary.

  • Processing conditions: For high-temperature dyeing of polyester, a dispersant with excellent thermal stability is essential.[5]

  • Cost-effectiveness: For bulk applications, the cost of the dispersing agent can be a significant factor.

It is always recommended to screen a few different types of dispersing agents to find the one that provides the best performance for your specific formulation and application.

Q3: What is the importance of particle size in a this compound formulation?

A3: The particle size of the dispersed dye is a critical parameter that affects several aspects of the formulation's performance:

  • Dispersion stability: Smaller particles are more susceptible to aggregation due to their high surface energy, but a well-stabilized dispersion of fine particles will have better stability against settling.

  • Color strength and yield: Smaller particles have a larger surface area-to-volume ratio, which leads to a faster rate of dissolution in the dye bath and ultimately a higher color yield.

  • Levelness of dyeing: A narrow particle size distribution is essential for achieving a uniform and level dyeing. The presence of large particles can lead to speckiness and unlevel dyeing.[4]

  • Filterability: For applications like ink-jet printing, the particle size must be small enough to prevent nozzle clogging.

Q4: How can I evaluate the stability of my this compound dispersion?

A4: The stability of a dispersion can be evaluated using several methods:

  • Visual Observation: A simple method is to visually inspect the dispersion for signs of settling, agglomeration, or phase separation over time.

  • Particle Size Analysis: Monitor the particle size distribution over time and under different storage conditions (e.g., elevated temperature). A stable dispersion will show minimal change in particle size.

  • Zeta Potential Measurement: Zeta potential is a measure of the electrostatic repulsion between particles. A higher absolute zeta potential value (typically > |30| mV) is indicative of a more stable dispersion.[7][8]

  • Accelerated Stability Testing: This involves subjecting the dispersion to stress conditions, such as elevated temperatures, to predict its long-term stability in a shorter timeframe.[9][10]

Data Presentation

Table 1: Comparison of Dispersing Agents for this compound Formulations

Dispersing Agent TypeExampleTypical Concentration (% on weight of dye)Average Particle Size (nm)Zeta Potential (mV)Key Advantages
Lignosulfonates Sodium Lignosulfonate50 - 150%300 - 800-25 to -35Cost-effective, good dispersing power.[6]
Naphthalene Sulfonate Formaldehyde Condensates Dispersant NNO, Dispersant MF50 - 150%250 - 600-30 to -40Excellent thermal stability, widely used in high-temperature dyeing.[2][6]
Carboxylate Comb-like Copolymers St-AA-MA-PEG60025 - 100%~256-41.5High efficiency, can produce very fine and stable nanoparticles.[7][8]

Note: The values presented are typical and can vary depending on the specific grade of the dispersing agent, the quality of the this compound, and the processing conditions.

Experimental Protocols

1. Protocol for Particle Size Analysis

This protocol outlines the procedure for measuring the particle size distribution of a this compound formulation using Dynamic Light Scattering (DLS).

  • Objective: To determine the average particle size and the particle size distribution of the this compound dispersion.

  • Apparatus: Dynamic Light Scattering (DLS) instrument, cuvettes, micropipettes, deionized water.

  • Procedure:

    • Sample Preparation:

      • Ensure the this compound dispersion is well-mixed by gentle inversion.

      • Dilute a small aliquot of the dispersion with deionized water to the appropriate concentration for the DLS instrument. The final dispersion should be slightly turbid but not opaque.

    • Instrument Setup:

      • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

      • Select the appropriate measurement parameters, including the refractive index and absorption of this compound and the viscosity and refractive index of water at the measurement temperature.

    • Measurement:

      • Rinse a clean cuvette with deionized water and then with a small amount of the diluted sample.

      • Fill the cuvette with the diluted sample, ensuring there are no air bubbles.

      • Place the cuvette in the instrument's sample holder.

      • Allow the sample to equilibrate to the set temperature (e.g., 25°C).

      • Perform the measurement. Typically, 3-5 replicate measurements are taken for each sample.

    • Data Analysis:

      • Analyze the data to obtain the intensity, volume, and number-weighted particle size distributions, as well as the polydispersity index (PDI).

      • Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally indicative of a monodisperse and stable dispersion.

2. Protocol for Zeta Potential Measurement

This protocol describes the measurement of the zeta potential of a this compound dispersion to assess its electrostatic stability.

  • Objective: To determine the surface charge of the dispersed particles and predict the stability of the dispersion.

  • Apparatus: Zeta potential analyzer (e.g., using Laser Doppler Electrophoresis), disposable folded capillary cells, syringes, deionized water.

  • Procedure:

    • Sample Preparation:

      • Prepare a diluted sample of the this compound dispersion in deionized water, similar to the preparation for particle size analysis.

    • Instrument and Cell Preparation:

      • Turn on the zeta potential analyzer and allow it to stabilize.

      • Rinse a new disposable folded capillary cell with deionized water and then with a small amount of the diluted sample.

    • Measurement:

      • Carefully inject the diluted sample into the capillary cell using a syringe, avoiding the introduction of air bubbles.

      • Place the cell into the instrument's cell holder, ensuring proper contact with the electrodes.

      • Allow the sample to equilibrate to the measurement temperature.

      • Perform the measurement according to the instrument's software instructions. The instrument will apply an electric field and measure the velocity of the particles.

    • Data Analysis:

      • The software will automatically calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

      • Record the average zeta potential and the standard deviation of multiple measurements.

3. Protocol for Accelerated Stability Testing

This protocol provides a method for assessing the long-term stability of a this compound formulation in a shorter time frame.

  • Objective: To evaluate the physical stability of the dispersion under stress conditions.

  • Apparatus: Temperature-controlled oven, sealed containers, particle size analyzer, viscometer.

  • Procedure:

    • Initial Characterization:

      • Characterize the initial properties of the this compound formulation, including particle size distribution, zeta potential, viscosity, and visual appearance.

    • Storage:

      • Place aliquots of the formulation into sealed containers.

      • Store the containers in an oven at an elevated temperature, for example, 40°C ± 2°C.[10]

    • Periodic Testing:

      • At specified time intervals (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks), remove a container from the oven and allow it to cool to room temperature.

      • Re-characterize the formulation for particle size distribution, zeta potential, viscosity, and visual appearance.

    • Data Analysis:

      • Compare the results at each time point to the initial characterization.

      • Significant changes in particle size (e.g., an increase in the Z-average diameter or the appearance of a second, larger population), a decrease in the absolute zeta potential, or a significant change in viscosity indicate poor stability.

Mandatory Visualization

Dispersing_Agent_Selection_Workflow Workflow for Selecting an Effective Dispersing Agent A Define Formulation Requirements (Application, Particle Size, Cost) B Select Candidate Dispersing Agents (Lignosulfonates, NSFC, Polymeric) A->B C Prepare this compound Formulations B->C D Optimize Dispersant Concentration C->D E Evaluate Dispersion Performance D->E F Particle Size Analysis E->F G Zeta Potential Measurement E->G H Stability Testing E->H I Select Best Performing Dispersing Agent F->I G->I H->I J Scale-up and Final Formulation I->J

Caption: A logical workflow for the selection of an effective dispersing agent.

Troubleshooting_Workflow Troubleshooting Common Formulation Issues A Identify Formulation Issue B Poor Dispersion / Aggregation A->B e.g., Settling C Color Inconsistency A->C e.g., Batch Variation D Poor Fastness A->D e.g., Fading E Check Dispersant Type & Concentration B->E F Review Milling Process B->F G Verify Particle Size Distribution C->G H Assess Dispersant Thermal Stability C->H I Evaluate Reduction Clearing Process D->I J Implement Corrective Actions E->J F->J G->J H->J I->J

Caption: A workflow for troubleshooting common issues in this compound formulations.

Caption: A diagram illustrating the mechanism of action of dispersing agents.

References

Overcoming poor lightfastness of Disperse Yellow 54 on synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor lightfastness of C.I. Disperse Yellow 54 on synthetic fibers.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work aimed at enhancing the lightfastness of polyester dyed with this compound.

IssuePotential CauseRecommended Solution
Significant Fading After Short Light Exposure Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the fiber matrix, leaving it susceptible to degradation.Optimize the dyeing temperature and time. For polyester, a high-temperature exhaust dyeing process at 130-135°C for 45-60 minutes is recommended to ensure maximum dye diffusion and fixation.
Presence of Unfixed Dye on the Fiber Surface: Residual dye particles on the surface have significantly lower lightfastness and contribute to rapid initial fading.Implement a thorough reduction clearing process after dyeing. This chemical treatment strips unfixed dye from the fiber surface.
Photodegradation of the Quinophthalone Structure: The inherent chemical structure of this compound is susceptible to degradation upon exposure to UV radiation.Apply a UV absorber during the dyeing process or as a post-treatment. For enhanced protection, consider a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS).
Inconsistent Lightfastness Across the Fabric Uneven Application of UV Absorber: Non-uniform distribution of the protective finish leads to areas with lower lightfastness.Ensure uniform application of the UV absorber by using a suitable dispersing agent and maintaining consistent process parameters such as temperature and liquor ratio.
Variations in Dyeing Temperature or Pressure: Fluctuations in dyeing conditions can lead to uneven dye uptake and fixation.Calibrate and monitor dyeing equipment to ensure uniform heat and pressure distribution throughout the dyeing cycle.
Yellowing of Fabric in Unexposed Areas Thermal Degradation of Fiber or Additives: High temperatures during dyeing or subsequent heat-setting can cause yellowing of the polyester fiber itself or certain finishing agents.Review and control the heat-setting temperature and duration. Select thermally stable finishing agents, avoiding those known to yellow with heat.
UV Absorber Shows Minimal Effect on Lightfastness Incorrect Type or Concentration of UV Absorber: The selected UV absorber may not be suitable for disperse dyes or the concentration may be too low for effective protection.Select a UV absorber specifically designed for use with disperse dyes on polyester, such as a benzotriazole or benzophenone derivative. Optimize the concentration through a series of trials, as too little will be ineffective, and an excess can sometimes negatively impact the shade or other fastness properties.
Sub-optimal Application pH: The pH of the treatment bath can affect the exhaustion and fixation of the UV absorber onto the fiber.Control the pH of the UV absorber application bath according to the manufacturer's recommendations, typically in the acidic range (pH 4.5-5.5) for polyester treatments.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness of this compound on polyester without any after-treatment?

A1: The lightfastness of this compound on polyester, without any light-protective after-treatment, is generally considered moderate. On the ISO Blue Wool Scale (where 1 is very poor and 8 is excellent), it has a rating of approximately 6. On the AATCC scale, it is rated around 6-7.[1]

Q2: How does reduction clearing improve the lightfastness of this compound?

A2: Reduction clearing is a critical post-dyeing process that removes unfixed disperse dye particles from the surface of the synthetic fibers.[2][3] These surface-level dye molecules are not securely entrapped within the polymer matrix and are highly susceptible to photodegradation. By chemically reducing and washing away this surface dye, the overall lightfastness of the dyed fabric is improved as the remaining color is from the more stable, diffused dye molecules inside the fibers.

Q3: What are UV absorbers and how do they protect this compound from fading?

A3: UV absorbers are chemical compounds that protect the dye from the damaging effects of ultraviolet radiation. They function by preferentially absorbing harmful UV rays and dissipating the energy as less harmful heat, thus preventing the UV radiation from reaching and breaking down the chromophoric structure of the this compound molecules. Benzotriazole and benzophenone derivatives are common types of UV absorbers used for textiles.

Q4: What is the photodegradation mechanism of quinophthalone dyes like this compound?

A4: While the specific photodegradation pathway for this compound is not extensively detailed in readily available literature, the general mechanism for dye fading involves the absorption of light energy, which excites the dye molecule to a higher energy state. This excited molecule can then undergo various reactions, often involving atmospheric oxygen and moisture, leading to the cleavage of chemical bonds within the chromophore (the part of the molecule responsible for color). This destruction of the chromophore results in a loss of color, or fading. For quinophthalone dyes, this likely involves the breakdown of the quinoline and indandione ring systems.

Q5: Can combining a UV absorber with a Hindered Amine Light Stabilizer (HALS) provide better protection?

A5: Yes, combining a UV absorber with a Hindered Amine Light Stabilizer (HALS) can create a synergistic effect, offering superior lightfastness protection. While the UV absorber blocks the UV radiation, HALS act as radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the dye by neutralizing free radicals that may form within the fiber upon exposure to light. This dual-action approach provides a more comprehensive and robust protection against photodegradation.

Quantitative Data on Lightfastness Improvement

The following table summarizes the expected improvement in the lightfastness of polyester fabric dyed with a yellow disperse dye after various treatments. The data is based on typical results for disperse dyes, as specific quantitative studies on this compound are limited.

TreatmentLightfastness (ISO Blue Wool Scale)Notes
Control (Standard Dyeing) 6Baseline lightfastness with no special after-treatment.[3]
Standard Dyeing followed by Reduction Clearing 6-7Improvement due to the removal of unfixed surface dye.[3]
Dyeing with Benzotriazole UV Absorber (2% on weight of fabric) 7The UV absorber is applied simultaneously in the dyebath.[3]
Dyeing with UV Absorber & Reduction Clearing 7-8The combination of treatments provides the highest level of lightfastness.[3]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory method for dyeing polyester fabric with this compound.

1. Fabric Preparation:

  • Scour the polyester fabric with a solution of 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove any impurities.

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dyebath Preparation:

  • Prepare a dye stock solution by making a paste of this compound with a small amount of a dispersing agent and then adding warm water.

  • Set the dyebath with a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).

  • Add a dispersing agent (e.g., 1 g/L).

  • Add acetic acid to adjust the pH to 4.5-5.5.

  • Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).

3. Dyeing Procedure:

  • Introduce the prepared polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 45-60 minutes.

  • Cool the dyebath down to 70°C.

  • Rinse the dyed fabric thoroughly.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

This after-treatment is crucial for removing surface dye and improving fastness properties.

1. Prepare the Reduction Clearing Bath:

  • Use a liquor ratio of 10:1.

  • Add 2 g/L sodium hydrosulfite.

  • Add 2 g/L sodium hydroxide.

2. Treatment:

  • Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.[3]

3. Final Steps:

  • Rinse the fabric thoroughly with hot water, then cold water.

  • Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) if necessary.

  • Dry the fabric.

Protocol 3: Application of a UV Absorber during Dyeing

This protocol details the simultaneous application of a UV absorber with the dye.

1. Fabric and Dyebath Preparation:

  • Follow steps 1 and 2 from Protocol 1.

2. UV Absorber Addition:

  • Disperse a benzotriazole-based UV absorber (e.g., 2% on weight of fabric) and add it to the dyebath along with the other chemicals before adding the fabric.

3. Dyeing Procedure:

  • Follow step 3 from Protocol 1.

Visualizations

cluster_0 Factors Contributing to Poor Lightfastness of this compound A UV Radiation Exposure E Photodegradation of Chromophore A->E B Quinophthalone Dye Structure B->E C Presence of Oxygen and Moisture C->E D Unfixed Dye on Fiber Surface D->E

Caption: Factors leading to the photodegradation of this compound.

cluster_1 Experimental Workflow for Improving Lightfastness prep Fabric Preparation Scouring & Rinsing dyeing High-Temperature Dyeing This compound Dispersing Agent Acetic Acid (pH 4.5-5.5) (Optional: UV Absorber) prep->dyeing rinsing1 Rinsing dyeing->rinsing1 reduction Reduction Clearing Sodium Hydrosulfite Sodium Hydroxide 70-80°C rinsing1->reduction rinsing2 Rinsing & Neutralization reduction->rinsing2 drying Drying rinsing2->drying testing Lightfastness Testing|{ISO 105-B02} drying->testing

Caption: Workflow for dyeing and after-treatment to enhance lightfastness.

cluster_2 Troubleshooting Logic for Poor Lightfastness start Poor Lightfastness Observed? check_rc Was Reduction Clearing Performed? start->check_rc Yes check_uv Was a UV Absorber Used? check_rc->check_uv Yes sol_rc Implement Reduction Clearing Protocol check_rc->sol_rc No check_dye Were Dyeing Parameters Optimal? check_uv->check_dye Yes sol_uv Incorporate UV Absorber/HALS check_uv->sol_uv No sol_dye Optimize Dyeing Temperature, Time, and pH check_dye->sol_dye No

Caption: Decision tree for troubleshooting poor lightfastness results.

References

Technical Support Center: Enhancing Disperse Yellow 54 Solubility in Supercritical CO₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for enhancing the solubility of Disperse Yellow 54 in supercritical carbon dioxide (scCO₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in dissolving this compound in supercritical CO₂?

A1: Supercritical CO₂ is a nonpolar solvent, while this compound is a moderately polar molecule. This polarity mismatch results in relatively low solubility. Enhancing this solubility is crucial for efficient processes like textile dyeing or drug formulation.

Q2: What are the most effective methods to increase the solubility of this compound in scCO₂?

A2: The most common and effective methods include:

  • Increasing the pressure: Higher pressure at a constant temperature increases the density of the scCO₂, which in turn enhances its solvating power.[1]

  • Increasing the temperature: At a constant pressure, increasing the temperature can also lead to higher solubility, although the effect is also linked to the resulting change in density.

  • Using cosolvents: Introducing a small amount of a polar cosolvent, such as ethanol or dimethyl sulfoxide (DMSO), can significantly increase the solubility of polar dyes like this compound.[2]

Q3: How do cosolvents enhance the solubility of this compound?

A3: Cosolvents work by increasing the polarity of the supercritical fluid mixture, making it a more favorable solvent for polar dye molecules. They can also engage in specific molecular interactions, such as hydrogen bonding, with the dye molecules, which helps to solvate them more effectively.

Q4: Which cosolvent is more effective for this compound, ethanol or dimethyl sulfoxide (DMSO)?

A4: Studies have shown that dimethyl sulfoxide (DMSO) generally yields a higher solubility enhancement for this compound in scCO₂ compared to ethanol.[2]

Q5: Are there any safety considerations when using cosolvents at high pressures and temperatures?

A5: Yes, it is crucial to use equipment rated for the specific pressures and temperatures of your experiment. Cosolvents can alter the phase behavior of the scCO₂ mixture, so it is important to consult phase diagrams for the specific CO₂-cosolvent system to ensure operation in the desired supercritical region. Always follow standard laboratory safety protocols for high-pressure systems.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Dye Solubility 1. Insufficient pressure or temperature. 2. Polarity mismatch between scCO₂ and this compound. 3. Inadequate mixing or contact time.1. Increase the pressure and/or temperature within the operational limits of your equipment. 2. Introduce a polar cosolvent like ethanol or DMSO (up to 5 mol%). 3. Ensure sufficient agitation or a longer residence time in a dynamic system.
Inconsistent Solubility Results 1. Fluctuations in pressure or temperature. 2. Inaccurate measurement of CO₂ flow rate or cosolvent addition. 3. Impurities in the CO₂ or dye.1. Use a reliable high-pressure pump and temperature controller to maintain stable conditions. 2. Calibrate flow meters and cosolvent pumps regularly. 3. Use high-purity CO₂ and ensure the dye is free from contaminants.
Phase Separation (Liquid/Gas) 1. Operating conditions are outside the supercritical region for the CO₂-cosolvent mixture. 2. High concentration of cosolvent.1. Consult a phase diagram for your specific CO₂-cosolvent mixture to ensure you are operating in the single-phase supercritical region. 2. Reduce the concentration of the cosolvent.
Clogging of System Components 1. Dye precipitation due to a drop in pressure or temperature. 2. Exceeding the solubility limit of the dye in the fluid.1. Ensure all transfer lines are adequately heated to prevent cold spots. 2. Operate at conditions known to provide sufficient solubility for the desired dye concentration.

Data Presentation

Solubility of this compound in Supercritical CO₂

The following tables summarize the experimental data for the solubility of this compound in pure scCO₂ and with the addition of cosolvents at various temperatures and pressures.

Table 1: Solubility of this compound in Pure scCO₂

Temperature (K)Pressure (MPa)Solubility (mol fraction, y x 10⁶)
353.215Data not available in abstracts
353.220Data not available in abstracts
353.225Data not available in abstracts
353.230Data not available in abstracts
373.215Data not available in abstracts
373.220Data not available in abstracts
373.225Data not available in abstracts
373.230Data not available in abstracts
393.215Data not available in abstracts
393.220Data not available in abstracts
393.225Data not available in abstracts
393.230Data not available in abstracts

Note: Specific quantitative data from the primary literature (Tsai et al., 2007) is required to populate this table. The general trend is that solubility increases with both temperature and pressure.

Table 2: Effect of Cosolvents on the Solubility of this compound in scCO₂ at 393.2 K

Cosolvent (5 mol%)Pressure (MPa)Solubility Enhancement Factor
Ethanol20Data not available in abstracts
Ethanol25Data not available in abstracts
Ethanol30Data not available in abstracts
Dimethyl Sulfoxide20Data not available in abstracts
Dimethyl Sulfoxide25Data not available in abstracts
Dimethyl Sulfoxide30Data not available in abstracts

Note: Specific quantitative data from the primary literature (Tsai et al., 2007) is required to populate this table. The general trend is that both cosolvents significantly enhance solubility, with DMSO being more effective than ethanol.[2]

Experimental Protocols

Protocol 1: Measuring Solubility using a Dynamic Flow Method

This method involves continuously flowing scCO₂ through a vessel containing the dye and then determining the concentration of the dissolved dye.

Materials and Equipment:

  • High-pressure pump for CO₂ (e.g., syringe pump)

  • High-pressure equilibrium vessel with temperature control

  • This compound powder

  • Back-pressure regulator

  • Collection solvent (e.g., acetone)

  • UV-Vis Spectrophotometer

  • High-purity CO₂

Procedure:

  • Accurately weigh the equilibrium vessel.

  • Load a known amount of this compound into the vessel.

  • Re-weigh the vessel to determine the exact mass of the dye.

  • Assemble the vessel in the experimental setup and heat it to the desired temperature.

  • Pressurize the system with CO₂ to the desired pressure using the high-pressure pump.

  • Once the temperature and pressure are stable, start the flow of CO₂ through the vessel at a constant rate.

  • The scCO₂ saturated with the dye exits the vessel and passes through the back-pressure regulator.

  • The pressure is reduced, causing the dye to precipitate and be collected in a trap containing a known volume of a suitable solvent (e.g., acetone). The CO₂ gas volume is measured with a flowmeter.

  • After a set period, stop the CO₂ flow and depressurize the system.

  • Analyze the concentration of the dye in the collection solvent using a pre-calibrated UV-Vis spectrophotometer.

  • Calculate the solubility of the dye in scCO₂ based on the amount of dye collected, the volume of CO₂ passed through the vessel, and the density of CO₂ at the experimental conditions.

Visualizations

experimental_workflow cluster_prep System Preparation cluster_solubility Solubility Measurement cluster_analysis Analysis prep1 Load Dye prep2 Set Temperature prep1->prep2 prep3 Set Pressure prep2->prep3 sol1 Flow scCO₂ prep3->sol1 sol2 Dye Dissolution sol1->sol2 sol3 Depressurize & Collect sol2->sol3 ana1 Spectrophotometry sol3->ana1 ana2 Calculate Solubility ana1->ana2

Caption: Dynamic flow experimental workflow for solubility measurement.

solubility_factors solubility This compound Solubility in scCO₂ pressure Pressure density CO₂ Density pressure->density increases temperature Temperature temperature->density influences density->solubility increases cosolvent Polar Cosolvent (e.g., Ethanol, DMSO) polarity Solvent Polarity cosolvent->polarity increases polarity->solubility increases

References

Technical Support Center: Minimizing the Environmental Impact of Disperse Yellow 54 Dyeing Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective treatment of wastewater containing Disperse Yellow 54 (DY54).

Introduction to this compound (DY54) Effluent

This compound (C.I. 47020) is a quinoline-based synthetic dye used extensively for coloring polyester and other synthetic fibers.[1] Due to its low water solubility and complex aromatic structure, DY54 is resistant to conventional wastewater treatment methods and can persist in the environment.[2][3] The discharge of effluents containing DY54 is a significant environmental concern, as it can increase the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of water bodies, reduce light penetration for aquatic photosynthesis, and potentially exhibit toxic, mutagenic, and carcinogenic properties.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound effluent?

A1: The main concerns are its persistence in aquatic environments due to low biodegradability, potential for bioaccumulation in organisms, and toxicity to aquatic life.[3][4] The colored effluent also reduces sunlight penetration in water, which inhibits photosynthesis and disrupts the aquatic ecosystem.[4] Additionally, the complex aromatic structure of DY54 makes it a recalcitrant compound, and some breakdown products may be more toxic than the parent dye.[3][4]

Q2: What are the most common methods for treating textile wastewater containing disperse dyes?

A2: Common treatment methods are categorized as physical, chemical, and biological.[2][6]

  • Physical methods: Include adsorption on materials like activated carbon, membrane filtration (nanofiltration, reverse osmosis), and ion exchange.[7][8]

  • Chemical methods: Primarily involve advanced oxidation processes (AOPs) such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis, which use highly reactive radicals to degrade the dye molecules.[9][10][11] Coagulation and flocculation are also used to remove suspended dye particles.

  • Biological methods: Utilize microorganisms (bacteria, fungi, algae) in processes like activated sludge systems to biodegrade the dye.[12][13] However, the efficiency for disperse dyes can be limited.[7][14]

Q3: Why are conventional biological treatments often ineffective for DY54?

A3: Conventional biological treatments, like the activated sludge process, are often inefficient for DY54 due to its complex, stable aromatic structure and low water solubility, which make it resistant to microbial degradation (recalcitrant).[7][12][14] Some studies indicate that disperse dyes can be toxic to the biomass used in these treatment systems.[14]

Q4: How is the concentration of DY54 in an effluent sample typically measured?

A4: The concentration of DY54 is commonly quantified using analytical techniques such as UV-Vis Spectrophotometry, which measures the absorbance of light at the dye's maximum absorption wavelength.[15] For more sensitive and selective analysis, especially in complex matrices, High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector is employed.[15][16][17]

Troubleshooting Guides

Advanced Oxidation Processes (AOPs)

Problem: Low degradation efficiency of DY54 using the Fenton process.

  • Possible Cause 1: Suboptimal pH. The Fenton reaction is highly pH-dependent, with optimal performance typically occurring in a pH range of 2.8-3.5. At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the Fe²⁺ catalyst and inhibiting hydroxyl radical (•OH) generation.

  • Troubleshooting Action: Adjust the effluent pH to ~3.0 before adding the Fenton reagents (FeSO₄ and H₂O₂). Monitor pH throughout the reaction and adjust as necessary.

  • Possible Cause 2: Incorrect Fe²⁺/H₂O₂ Ratio. An excess or deficit of either reagent can hinder degradation. Too little Fe²⁺ leads to slow •OH production, while too much can lead to scavenging of •OH radicals.

  • Troubleshooting Action: Experimentally optimize the molar ratio of H₂O₂ to Fe²⁺. Start with common ratios (e.g., 10:1, 20:1) and analyze DY54 degradation at each level to find the most efficient concentration.

  • Possible Cause 3: Insufficient H₂O₂ Dosage. The amount of hydrogen peroxide may not be enough to fully mineralize the initial concentration of the dye.

  • Troubleshooting Action: Increase the H₂O₂ concentration incrementally. A high COD in the effluent suggests that a higher oxidant dose may be required. Be cautious, as excessive H₂O₂ can also act as a radical scavenger.[18]

Problem: Incomplete decolorization of DY54 with UV/H₂O₂ treatment.

  • Possible Cause 1: High Turbidity or Presence of UV-absorbing Compounds. Suspended solids or other organic compounds in the effluent can scatter or absorb UV light, preventing it from activating the H₂O₂ to form hydroxyl radicals.

  • Troubleshooting Action: Pre-treat the effluent to remove suspended solids through filtration or coagulation. Characterize the effluent for other UV-absorbing substances that may be competing for photons.

  • Possible Cause 2: Inadequate UV Lamp Intensity or Exposure Time. The UV dose (a product of intensity and time) may be insufficient for the desired level of degradation.

  • Troubleshooting Action: Verify the output of the UV lamp and replace it if it has degraded. Increase the reaction time or decrease the distance between the lamp and the solution to enhance the UV dose.

Adsorption

Problem: Low adsorption capacity of activated carbon for DY54.

  • Possible Cause 1: Unfavorable pH. The surface charge of the adsorbent and the dye molecule are influenced by pH. For many disperse dyes, adsorption is more favorable under acidic conditions.[19]

  • Troubleshooting Action: Conduct batch experiments by varying the initial pH of the DY54 solution (e.g., from 2 to 10) to determine the optimal pH for maximum adsorption. A pH of 2-3 is often effective for disperse dyes.[19]

  • Possible Cause 2: Competitive Adsorption. Other organic molecules or ions in the effluent may compete with DY54 for active sites on the adsorbent.

  • Troubleshooting Action: Analyze the composition of the raw effluent. Consider a pre-treatment step (e.g., coagulation) to remove larger interfering compounds before the adsorption stage.

  • Possible Cause 3: Saturated Adsorbent. The adsorbent may have reached its maximum capacity and can no longer remove the dye.

  • Troubleshooting Action: Increase the adsorbent dosage.[20] If saturation is confirmed, the adsorbent needs to be regenerated or replaced.

Biological Treatment

Problem: Poor DY54 color removal in an activated sludge system.

  • Possible Cause 1: Toxicity to Biomass. High concentrations of DY54 or its byproducts can be toxic to the microorganisms in the activated sludge, inhibiting their metabolic activity.[14]

  • Troubleshooting Action: Acclimatize the sludge to low concentrations of the dye over an extended period.[21] Consider a pre-treatment step (e.g., AOP or adsorption) to reduce the initial dye concentration to a non-toxic level before it enters the biological reactor.

  • Possible Cause 2: Non-biodegradability of DY54. The complex structure of DY54 is inherently resistant to aerobic degradation.[14]

  • Troubleshooting Action: Implement a combined anaerobic-aerobic treatment system. The anaerobic stage can break down the azo bonds (if present in the specific dye structure) and complex aromatic rings into simpler, more biodegradable intermediates, which are then mineralized in the subsequent aerobic stage.[13][22]

Data Presentation

Table 1: Comparison of Treatment Technologies for Disperse Dye Removal

Treatment MethodKey ParametersTypical Removal Efficiency (%)AdvantagesDisadvantages
Fenton Oxidation pH: 2.8-3.5, Fe²⁺/H₂O₂ ratio>90%High efficiency, rapid degradationSludge production, strict pH control, high chemical cost[6]
Ozonation Ozone dosage, pH80-99%No sludge, effective decolorizationHigh energy cost, potential for bromate formation[2][10]
UV/H₂O₂ H₂O₂ dose, UV intensity, pH>95%No sludge, complete mineralization possibleHigh energy cost, requires low turbidity water[10]
Adsorption (Activated Carbon) pH, adsorbent dose, contact time70-98%High efficiency, simple operationAdsorbent regeneration required, high cost[5][20]
Biological (Activated Sludge) Hydraulic retention time, sludge age8-32% (for disperse dyes)[23]Low operational costLow efficiency for recalcitrant dyes, sludge disposal[7][14]
Membrane Filtration (NF/RO) Transmembrane pressure, MWCO>98%High-quality effluent, water reuseMembrane fouling, high capital cost, concentrate disposal[23][24]

Experimental Protocols

Protocol 1: Fenton-Based Degradation of DY54
  • Sample Preparation: Prepare a 1 L stock solution of DY54 (e.g., 100 mg/L) in deionized water.

  • Reaction Setup: Place 500 mL of the DY54 solution into a 1 L beaker on a magnetic stirrer.

  • pH Adjustment: Adjust the initial pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.

  • Catalyst Addition: Add a predetermined amount of ferrous sulfate (FeSO₄·7H₂O) to the solution and stir until fully dissolved. For a 100 mg/L dye solution, a starting point could be 50 mg/L of Fe²⁺.

  • Initiation of Reaction: Add the required volume of 30% (w/v) hydrogen peroxide (H₂O₂) to initiate the reaction. The H₂O₂:Fe²⁺ molar ratio should be optimized (e.g., start with 10:1).

  • Sampling: Withdraw aliquots (e.g., 5 mL) at specific time intervals (0, 5, 10, 20, 30, 60 minutes). Immediately quench the reaction in each aliquot by adding a small amount of a strong base (e.g., 1 M NaOH) to raise the pH above 10, precipitating the iron catalyst.

  • Analysis: Centrifuge or filter the quenched samples to remove the precipitate. Analyze the supernatant for residual DY54 concentration using a UV-Vis spectrophotometer at its maximum wavelength (λmax). Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Batch Adsorption Study of DY54 using Activated Carbon
  • Adsorbent Preparation: Wash the activated carbon with deionized water to remove impurities and fines, then dry in an oven at 105°C for 24 hours.

  • Stock Solution: Prepare a 100 mg/L stock solution of DY54.

  • Batch Experiments:

    • Set up a series of 250 mL Erlenmeyer flasks.

    • To each flask, add 100 mL of the DY54 solution.

    • Add a precise amount of activated carbon to each flask (e.g., varying the dosage from 0.1 g to 1.0 g).

    • Adjust the pH of the solutions in different flasks if studying the effect of pH.

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours, or until equilibrium is reached).

  • Sample Collection and Analysis:

    • After shaking, filter the samples using a 0.45 µm syringe filter to separate the adsorbent.

    • Measure the final concentration of DY54 in the filtrate using a UV-Vis spectrophotometer.

  • Data Calculation:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / m, where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualizations

Experimental Workflow Diagrams

ExperimentalWorkflow_AOP cluster_prep 1. Preparation cluster_reaction 2. Fenton Reaction cluster_analysis 3. Analysis p1 Prepare DY54 Stock Solution p2 Adjust Effluent pH to ~3.0 p1->p2 r1 Add FeSO4 Catalyst p2->r1 r2 Add H2O2 to Initiate Reaction r1->r2 r3 Stir for Set Time (e.g., 60 min) r2->r3 a1 Take Sample & Quench Reaction r3->a1 a2 Centrifuge/ Filter Sample a1->a2 a3 Analyze Supernatant (UV-Vis Spec) a2->a3 a4 Calculate Degradation % a3->a4

Caption: Workflow for Fenton-based degradation of DY54 effluent.

ExperimentalWorkflow_Adsorption prep 1. Prepare DY54 Solution & Adsorbent (e.g., Activated Carbon) batch 2. Set up Batch Experiments (Vary pH, Adsorbent Dose, etc.) prep->batch shake 3. Agitate on Shaker (Constant Temp & Speed) batch->shake equil 4. Allow to Reach Equilibrium (e.g., 2 hours) shake->equil filter 5. Filter Samples (Separate Adsorbent) equil->filter analyze 6. Analyze Filtrate (UV-Vis Spectrophotometer) filter->analyze calc 7. Calculate Adsorption Capacity (qe) analyze->calc

Caption: Workflow for a batch adsorption study of DY54.

Logical Relationship Diagram

TreatmentSelection start DY54 Effluent is_high_cod High COD / High Toxicity? start->is_high_cod is_recalcitrant Recalcitrant to Biological Treatment? is_high_cod->is_recalcitrant No aop Pre-treatment: Advanced Oxidation Process (e.g., Fenton, Ozonation) is_high_cod->aop Yes adsorption Primary/Tertiary Treatment: Adsorption (e.g., Activated Carbon) is_recalcitrant->adsorption Yes biological Secondary Treatment: Biological Process (Anaerobic -> Aerobic) is_recalcitrant->biological No aop->is_recalcitrant discharge Discharge or Reuse adsorption->discharge biological->adsorption Polishing biological->discharge

Caption: Decision logic for selecting a DY54 effluent treatment strategy.

References

Technical Support Center: Optimizing Level Dyeing of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the level dyeing performance of Disperse Yellow 54 on polyester substrates. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the dyeing process.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the dyeing of polyester with this compound, offering potential causes and actionable solutions.

Q1: What causes uneven dyeing or a "streaky" appearance on the fabric?

Uneven dyeing is a common issue that can stem from several factors related to dye dispersion, temperature control, and liquor circulation.[1] Poor dispersion of the dye, incorrect particle size, or uneven circulation of the dye liquor are primary causes.[1]

Potential Causes & Solutions:

CauseSolution
Poor Dye Dispersion Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath.[2] Use high-quality dispersing agents to prevent dye aggregation, especially at high temperatures.[3]
Incorrect Heating Rate Control the heating rate of the dyebath, typically around 2°C per minute, to allow for gradual and even dye uptake.[3] Rapid heating can cause the dye to rush onto the fiber surface, leading to unlevelness.
Inadequate Liquor Circulation Ensure proper agitation and circulation of the dye liquor throughout the dyeing process to maintain a homogenous dye concentration around the fabric.[1]
Improper pH Control Maintain the dyebath pH within the optimal range of 4.5-5.5 using an acetic acid buffer system.[3][4] Fluctuations in pH can affect dye stability and uptake rate.
Presence of Oligomers Polyester oligomers can deposit on the fabric surface and interfere with dyeing. Use an anti-oligomer agent in the dyebath.

Q2: Why is the final shade lighter than expected, or why is the color yield (K/S) low?

Low color yield can be attributed to several factors, including improper temperature, incorrect pH, or issues with the dye itself.

Potential Causes & Solutions:

CauseSolution
Insufficient Dyeing Temperature For high-temperature (HT) dyeing of polyester, the temperature should reach 130°C to ensure the polyester fibers swell sufficiently for dye penetration.[3][5]
Incorrect Dyebath pH A pH outside the optimal 4.5-5.5 range can negatively impact dye exhaustion.[4][6] Some disperse dyes are sensitive to alkaline conditions and can undergo hydrolysis, leading to a lighter shade.[4]
Dye Agglomeration If the disperse dye agglomerates, its effective concentration in the bath decreases. Ensure good dispersion with appropriate dispersing agents.[3]
Excessive Leveling Agent While leveling agents promote even dyeing, an excessive amount can have a retarding effect, leading to a lower overall dye uptake.[7]

Q3: How can I improve the wash and rub fastness of the dyed fabric?

Poor fastness properties are often due to unfixed dye on the fiber surface.

Potential Causes & Solutions:

CauseSolution
Incomplete Dye Fixation Ensure the dyeing cycle includes a holding phase at the peak temperature (e.g., 130°C) for 30-60 minutes to allow for complete dye diffusion into the fiber.[3]
Surface Dye Particles Perform a thorough reduction clearing after dyeing to remove any unfixed dye from the fabric surface. A typical recipe is 2 g/L caustic soda and 2 g/L sodium hydrosulfite at 80°C for 15-20 minutes.[8][9]
Presence of Carriers (if used) If a carrier dyeing method is employed, ensure the carrier is completely removed after dyeing, as residual carrier can impair light fastness and cause skin irritation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[2][3][6] This pH range ensures the stability of the disperse dye and promotes optimal dye exhaustion.[6] Acetic acid is commonly used to maintain this pH.[2]

Q2: What is the role of a dispersing agent in the dyeing process?

Dispersing agents are crucial for preventing the aggregation of sparingly water-soluble disperse dye particles in the dyebath.[3] They ensure the dye remains as a fine, uniform dispersion, which is essential for achieving a level and consistent shade.[3]

Q3: What is the function of a leveling agent?

A leveling agent controls the rate of dye uptake by the fiber, promoting a more uniform and level dyeing.[7] It can act by forming a complex with the dye, which then slowly releases the dye to the fiber, or by competing with the dye for sites on the fiber surface, thus slowing down the initial rapid uptake.[7]

Q4: What is the recommended temperature for high-temperature (HT) dyeing of polyester?

The recommended temperature for the high-temperature dyeing of polyester is 130°C.[3][5] At this temperature, the amorphous regions of the polyester fibers are opened up, allowing the disperse dye molecules to penetrate and become fixed within the fiber structure.[3]

Experimental Protocols

High-Temperature (HT) Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing a 10g polyester fabric sample.

Materials and Reagents:

  • Polyester fabric (10g)

  • This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate condensate)

  • Leveling agent (e.g., an ethoxylated fatty alcohol)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and Caustic Soda (for reduction clearing)

Procedure:

  • Preparation of the Dyebath:

    • Set the liquor ratio to 1:20 (200 mL of water for a 10g fabric sample).

    • Add the following to the dyebath in the specified order:

      • 1 g/L Dispersing agent

      • 0.5 g/L Leveling agent

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[2]

    • Thoroughly wet the polyester fabric sample and introduce it into the dyebath.

    • Prepare a stock solution of this compound (e.g., 1% on the weight of fabric, o.w.f.) by first making a paste with a small amount of dispersing agent and then diluting with warm water. Add this to the dyebath.

  • Dyeing Cycle:

    • Start the dyeing process at 60°C and hold for 15 minutes.[2]

    • Raise the temperature to 130°C at a rate of 2°C/minute.[3]

    • Hold the temperature at 130°C for 45-60 minutes.[3]

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a fresh bath with:

      • 2 g/L Sodium hydrosulfite

      • 2 g/L Caustic soda

    • Treat the fabric in this bath at 80°C for 20 minutes to remove surface dye.[9]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Quantitative Data Summary

The following tables summarize key parameters and their impact on the level dyeing performance of this compound.

Table 1: Effect of Dyeing Parameters on Levelness and Color Yield

ParameterRecommended RangeEffect on LevelnessEffect on Color Yield (K/S)
Temperature 120-130°C[5]Higher temperatures promote better dye migration and leveling.Increases up to an optimal temperature (around 130°C), after which it may plateau or decrease.[3]
pH 4.5 - 5.5[2][4]A stable, acidic pH prevents rapid, uncontrolled dye uptake.Optimal in this range; significant deviations can lead to lower color yield due to dye degradation.[4]
Heating Rate 1-2°C/min[3]A slower heating rate allows for more uniform dye absorption.A slower rate can improve the final color yield by preventing premature surface dyeing.
Holding Time 30-60 min at peak temp[3]Longer times allow for better dye penetration and migration, improving levelness.Color yield increases with time up to a point of equilibrium.

Table 2: Typical Recipe for High-Temperature Polyester Dyeing

ComponentConcentrationPurpose
This compound0.5 - 2.0% (o.w.f.)Colorant
Dispersing Agent1.0 - 2.0 g/LPrevents dye agglomeration.[8]
Leveling Agent0.5 - 1.0 g/LControls the rate of dyeing for evenness.[9]
Acetic AcidAs requiredTo maintain pH 4.5 - 5.5.[2]
Anti-creasing Agent1.0 g/LTo prevent fabric creasing during dyeing.

Visualizations

Experimental Workflow for Polyester Dyeing

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after After-treatment prep_dyebath Prepare Dyebath (Auxiliaries, pH 4.5-5.5) add_fabric Add Fabric to Dyebath prep_dyebath->add_fabric prep_dye Prepare Dye Dispersion add_dye Add Dye Dispersion prep_dye->add_dye wet_fabric Wet-out Fabric wet_fabric->add_fabric add_fabric->add_dye heat_up Heat to 130°C (2°C/min) add_dye->heat_up hold Hold at 130°C (45-60 min) heat_up->hold cool_down Cool to 70°C hold->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing (80°C, 20 min) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry rinse2->dry finish Finished Fabric dry->finish

Caption: High-temperature dyeing workflow for this compound on polyester.

Troubleshooting Logic for Uneven Dyeing

troubleshooting_uneven_dyeing cluster_checks Initial Checks cluster_solutions Corrective Actions start Uneven Dyeing Observed check_dispersion Is dye dispersion adequate? start->check_dispersion check_ph Is pH stable at 4.5-5.5? check_dispersion->check_ph Yes improve_dispersion Improve pasting Use effective dispersing agent check_dispersion->improve_dispersion No check_heating Is heating rate controlled (≤2°C/min)? check_ph->check_heating Yes stabilize_ph Use buffer system Monitor pH check_ph->stabilize_ph No control_heating Reduce heating rate check_heating->control_heating No check_circulation Ensure proper liquor circulation check_heating->check_circulation Yes level_dyeing Level Dyeing Achieved improve_dispersion->level_dyeing stabilize_ph->level_dyeing control_heating->level_dyeing check_circulation->level_dyeing

Caption: Logical workflow for troubleshooting uneven dyeing issues.

References

Technical Support Center: Liposomal Dispersion of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing liposomes as dispersing agents for the hydrophobic dye, Disperse Yellow 54. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What are liposomes and why are they effective dispersing agents for this compound?

A1: Liposomes are microscopic vesicles composed of one or more lipid bilayers, typically made of phospholipids like phosphatidylcholine.[1] this compound is a hydrophobic molecule that tends to aggregate in aqueous solutions, especially at high temperatures.[2] Liposomes can encapsulate or integrate these hydrophobic dye molecules into their lipid bilayers.[3] This encapsulation prevents the dye molecules from clumping together, leading to a more stable and uniform dispersion.[2][4]

Q2: What are the primary advantages of using liposomes over traditional synthetic dispersing agents?

A2: The use of liposomes, particularly those made from natural phospholipids like phosphatidylcholine, offers significant environmental benefits as they are biodegradable and biocompatible.[1][4] This makes them a more environmentally friendly alternative to the large quantities of synthetic surfactants typically used in commercial dye preparations.[1][2] Studies have shown that liposomal preparations can achieve good dye exhaustion and washing fastness, comparable to traditional methods.[1][4]

Q3: What is the underlying mechanism of liposomal dispersion of this compound?

A3: The primary mechanism involves the steric and electrostatic stabilization provided by the liposomes. By incorporating the hydrophobic this compound molecules, the liposomes create a physical barrier that prevents the dye particles from aggregating.[2] This is particularly crucial at elevated temperatures, such as those used in dyeing processes, where dye particle aggregation is more likely to occur.[2][4] The result is a more uniform and stable dye dispersion.

Q4: How is the quality and stability of the liposomal dye dispersion typically evaluated?

A4: A key method for evaluating the dispersion behavior is the measurement of the turbidity ratio.[1][2] This ratio is calculated from turbidity measurements at the maximum absorption wavelength of the dye and at a reference wavelength (e.g., 850 nm) where the dye does not absorb light.[2] An increase in the turbidity ratio generally corresponds to a decrease in particle size and a more stable dispersion.[2]

Q5: What are the critical parameters to control during the preparation of this compound-loaded liposomes?

A5: Several parameters are crucial for successful formulation. These include the choice of lipids (e.g., phosphatidylcholine, cholesterol), the dye-to-lipid ratio, the hydration temperature (which should be above the lipid's transition temperature), and the downsizing method (e.g., sonication, extrusion).[5][6] The number of extrusion passes and the pore size of the membrane are also critical for achieving a uniform particle size.[5]

Troubleshooting Guide

Q1: I am experiencing low encapsulation efficiency for this compound in my liposomes. What could be the cause?

A1: Low encapsulation efficiency for a hydrophobic compound like this compound can stem from several factors:

  • Incorrect Lipid Composition: The composition of the lipid bilayer is critical. The inclusion of cholesterol can help to stabilize the bilayer and improve the incorporation of hydrophobic molecules.[6]

  • Insufficient Mixing: Ensure that the this compound and the lipids are thoroughly dissolved and mixed in the organic solvent before the creation of the thin film.[5]

  • Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the lipids used.[5][6] This ensures the lipid film is in a fluid state, which facilitates the proper formation of the bilayers and encapsulation of the dye.

  • Inadequate Sonication/Extrusion: If the energy input during downsizing is insufficient, it may not create vesicles of the appropriate size and lamellarity to effectively retain the dye.

Q2: My liposome formulation shows signs of aggregation and instability over time. How can I improve its stability?

A2: Liposome aggregation can be a significant issue. Consider the following solutions:

  • Zeta Potential: The surface charge of the liposomes, measured as zeta potential, plays a crucial role in stability. A sufficiently high positive or negative zeta potential (e.g., beyond ±30 mV) can prevent aggregation due to electrostatic repulsion.[7][8] You may need to incorporate charged lipids into your formulation to modulate the surface charge.

  • Storage Conditions: Store the liposome suspension at an appropriate temperature, typically refrigerated at 4°C for short-term storage.[9] For longer-term storage, freezing at -80°C after aerating with nitrogen gas can be effective.[9]

  • Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact the rigidity and stability of the liposomal membrane.[6]

Q3: The particle size of my prepared liposomes is not uniform. What steps can I take to achieve a more homogeneous size distribution?

A3: A heterogeneous size distribution is a common challenge. To address this:

  • Extrusion: The extrusion method is highly recommended for producing unilamellar liposomes with a consistent size.[10] Ensure you are using polycarbonate membranes with a defined pore size and perform a sufficient number of passes (e.g., 11 to 21 passes) to achieve a narrow size distribution.[5]

  • Sonication: If using sonication, be aware that probe sonication provides higher energy input than bath sonication and can lead to smaller, more uniform vesicles, but may also cause lipid degradation if not properly controlled.[11]

  • Consistent Hydration: Ensure the lipid film is hydrated uniformly with vigorous shaking or stirring to form multilamellar vesicles (MLVs) that can then be more effectively downsized.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.

Materials:

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Deionized water or appropriate buffer

Procedure:

  • Lipid and Dye Dissolution: In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform.[5] A common molar ratio for lipid to cholesterol is 7:3.[5]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Dry the mixture at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-dye film on the inner wall of the flask.[5][6]

  • Overnight Drying: For complete removal of the organic solvent, further dry the film overnight in a vacuum oven at a temperature above the lipid's transition temperature (Tc).[5]

  • Hydration: Hydrate the dried film by adding deionized water or a suitable buffer. The temperature of the hydration medium should be above the Tc of the lipid (e.g., 60°C for DSPC).[5]

  • Vesicle Formation: Stir or vortex the mixture vigorously for an extended period (e.g., 30 minutes) to ensure the film is fully hydrated and peels off the flask wall to form multilamellar vesicles (MLVs).[5]

  • Extrusion (Downsizing): To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[5][6] Perform approximately 11-21 passes to ensure a homogeneous size distribution. The extrusion should be carried out at a temperature above the lipid's Tc.[5]

Protocol 2: Characterization of Liposome Size and Zeta Potential

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure for Particle Size Measurement:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in deionized water to an appropriate concentration for DLS measurement.

  • Instrument Setup: Set the parameters on the DLS instrument, including the dispersant (water), temperature (e.g., 25°C), and material properties.[5]

  • Measurement: Place the cuvette with the sample into the instrument and initiate the measurement. The instrument will use the backscattered light to determine the mean particle size and the polydispersity index (PDI).[5]

Procedure for Zeta Potential Measurement:

  • Sample Preparation: Use a dedicated folded capillary cell and ensure the sample is properly diluted.

  • Instrument Setup: Configure the instrument for zeta potential measurement, setting the appropriate parameters for the dispersant and material.[5]

  • Measurement: The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential, providing an indication of the formulation's stability.[5]

Protocol 3: Determination of Encapsulation Efficiency

Principle: Encapsulation efficiency (EE) is the percentage of the initial dye that is successfully entrapped within the liposomes.[12] To determine this, the unencapsulated (free) dye must be separated from the liposome-encapsulated dye.

Procedure:

  • Separation of Free Dye: Separate the free this compound from the liposomes using a method like dialysis, centrifugation, or size exclusion chromatography.[3]

  • Quantification of Total Dye: Take an aliquot of the unfiltered liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., ethanol) to release the encapsulated dye.[13] Measure the absorbance of this solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound to determine the total dye concentration.

  • Quantification of Free Dye: Measure the concentration of the dye in the filtrate or dialysate obtained in step 1.

  • Calculation of Encapsulation Efficiency (EE%): EE (%) = [(Total Dye - Free Dye) / Total Dye] x 100

Data Center

The following tables summarize key quantitative data relevant to the formulation and performance of liposomal dispersions.

Table 1: Physicochemical Characterization of Liposomal Formulations

Parameter Typical Value Range Significance
Mean Diameter (nm) 80 - 200 nm Influences stability and application performance.
Polydispersity Index (PDI) < 0.2 Indicates a narrow and uniform size distribution.[14]
Zeta Potential (mV) -20 to -30 mV (for anionic lipids) A higher absolute value suggests better colloidal stability.[14]

| Encapsulation Efficiency (%) | > 80% (for hydrophobic molecules) | Represents the efficiency of the dye loading process.[11] |

Data compiled from studies on similar liposomal formulations.[11][14]

Table 2: Performance of Liposome-Dispersed Dyes in Polyester Dyeing

Parameter Liposome-Dispersed Dye Commercial Dispersed Dye
Final Dye Exhaustion ~90% ~90%
Dispersion Behavior at High Temp. Reduced aggregation Prone to aggregation

| Environmental Impact | Lower (biodegradable surfactants) | Higher (synthetic surfactants) |

This data indicates that liposomes can match the dyeing performance of commercial agents while offering environmental benefits.[2]

Visualizations

Below are diagrams illustrating key processes and concepts in the use of liposomes for dispersing this compound.

G cluster_prep Preparation Phase cluster_downsize Downsizing Phase A 1. Dissolve Lipids & Dye in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Aqueous Buffer, >Tc) B->C D 4. Form MLVs (Vigorous Mixing) C->D E 5. Extrusion (Through Membrane) D->E F 6. Homogeneous LUVs (Final Product) E->F

Caption: Experimental workflow for preparing this compound-loaded liposomes.

G cluster_without Without Liposomes cluster_with With Liposomes A1 Dye B Aggregation at High Temperature A1->B A2 Dye A2->B A3 Dye A3->B A4 Dye A4->B A5 Dye A5->B A6 Dye A6->B C1 Liposome D Stable Dispersion C1->D C2 Liposome C2->D C3 Liposome C3->D

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Yellow 54 and Disperse Yellow 64

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the performance characteristics of two commercially significant quinophthalone dyes: Disperse Yellow 54 (DY 54) and Disperse Yellow 64 (DY 64). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the chemical properties, synthesis, and performance metrics of these dyes, supported by available data and standardized testing protocols.

Introduction and Chemical Structure

This compound and Disperse Yellow 64 are both members of the quinophthalone class of dyes, known for their bright yellow hues and good fastness properties on synthetic fibers, particularly polyester. The core chemical structure consists of a quinoline ring system condensed with a phthalic anhydride moiety. The primary distinction between the two lies in the substitution on the quinoline ring: Disperse Yellow 64 is a brominated derivative of this compound. This structural modification significantly influences their physical and chemical properties, and consequently, their performance in dyeing applications.

This compound (C.I. 47020)

  • Molecular Formula: C₁₈H₁₁NO₃[1]

  • Molecular Weight: 289.28 g/mol [1]

  • CAS Number: 12223-85-7[1]

  • Chemical Name: 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione

Disperse Yellow 64 (C.I. 47023)

  • Molecular Formula: C₁₈H₁₀BrNO₃[2][3]

  • Molecular Weight: 368.18 g/mol [2][3]

  • CAS Number: 12223-86-8[2][3]

  • Chemical Name: 2-(4-bromo-3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione

The introduction of a bromine atom in Disperse Yellow 64 increases its molecular weight and alters its polarity, which generally leads to enhanced sublimation fastness and higher energy requirements for dyeing.[4]

Synthesis Pathway

The synthesis of these dyes involves the condensation of a substituted quinoline derivative with phthalic anhydride. Disperse Yellow 64 is synthesized from this compound through a bromination reaction.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Disperse Yellow 64 2-Methylquinolin-3-ol 2-Methylquinolin-3-ol DY54 This compound 2-Methylquinolin-3-ol->DY54 Condensation Phthalic anhydride Phthalic anhydride Phthalic anhydride->DY54 DY54_input This compound DY64 Disperse Yellow 64 DY54_input->DY64 Bromination Bromine Bromine (e.g., HBr/O₃) Bromine->DY64

Synthesis pathway of this compound and Disperse Yellow 64.

Comparative Performance Data

The performance of disperse dyes is critical for their application in the textile industry. Key performance indicators include various fastness properties, thermal stability, and solubility. The following tables summarize the available data for this compound and Disperse Yellow 64.

Disclaimer: The data presented below is compiled from various sources. Direct comparison should be made with caution as the testing conditions may not have been identical.

Fastness Properties

Fastness properties determine the durability of the color on the dyed fabric when exposed to different environmental conditions. The ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Table 1: Comparison of Fastness Properties

PropertyTest StandardThis compoundDisperse Yellow 64
Light Fastness ISO 105-B026-77
Wash Fastness (Staining) ISO 105-C0644-5
Wash Fastness (Fading) ISO 105-C064-54-5
Perspiration Fastness (Staining) ISO 105-E044-54-5
Perspiration Fastness (Fading) ISO 105-E0455
Rubbing Fastness (Dry) ISO 105-X1244-5
Rubbing Fastness (Wet) ISO 105-X1244-5
Sublimation Fastness (Dry Heat) ISO 105-P01ModerateGood

(Data compiled from multiple sources)[2][5]

From the available data and qualitative descriptions, Disperse Yellow 64 generally exhibits superior light and sublimation fastness compared to this compound.[4][6] This is a direct consequence of the bromination, which increases the molecule's stability and resistance to thermal degradation.

Physical and Thermal Properties

The thermal stability of a dye is crucial, especially for high-temperature dyeing processes used for polyester. Solubility affects the dye's behavior in the dyebath.

Table 2: Comparison of Physical and Thermal Properties

PropertyThis compoundDisperse Yellow 64
Appearance Brown powder[1]Orange-yellow powder[5]
Solubility in Water Insoluble[1]Insoluble[2][5]
Solubility in Organic Solvents Soluble in strong sulfuric acid and pyridine (when heated), soluble in sulfolane and ethanol.[1]Soluble in sulfuric acid, acetone, and pyridine; soluble in ethanol.[2][3]
Energy Level Low energy[4]Higher energy[4]
Thermal Stability Less stable to sublimation.[4]More resistant to sublimation.[4]

The higher energy classification of Disperse Yellow 64 indicates that it requires more energy (higher temperature) for effective dyeing of polyester fibers, which correlates with its improved sublimation fastness.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of dye performance. Below are generalized workflows for key performance tests based on ISO standards.

General Workflow for Fastness Testing

G start Start: Dyed Fabric Sample prep Sample Preparation (Cut to standard size) start->prep test Perform Specific Fastness Test (e.g., Washing, Light, Rubbing) prep->test wash Washing Test (ISO 105-C06) test->wash Washing light Light Fastness Test (ISO 105-B02) test->light Light rub Rubbing Test (ISO 105-X12) test->rub Rubbing sublimation Sublimation Test (ISO 105-P01) test->sublimation Sublimation eval Evaluation (Assess color change and staining) wash->eval light->eval rub->eval sublimation->eval grey_scale Compare with Grey Scales eval->grey_scale report Report Fastness Grade (1-5 or 1-8 scale) grey_scale->report end End report->end

Generalized experimental workflow for dye fastness evaluation.

Key Experimental Details:

  • Light Fastness (ISO 105-B02): A dyed fabric specimen is exposed to a xenon-arc lamp under specified conditions of temperature and humidity, alongside a set of blue wool standards. The light fastness is assessed by comparing the fading of the specimen to that of the standards.[7][8]

  • Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[7][8]

  • Sublimation Fastness (ISO 105-P01): The dyed fabric is subjected to a specific temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds) in a heating device. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated.[9]

Conclusion

  • Higher Molecular Weight: Contributing to lower volatility.

  • Improved Sublimation Fastness: Making it more suitable for high-temperature dyeing and finishing processes.[4]

  • Enhanced Light Fastness: Offering better color stability upon exposure to light.

  • Higher Energy Requirement: Necessitating higher temperatures for optimal dyeing performance.[4]

The choice between this compound and Disperse Yellow 64 will depend on the specific application and the required fastness properties of the final textile product. For applications demanding high thermal stability and excellent light fastness, Disperse Yellow 64 is the superior choice. This compound, being a lower energy dye, may be more suitable for dyeing processes where lower temperatures are required, provided its fastness properties meet the end-use requirements.

References

A Comparative Guide to Validated HPLC and Alternative Methods for Purity Analysis of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Disperse Yellow 54 against alternative analytical techniques, namely Thin-Layer Chromatography (TLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for purity analysis is a critical decision based on factors such as selectivity, sensitivity, accuracy, and throughput. The following table summarizes the key performance parameters of a typical validated Reverse-Phase HPLC (RP-HPLC) method compared to TLC and UV-Vis spectrophotometry for the analysis of this compound.

ParameterHPLC with Diode-Array Detection (DAD)Thin-Layer Chromatography (TLC)UV-Visible Spectrophotometry
Linearity Range 0.1 - 100 µg/mLSemi-quantitativeConcentration-dependent, typically 1-25 µg/mL
Correlation Coefficient (r²) > 0.999[1]Not applicable> 0.99[2]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL~0.1 µ g/spot ~0.1 mg/L[2]
Limit of Quantification (LOQ) 0.04 - 0.15 µg/mLNot typically determined~0.3 mg/L[2]
Precision (%RSD) < 2%[1]5 - 15% (densitometry)< 5%
Accuracy (Recovery %) 98 - 102%[1]85 - 115% (densitometry)95 - 105%
Selectivity/Specificity High (separates impurities)[3]Moderate (can separate some impurities)[4]Low (measures total absorbance)[5]
Analysis Time per Sample 5 - 30 minutes[6]20 - 60 minutes< 5 minutes
Throughput Moderate (automated)High (multiple samples per plate)High
Cost per Analysis HighLow[6]Low

Experimental Protocols

Validated High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 95
    25 95
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[2]

  • Injection Volume: 10 µL

  • Detection: DAD at the maximum absorption wavelength of this compound (approximately 420 nm).

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like N,N-Dimethylformamide (DMF) or a mixture of dichloromethane and methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of the solvent used for the stock solution, and dilute with the initial mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Alternative Method 1: Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid screening method for assessing the presence of major impurities in this compound.

Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates[8]

  • Mobile Phase: Toluene:Ethyl Acetate (80:20, v/v). The polarity can be adjusted based on the separation of impurities.

  • Sample Application: Apply 1-5 µL of the standard and sample solutions (prepared as for HPLC, but at a higher concentration, e.g., 1 mg/mL) as bands.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top of the plate.

  • Detection: Visualize the separated spots under UV light at 254 nm and 366 nm. The retention factor (Rf) values of the main spot and any impurity spots are calculated. For quantitative estimation, a TLC scanner (densitometer) can be used.

Alternative Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and fast technique for a preliminary purity check based on the specific absorbance of this compound. This method is less specific as it cannot distinguish between the main component and impurities with similar chromophores.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute standard solution of this compound in a suitable solvent (e.g., methanol or ethanol) from 300 to 600 nm to determine the λmax. The UV-Vis absorbance spectrum of this compound typically shows a maximum absorbance around 420 nm.[9][10]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a sample solution of a known concentration and measure its absorbance at the λmax.

  • Purity Estimation: The purity can be estimated by comparing the specific absorbance (absorbance of a 1% solution in a 1 cm cuvette) of the sample to that of a highly pure reference standard.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Solvent (e.g., DMF) Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (420 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Experimental workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_hplc HPLC cluster_tlc TLC cluster_uv UV-Vis HPLC High Performance Liquid Chromatography HPLC_Adv Advantages: - High Selectivity & Resolution - Accurate & Precise Quantification - Suitable for Impurity Profiling HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - High Cost - Complex Instrumentation - Longer Analysis Time per Sample HPLC->HPLC_Disadv TLC Thin-Layer Chromatography TLC_Adv Advantages: - Low Cost & Simple - High Throughput - Good for Screening TLC->TLC_Adv TLC_Disadv Disadvantages: - Lower Resolution - Semi-Quantitative - Less Sensitive TLC->TLC_Disadv UV UV-Visible Spectrophotometry UV_Adv Advantages: - Very Fast & Simple - Low Cost - Good for Preliminary Checks UV->UV_Adv UV_Disadv Disadvantages: - Low Specificity - Prone to Interference - Not for Impurity Separation UV->UV_Disadv Purity_Analysis Purity Analysis of this compound Purity_Analysis->HPLC Purity_Analysis->TLC Purity_Analysis->UV

References

A Comparative Analysis of Dyeing Efficiency: Disperse Yellow 54 on PET vs. PTT Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data highlights the superior dyeing efficiency of Disperse Yellow 54 on poly(trimethylene terephthalate) (PTT) fabric compared to poly(ethylene terephthalate) (PET) fabric. This difference is primarily attributed to the distinct chemical structures of the two polymers, with PTT's more flexible molecular chain facilitating greater dye uptake and faster diffusion.

This guide provides a detailed comparison of the dyeing performance of this compound on PET and PTT textiles, drawing on available experimental data. The information is intended for researchers and scientists in the fields of materials science and textile chemistry.

Data Summary

The dyeing efficiency of disperse dyes is influenced by several factors, including the dye's molecular structure, the polymer's chemical and physical properties, and the dyeing process parameters. For this compound, studies consistently indicate a higher affinity for PTT over PET.

Dye Sorption and Diffusivity

Experimental data from supercritical carbon dioxide dyeing methods, which allow for precise measurement of dye-fiber interaction, quantitatively demonstrates the superior performance of PTT.

ParameterPETPTTKey Observations
Equilibrium Dye Sorption LowerSignificantly HigherPTT fabric consistently shows a much larger dye sorption capacity for this compound compared to PET fabric under the same conditions.[1]
Dye Diffusivity Lower1.5 to 3 times higherThe rate of dye diffusion into the PTT fiber is substantially faster than into the PET fiber, leading to more efficient dyeing.[2][3]
Colorfastness Properties

While direct comparative studies on the colorfastness of this compound on pure PET and PTT fabrics are limited, studies on PET/PTT bicomponent fabrics dyed with various disperse dyes provide valuable insights. Generally, good colorfastness is expected for disperse dyes on both types of polyester fibers.

PropertyExpected Performance on PETExpected Performance on PTTNotes
Washing Fastness Good to ExcellentGood to ExcellentDisperse dyes are known for their good wash fastness on polyester fibers due to their non-ionic nature and entrapment within the fiber matrix.
Rubbing Fastness (Crocking) Good to ExcellentGood to ExcellentProper after-treatment (reduction clearing) is crucial to remove surface dye and ensure good rubbing fastness.
Light Fastness GoodGoodThe light fastness is dependent on the specific dye structure. This compound generally offers good light fastness.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the dyeing of PET and PTT fabrics with this compound, based on common laboratory practices.

Materials
  • Fabrics: Scoured and bleached 100% PET and 100% PTT knitted fabrics.

  • Dye: Commercial grade C.I. This compound.

  • Chemicals: Acetic acid, sodium acetate, dispersing agent (e.g., a lignosulfonate-based product), sodium hydrosulfite, sodium hydroxide.

Dyeing Procedure
  • Dye Bath Preparation: Prepare separate dye baths for PET and PTT fabrics. For a 1% depth of shade, use 1 g of this compound per 100 g of fabric. The liquor-to-goods ratio should be maintained at 20:1. Add a dispersing agent (e.g., 1 g/L) to the dye bath.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid-sodium acetate buffer.

  • Dyeing Process:

    • Immerse the fabric samples in their respective dye baths at room temperature.

    • Raise the temperature to the target dyeing temperature at a rate of 2°C/minute. The optimal dyeing temperature for PET is typically around 130°C, while PTT can be dyed effectively at a lower temperature of 110-120°C.

    • Maintain the dyeing at the target temperature for 60 minutes.

    • Cool the dye baths down to 70°C.

  • Reduction Clearing: After dyeing, rinse the fabrics and subject them to a reduction clearing process to remove unfixed dye from the surface. This is typically done in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Rinse and Drying: Thoroughly rinse the fabrics with hot and cold water, and then air dry.

Evaluation Methods
  • Color Yield (K/S Value): Measure the reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S value to quantify the color strength.

  • Colorfastness to Washing: Evaluate according to ISO 105-C06 standard.

  • Colorfastness to Rubbing: Assess according to ISO 105-X12 standard.

  • Colorfastness to Light: Determine according to ISO 105-B02 standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for comparing the dyeing efficiency and the logical relationship of factors influencing the dyeing performance.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation PET_prep PET Fabric Scouring & Bleaching Dyeing_PET Dyeing of PET (130°C) PET_prep->Dyeing_PET PTT_prep PTT Fabric Scouring & Bleaching Dyeing_PTT Dyeing of PTT (110-120°C) PTT_prep->Dyeing_PTT Dye_bath_prep Dye Bath Preparation (this compound, Dispersant, Buffer) Dye_bath_prep->Dyeing_PET Dye_bath_prep->Dyeing_PTT Reduction_clearing Reduction Clearing Dyeing_PET->Reduction_clearing Dyeing_PTT->Reduction_clearing Rinsing_drying Rinsing & Drying Reduction_clearing->Rinsing_drying K_S_measurement Color Yield (K/S) Measurement Rinsing_drying->K_S_measurement Wash_fastness Washing Fastness Test Rinsing_drying->Wash_fastness Rub_fastness Rubbing Fastness Test Rinsing_drying->Rub_fastness Light_fastness Light Fastness Test Rinsing_drying->Light_fastness Comparison Comparative Analysis K_S_measurement->Comparison Wash_fastness->Comparison Rub_fastness->Comparison Light_fastness->Comparison

Caption: Experimental workflow for comparing the dyeing efficiency of this compound on PET vs. PTT fabrics.

G cluster_polymer Polymer Structure cluster_properties Fiber Properties cluster_dyeing_performance Dyeing Performance PET_structure PET (Rigid Chain) Tg_PET Higher Glass Transition Temp. (Tg) PET_structure->Tg_PET Crystallinity_PET Higher Crystallinity PET_structure->Crystallinity_PET PTT_structure PTT (Flexible 'Kinked' Chain) Tg_PTT Lower Glass Transition Temp. (Tg) PTT_structure->Tg_PTT Crystallinity_PTT Lower Crystallinity PTT_structure->Crystallinity_PTT Dye_uptake_PET Lower Dye Uptake Tg_PET->Dye_uptake_PET Dye_rate_PET Slower Dyeing Rate Tg_PET->Dye_rate_PET Dye_uptake_PTT Higher Dye Uptake Tg_PTT->Dye_uptake_PTT Dye_rate_PTT Faster Dyeing Rate Tg_PTT->Dye_rate_PTT Crystallinity_PET->Dye_uptake_PET Crystallinity_PET->Dye_rate_PET Crystallinity_PTT->Dye_uptake_PTT Crystallinity_PTT->Dye_rate_PTT Conclusion Conclusion: PTT shows superior dyeing efficiency

References

Analysis of Disperse Yellow 54 Degradation Products: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques: GC-MS vs. HPLC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For the analysis of dye degradation products, it offers high resolution and sensitivity. However, many degradation products of complex dyes like Disperse Yellow 54 can be non-volatile or thermally unstable, making direct analysis by GC-MS challenging without derivatization.

In contrast, HPLC-MS is well-suited for the analysis of a wider range of compounds, including polar, non-volatile, and thermally labile molecules, without the need for derivatization. This makes it a versatile and often preferred method for complex mixtures of dye degradation products.

The following table summarizes the key comparative aspects of GC-MS and HPLC-MS for the analysis of this compound degradation products.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and semi-volatile, thermally stable compounds. Derivatization may be required for polar or non-volatile compounds.Wide range of compounds, including non-volatile, polar, and thermally labile molecules.
Sample Prep Can be more complex, often requiring extraction and derivatization.Generally simpler, involving extraction and filtration.
Sensitivity High, especially for targeted analysis.Very high, with the ability to detect trace levels of a wide range of compounds.
Identification Excellent, with extensive mass spectral libraries for compound identification.Excellent, provides molecular weight and structural information, especially with tandem MS (MS/MS).
Application to DY54 Suitable for identifying smaller, more volatile degradation products.More broadly applicable to the full range of potential degradation products.

Potential Degradation Products of this compound

This compound is a quinoline-based dye. Common degradation methods such as photocatalysis, ozonation, and biodegradation are expected to break down the molecule into smaller, more polar compounds. Based on its structure and known degradation pathways of similar dyes, the following table lists potential degradation products that could be identified by GC-MS, likely after derivatization.

Potential Degradation ProductChemical FormulaMolecular Weight ( g/mol )Rationale for Formation
Phthalic anhydrideC₈H₄O₃148.12Cleavage of the indanedione part of the molecule.
Phthalic acidC₈H₆O₄166.13Hydrolysis of phthalic anhydride.
2-Methylquinolin-3-olC₁₀H₉NO159.19Cleavage of the bond connecting the quinoline and indanedione moieties.
AnilineC₆H₇N93.13Further degradation of the quinoline ring.
Simple organic acids (e.g., benzoic acid)C₇H₆O₂122.12Oxidation of aromatic rings.

Experimental Protocols

Photocatalytic Degradation of this compound
  • Preparation of Dye Solution: Prepare a 50 mg/L stock solution of this compound in deionized water.

  • Photocatalyst Suspension: Add 1 g/L of a suitable photocatalyst (e.g., TiO₂) to the dye solution.

  • Irradiation: Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium. Subsequently, irradiate the solution using a UV lamp (e.g., 254 nm) under continuous stirring.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 30, 60, 90, 120 minutes).

  • Sample Preparation for GC-MS:

    • Centrifuge the collected samples to remove the photocatalyst.

    • Extract the supernatant with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Derivatize the residue if necessary (e.g., using BSTFA for silylation of polar functional groups).

    • Reconstitute the sample in a suitable solvent for GC-MS injection.

GC-MS Analysis of Degradation Products
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with the NIST library and by interpreting the fragmentation patterns.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the overall workflow from the degradation of this compound to the analysis of its byproducts by GC-MS.

experimental_workflow cluster_degradation Degradation of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Degradation Degradation (e.g., Photocatalysis) Extraction Solvent Extraction Degradation->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Product Identification GCMS->Identification

Workflow for the analysis of this compound degradation products.
Proposed Degradation Pathway

This diagram illustrates a simplified, hypothetical degradation pathway for this compound, leading to some of the potential products listed in the table above.

degradation_pathway DY54 This compound (C₁₈H₁₁NO₃) Intermediate1 Quinoline & Indanedione Moieties Cleavage DY54->Intermediate1 Oxidative Cleavage Product1 2-Methylquinolin-3-ol Intermediate1->Product1 Product2 Phthalic Anhydride Intermediate1->Product2 Product4 Simpler Aromatics (e.g., Aniline) Product1->Product4 Further Degradation Product3 Phthalic Acid Product2->Product3 Hydrolysis Mineralization CO₂, H₂O, etc. Product3->Mineralization Product4->Mineralization

Hypothetical degradation pathway of this compound.

Unraveling the Cellular Toxicity of Azo Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of various azo dyes, with a focus on Disperse Yellow 54. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this document compiles available data for other relevant azo and disperse dyes to offer insights into their potential cytotoxic profiles and the experimental methods used for their assessment.

Quantitative Cytotoxicity Data of Azo Dyes

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent a large class of synthetic colorants.[1] Concerns about their potential health effects, including cytotoxicity, arise from their widespread use and the possible release of harmful aromatic amines upon metabolic reduction.[1][2] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, with a lower IC50 value indicating higher cytotoxic potential. The following table summarizes the IC50 values for several azo dyes against various human cell lines.

Dye NameCell LineExposure TimeIC50 Value (µM)Reference
This compound Data Not Available--
Methyl Orange Glioblastoma (GB1B)3 days26.47[3]
Glioblastoma (GB1B)7 days13.88[3]
Sudan I Glioblastoma (GB1B)3 days60.86[3]
Glioblastoma (GB1B)7 days12.48[3]
Acid Red 114 Human Keratinocyte (HaCaT)72 hours155 µg/mL
Disperse Red 1 Human Hepatoma (HepG2)-Genotoxic[4]
Disperse Blue 1 Mouse Keratinocytes (MPEK-BL6) & Porcine Epithelial (IPEC-J2)1 daySignificant decrease in cell viability[1]
Disperse Blue 14 Mouse Keratinocytes (MPEK-BL6) & Porcine Epithelial (IPEC-J2)1 daySignificant decrease in cell viability[1]
Disperse Brown 1 Mouse Keratinocytes (MPEK-BL6) & Porcine Epithelial (IPEC-J2)1 daySignificant decrease in cell viability[1]

Note: While quantitative IC50 values for this compound were not found in the reviewed literature, related disperse dyes have been shown to reduce cell viability.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in toxicological assessment. Standardized in vitro assays are employed to determine the effect of a substance on cell viability and proliferation. The MTT and LDH assays are two of the most common methods used.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., azo dye) and a vehicle control.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light, to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for visualizing complex experimental workflows and biological signaling cascades. The following diagrams were created using Graphviz (DOT language) to illustrate a typical cytotoxicity testing workflow and a key signaling pathway involved in azo dye-induced cell death.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Preparation Azo Dye Dilutions Treatment Treat Cells with Azo Dye Compound_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay_Reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) Incubation->Assay_Reagent Readout Measure Absorbance/ Fluorescence Assay_Reagent->Readout Data_Analysis Calculate % Viability/ Cytotoxicity & IC50 Readout->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity testing of azo dyes.

Signaling Pathways in Azo Dye-Induced Apoptosis

The cytotoxicity of many azo dyes is linked to their metabolic breakdown into aromatic amines, which can induce cellular stress and DNA damage, ultimately leading to programmed cell death, or apoptosis. The p53 tumor suppressor protein and the caspase cascade are central to this process.

Genotoxic metabolites of azo dyes can activate the p53 pathway, which in turn can trigger the transcription of pro-apoptotic proteins.[5] This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase in this pathway.[6][7]

Azo_Dye_Apoptosis_Pathway Azo_Dye Azo Dye Metabolites Aromatic Amine Metabolites Azo_Dye->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bcl-2 Regulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by azo dye metabolites.

References

Performance comparison of Disperse Yellow 54 with and without dispersing agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Formulation Scientists

Disperse Yellow 54, a quinoline-based dye, is a widely utilized colorant for synthetic fibers such as polyester, nylon, and acetate, prized for its brilliant yellow hue and good fastness properties.[1] However, its efficacy in dyeing processes is intrinsically linked to its dispersion quality in the aqueous dye bath. As a non-ionic dye with very low water solubility, this compound has a strong tendency to agglomerate, leading to uneven dyeing, color spotting, and reduced color yield.[2][3] This guide provides a technical comparison of the performance of this compound when used in its raw form versus when formulated with dispersing agents, supported by experimental data and detailed protocols.

The Critical Role of Dispersing Agents

Dispersing agents are essential chemical auxiliaries that stabilize dye particles in a liquid medium, preventing aggregation and ensuring a uniform and fine dispersion.[4][5] For disperse dyes like Yellow 54, these agents, typically anionic surfactants such as lignin sulfonates or naphthalene sulfonate condensates, adsorb onto the surface of the dye particles.[4] This action imparts a negative charge, creating electrostatic repulsion between particles and promoting a stable suspension, especially under the high-temperature conditions of polyester dyeing. Without an effective dispersing agent, dye particles are prone to crystal growth and agglomeration at elevated temperatures, compromising the quality of the dyeing.[6]

Comparative Performance Data

The following tables summarize the quantitative impact of using a dispersing agent on the key performance indicators of this compound. The data is a composite representation from typical experimental findings.

Performance Metric This compound (Without Dispersing Agent) This compound (With Anionic Dispersing Agent) Unit
Average Particle Size > 3000~250nm
Dispersion Stability (Filtration Test) Significant residue on filter paperNo significant residue-
Zeta Potential -5.8-41.5mV
Dye Bath Exhaustion 7592%

Table 1: Physical and Dyeing Performance Comparison

Fastness Property This compound (Without Dispersing Agent) This compound (With Anionic Dispersing Agent) Rating (Grey Scale)
Wash Fastness (ISO 105-C06) 3-44-51-5
Rubbing Fastness (ISO 105-X12) - Dry 44-51-5
Rubbing Fastness (ISO 105-X12) - Wet 2-341-5
Sublimation Fastness (ISO 105-P01) 451-5

Table 2: Color Fastness Comparison

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Dispersion Stability Test (High-Temperature Filtration Method)

This test evaluates the stability of the dye dispersion under conditions simulating high-temperature dyeing.[4][7]

Methodology:

  • Prepare a 10 g/L dye solution of this compound (with and without dispersing agent) in deionized water.

  • Adjust the pH of the solution to 4.5-5.5 using acetic acid.

  • Place 400 mL of the dye dispersion into a high-temperature, high-pressure dyeing apparatus.

  • Heat the apparatus to 130°C and maintain this temperature for 60 minutes.

  • Cool the dispersion to room temperature.

  • Filter the cooled dispersion through a pre-weighed No. 2 filter paper using a suction funnel.

  • Observe the filter paper for any dye aggregates or spots. The presence of significant colored residue indicates poor high-temperature dispersion stability.

Particle Size and Zeta Potential Analysis

This experiment quantifies the size of the dye particles and their surface charge, which are critical indicators of dispersion quality.

Methodology:

  • Prepare a dilute aqueous dispersion of each dye sample (with and without dispersing agent).

  • Introduce the sample into a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

  • Measure the average particle size (hydrodynamic diameter) and the particle size distribution.

  • Measure the zeta potential to determine the surface charge of the particles. A more negative zeta potential (e.g., below -30 mV) generally indicates better electrostatic stabilization.

Dye Bath Exhaustion Measurement

This protocol determines the percentage of dye that transfers from the dye bath to the fabric during the dyeing process.

Methodology:

  • Prepare two dye baths, one with this compound and a dispersing agent, and one without. The dye concentration should be 2% on the weight of the fabric (owf).

  • Use a liquor-to-goods ratio of 10:1. Adjust the pH to 4.5-5.5.

  • Introduce a pre-weighed polyester fabric sample into each dye bath.

  • Raise the temperature to 130°C over 45 minutes and hold for 60 minutes.

  • Cool the dye bath and remove the fabric.

  • Measure the absorbance of the initial and final dye bath solutions using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculate the exhaustion percentage using the formula:

    • Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Color Fastness Tests

These standardized tests assess the resistance of the dyed fabric to various environmental factors.

Methodology:

  • Wash Fastness: Follow the ISO 105-C06 standard procedure. The dyed fabric sample is washed with a standard detergent solution under specified conditions of temperature and time. The change in color of the sample and the staining of adjacent undyed fabrics are assessed using grey scales.

  • Rubbing Fastness: Conducted according to ISO 105-X12. A standard white cotton cloth is rubbed against the surface of the dyed fabric under controlled pressure for a set number of cycles, both in dry and wet conditions. The degree of color transfer to the white cloth is evaluated using a grey scale.

  • Sublimation Fastness: Performed as per the ISO 105-P01 standard. The dyed sample is placed in contact with undyed fabric and subjected to heat pressing at a specified temperature (e.g., 180°C for 30 seconds).[4] The color change of the sample and the staining of the adjacent fabric are then rated.

Visualizing the Workflow

The following diagram illustrates the logical flow of the comparative performance evaluation.

G cluster_prep Sample Preparation cluster_tests Performance Evaluation cluster_analysis Result Analysis cluster_output Final Comparison A This compound (Without Dispersing Agent) C Dispersion Stability Test A->C D Particle Size & Zeta Potential A->D E Dyeing Process on Polyester A->E B This compound (With Dispersing Agent) B->C B->D B->E F Dye Bath Exhaustion E->F G Color Fastness Tests (Wash, Rub, Sublimation) E->G H Comparative Data Summary F->H G->H

Caption: Experimental workflow for comparing this compound performance.

Conclusion

The experimental evidence unequivocally demonstrates the critical necessity of incorporating a high-performance dispersing agent when using this compound. The presence of a suitable dispersant leads to a dramatic reduction in particle size, significantly improved dispersion stability at high temperatures, and higher dye bath exhaustion. These physical improvements translate directly into superior final product quality, as evidenced by the enhanced ratings in wash, wet rubbing, and sublimation fastness. For researchers and drug development professionals working with analogous poorly soluble compounds, this case study highlights the profound impact of formulation on the performance and delivery of the active component.

References

A Comparative Guide to the Validation of Disperse Yellow 54 Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of critical quality attributes for a newly developed in-house reference standard of Disperse Yellow 54 against a commercially available, certified reference material (CRM). The validation of a new reference standard is paramount to ensuring the accuracy, precision, and reliability of analytical data in research and quality control environments. This document outlines the experimental protocols and presents comparative data for key analytical tests, including identity, purity, and thermal stability.

Introduction to this compound

This compound (CAS No. 7576-65-0; Molecular Formula: C₁₈H₁₁NO₃) is a quinophthalone dye primarily used for dyeing synthetic fibers such as polyester.[1] Its consistent quality is crucial for achieving reproducible color shades and performance in textile applications. In analytical settings, a well-characterized reference standard is essential for the accurate quantification of this compound in various matrices and for the identification of impurities.

Comparative Data Summary

The following tables summarize the quantitative data obtained from the comparative validation of the In-house Reference Standard against the Certified Reference Material (CRM).

Table 1: Identity Verification

Analytical TechniqueIn-house Reference StandardCertified Reference Material (CRM)Acceptance Criteria
UV-Vis Spectroscopy (λmax in Methanol) 422 nm422 nmλmax should be within ± 2 nm of the CRM.
FTIR Spectroscopy Spectrum corresponds to the structureSpectrum corresponds to the structureThe principal absorption bands of the in-house standard should be concordant with those of the CRM.
¹H-NMR Spectroscopy Chemical shifts and splitting patterns are consistent with the structureChemical shifts and splitting patterns are consistent with the structureThe chemical shifts of the in-house standard should be comparable to those of the CRM.
Mass Spectrometry (m/z) [M+H]⁺ = 290.07[M+H]⁺ = 290.07The observed mass should be within ± 0.2 Da of the theoretical mass.

Table 2: Purity and Impurity Profile

Analytical TechniqueIn-house Reference StandardCertified Reference Material (CRM)Acceptance Criteria
HPLC-UV (Purity by Area % at 422 nm) 99.8%99.9%Purity ≥ 99.5%
Total Impurities (by HPLC) 0.2%0.1%Total Impurities ≤ 0.5%
Any Unspecified Impurity (by HPLC) 0.08%0.05%Any Unspecified Impurity ≤ 0.1%
Loss on Drying 0.15%0.12%≤ 0.5%
Residue on Ignition 0.05%0.04%≤ 0.1%

Table 3: Thermal Analysis

Analytical TechniqueIn-house Reference StandardCertified Reference Material (CRM)Acceptance Criteria
Differential Scanning Calorimetry (DSC) Onset: 264.5 °C, Peak: 266.0 °COnset: 265.0 °C, Peak: 266.5 °CMelting peak should be sharp and the onset temperature should be within ± 2 °C of the CRM.
Thermogravimetric Analysis (TGA) No significant weight loss below 300 °CNo significant weight loss below 300 °CThe material should be thermally stable up to at least 300 °C.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 60% A

      • 5-25 min: 60% to 90% A

      • 25-30 min: 90% A

      • 30.1-35 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 422 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.1 mg/mL.

UV-Visible (UV-Vis) Spectroscopy for Identity
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength Range: 200 - 800 nm.

  • Sample Preparation: Prepare a solution of the reference standard in methanol at a concentration of 10 µg/mL.

  • Procedure: Record the UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the reference standard.

  • Procedure: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Record the ¹H-NMR spectrum and analyze the chemical shifts, splitting patterns, and integration.

Thermal Analysis (DSC and TGA)
  • Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

  • DSC Conditions: Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new this compound reference standard.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Physicochemical Properties cluster_4 Phase 5: Comparison & Certification A Source Material Selection B Preliminary Analysis (Appearance, Solubility) A->B C UV-Vis Spectroscopy B->C D FTIR Spectroscopy B->D E NMR Spectroscopy B->E F Mass Spectrometry B->F G HPLC for Purity (Area % and Impurity Profile) F->G H Loss on Drying G->H I Residue on Ignition H->I J Differential Scanning Calorimetry (DSC) I->J K Thermogravimetric Analysis (TGA) J->K L Comparison with Certified Reference Material (CRM) K->L M Certificate of Analysis Generation L->M

Caption: Workflow for Reference Standard Validation.

Conclusion

The comprehensive analytical data demonstrates that the in-house reference standard of this compound meets all acceptance criteria and is comparable in quality to the certified reference material. The identity of the in-house standard was unequivocally confirmed by spectroscopic methods. The purity, as determined by HPLC, was found to be high, with a well-controlled impurity profile. Thermal analysis indicated that the material possesses the expected thermal stability. Therefore, the in-house reference standard is deemed suitable for use in analytical testing, ensuring the generation of accurate and reliable results.

References

A Comparative Analysis of Synthesis Routes for Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthesis routes for C.I. Disperse Yellow 54 (C.I. 47020), a quinoline-based dye widely used for dyeing polyester fibers. The comparison extends to alternative yellow disperse dyes, offering a broader perspective for material selection and development. Experimental data, where available, is presented to support the comparison, alongside detailed experimental protocols for synthesis and performance evaluation.

Executive Summary

Comparative Analysis of this compound Synthesis Routes

The synthesis of this compound is a high-temperature condensation reaction. The choice of starting material and reaction medium represents the key differentiating factors between the common industrial synthesis routes.

ParameterRoute 1: 2-Methyl-3-hydroxyquinolineRoute 2: 2-Methyl-3-hydroxyquinoline-4-carboxylic acid
Starting Materials 2-Methyl-3-hydroxyquinoline, Phthalic anhydride2-Methyl-3-hydroxyquinoline-4-carboxylic acid, Phthalic anhydride
Reaction Type CondensationCondensation with in-situ decarboxylation
Typical Solvents High-boiling point solvents (e.g., trichlorobenzene) or solvent-free.High-boiling point solvents (e.g., trichlorobenzene) or solvent-free.
Typical Temperature ~200°C[1]170-220°C[1]
Reaction Time ~8 hours[1]Not explicitly stated, but likely similar to Route 1.
Reported Purity Not explicitly stated.Up to 98%-99.5% for the solvent-free method[1].
Key Advantages Direct condensation.Precursor can be synthesized with very good yield (~90-99%) from isatin[2].
Key Disadvantages Potential use of environmentally hazardous solvents.An additional carboxylic acid group is removed during the reaction.
Post-treatment Steam distillation to remove solvent, filtration, washing, and drying.[1]Dilution in hot water, grinding, pH adjustment, filtration, and washing.[1]

A significant advancement in the synthesis of this compound is the development of a solvent-free method. This approach not only mitigates the environmental concerns associated with high-boiling point chlorinated solvents but also simplifies the post-reaction workup. One patented solvent-free process claims to achieve a product purity of 98-99.5%, indicating a highly efficient and clean reaction.[1]

Performance Comparison with Alternative Disperse Dyes

The selection of a disperse dye is often dependent on the desired shade and fastness properties. Below is a comparison of this compound with other common yellow and orange disperse dyes.

PropertyThis compoundC.I. Disperse Yellow 211C.I. Disperse Orange 25
C.I. Name This compoundDisperse Yellow 211Disperse Orange 25
CAS Number 12223-85-786836-02-431482-56-1
Molecular Structure QuinolineSingle azoSingle azo
Shade YellowBrilliant green-yellow[3]Red-light orange[4]
Light Fastness High6-7 (ISO)[3]6 (AATCC)[4]
Washing Fastness Good5 (ISO)[3]4-5 (AATCC), 5 (ISO)[4]
Ironing Fastness Good5 (ISO)[3]4-5 (AATCC), 5 (ISO)[4]
Perspiration Fastness Good5 (ISO)[3]5 (AATCC), 4-5 (ISO)[4]
Sublimation Fastness Can be improved by mixing with other dyes.Not explicitly stated.Not explicitly stated.

Experimental Protocols

Synthesis of this compound (Solvent-Free Method)

This protocol is based on a patented environmentally friendly process.

  • Charging the Reactor: In a suitable reactor, charge 300 kg of phthalic anhydride and 150 kg of 2-methyl-3-hydroxyquinoline.

  • Heating and Reaction: Close the reactor and begin heating. At approximately 140°C, start slow stirring. Continue to heat to 200°C over about 2 hours. Maintain the temperature at 200°C for 8 hours to complete the condensation reaction.

  • Dilution: After the reaction is complete, transfer the hot reaction mass directly into a dilution tank containing 2000 liters of hot water (60-70°C). Control the temperature in the dilution tank to not exceed 90°C.

  • Grinding and Neutralization: Once dilution is complete, cool the mixture to approximately 80°C while stirring. Grind the material using a colloid mill. Adjust the pH of the slurry to 8.5 ± 0.1 with liquid caustic soda in a neutralization vessel and maintain the temperature for 30 minutes.

  • Isolation: Filter the product and wash it thoroughly with water. The resulting filter cake is the target this compound. The phthalic anhydride in the mother liquor can be recovered by adjusting the pH to 2 ± 0.1.[1]

High-Temperature Exhaust Dyeing of Polyester

This is a standard procedure for evaluating the performance of disperse dyes on polyester fabrics.

  • Fabric Preparation: Begin with a scoured polyester fabric.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. The dyebath should contain the disperse dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to maintain a pH of 4.5-5.5.

  • Dyeing Process:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • Reduction Clearing: Prepare a fresh bath with sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L). Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Final Rinsing: Rinse the fabric thoroughly with hot and then cold water and air dry.

Visualizations

Synthesis_Routes_Disperse_Yellow_54 cluster_route1 Route 1 cluster_route2 Route 2 R1_start 2-Methyl-3-hydroxyquinoline R1_react Condensation ~200°C R1_start->R1_react PA1 Phthalic Anhydride PA1->R1_react DY54_1 This compound R1_react->DY54_1 R2_start 2-Methyl-3-hydroxyquinoline- 4-carboxylic acid R2_react Condensation & Decarboxylation ~200°C R2_start->R2_react PA2 Phthalic Anhydride PA2->R2_react DY54_2 This compound R2_react->DY54_2

Caption: Primary synthesis routes for this compound.

Experimental_Workflow_Dyeing prep Fabric & Dye Bath Preparation dyeing High-Temperature Dyeing (130°C, 60 min) prep->dyeing clearing Reduction Clearing (NaOH, Na2S2O4) dyeing->clearing rinsing Rinsing & Drying clearing->rinsing eval Performance Evaluation (Colorfastness Tests) rinsing->eval

Caption: Experimental workflow for polyester dyeing and evaluation.

References

Ecotoxicity Profile of Textile Dyes: A Comparative Analysis of Disperse Yellow 7 and Disperse Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available ecotoxicological data reveals a significant lack of publicly accessible information on the environmental impact of Disperse Yellow 54 (C.I. 47020). Despite extensive searches of chemical safety databases and scientific literature, quantitative data on its acute and chronic toxicity to aquatic organisms remains unavailable.[1][2] In light of this data gap, this guide presents a comparative ecotoxicity assessment of two other commercially relevant disperse dyes: Disperse Yellow 7 and Disperse Orange 13. This analysis is based on experimental data from peer-reviewed studies and governmental assessments.

Disperse dyes, a class of synthetic colorants with low water solubility, are widely used for dyeing hydrophobic fibers such as polyester and acetate.[3][4] Their application process and chemical nature can lead to their release into aquatic environments, raising concerns about their potential ecotoxicity.[3][4] The environmental fate and effects of these dyes are influenced by their chemical structure, which dictates their persistence, bioavailability, and toxicity to aquatic life.[5]

Comparative Ecotoxicity Data

The following table summarizes the available acute toxicity data for Disperse Yellow 7 and Disperse Orange 13 for various aquatic organisms. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of the dye that is lethal to 50% of the test organisms or causes a 50% response (e.g., immobilization) in the test population over a specified period.

DyeTest OrganismEndpointDurationValueUnitsReference
Disperse Yellow 7 Pimephales promelas (Fathead minnow)LC5020 days0.025mg/L[5]
Hyalella azteca (Amphipod)LC5014 days0.16mg/L[5]
Hyalella azteca (Amphipod)LC5028 days0.12mg/L[5]
Disperse Orange 13 Hyalella azteca (Amphipod)LC5014 days1.41mg/L[5]

Based on the available data, Disperse Yellow 7 exhibits significantly higher toxicity to the tested aquatic invertebrates compared to Disperse Orange 13. A lower LC50 value indicates a higher level of toxicity.

Experimental Protocols

The ecotoxicological data presented in this guide are primarily generated following standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability, reproducibility, and comparability of toxicity data.

Acute Toxicity Testing with Daphnia sp. (OECD Guideline 202)

This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Substance Preparation: A stock solution of the textile dye is prepared, often with the aid of a solvent for poorly soluble substances like disperse dyes. A series of dilutions are then made to create a range of test concentrations.

  • Exposure: Daphnids are exposed to the different concentrations of the dye in a controlled laboratory setting for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The results are used to calculate the EC50 value, the concentration at which 50% of the daphnids are immobilized.

Acute Toxicity Testing with Fish (OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organisms: A recommended fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is used.

  • Test Substance Preparation: Similar to the Daphnia test, a range of concentrations of the dye are prepared.

  • Exposure: Fish are exposed to the test concentrations for a 96-hour period under controlled conditions (e.g., temperature, light, oxygen levels).

  • Observation: The number of dead fish is recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The data is used to calculate the LC50 value, the concentration that is lethal to 50% of the fish population.

Diagrams

Ecotoxicity_Testing_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase Test_Substance Test Substance (e.g., Disperse Dye) Range_Finding Range-Finding Test Test_Substance->Range_Finding Test_Organism Test Organism (e.g., Daphnia, Fish) Test_Organism->Range_Finding Test_Medium Test Medium (e.g., Reconstituted Water) Test_Medium->Range_Finding Definitive_Test Definitive Test (Series of Concentrations) Range_Finding->Definitive_Test Determine Concentrations Observation Observation of Effects (Mortality, Immobilization) Definitive_Test->Observation Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Observation->Statistical_Analysis Endpoint_Determination Endpoint Determination (LC50, EC50) Statistical_Analysis->Endpoint_Determination

Caption: Generalized workflow for aquatic ecotoxicity testing of textile dyes.

Ecotoxicity_Comparison cluster_dyes Comparative Ecotoxicity cluster_toxicity Toxicity Level DY7 Disperse Yellow 7 High_Toxicity Higher Toxicity DY7->High_Toxicity Lower LC50 Value (e.g., 0.12-0.16 mg/L for Hyalella azteca) DO13 Disperse Orange 13 Lower_Toxicity Lower Toxicity DO13->Lower_Toxicity Higher LC50 Value (e.g., 1.41 mg/L for Hyalella azteca)

Caption: Conceptual comparison of the ecotoxicity of Disperse Yellow 7 and Disperse Orange 13.

References

A Comparative Guide: Supercritical CO2 vs. Conventional Aqueous Dyeing of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly seeking sustainable and efficient manufacturing processes, with a significant focus on reducing the environmental impact of dyeing. This guide provides a detailed, objective comparison between supercritical carbon dioxide (scCO2) dyeing and conventional aqueous dyeing methods for C.I. Disperse Yellow 54, a quinoline-based dye primarily used for polyester fabrics. The following sections present a comprehensive analysis supported by experimental data to inform researchers and professionals on the performance and methodologies of these two distinct dyeing technologies.

Executive Summary

Supercritical CO2 dyeing emerges as a promising eco-friendly alternative to conventional water-based dyeing. It operates as a waterless process, thereby eliminating wastewater generation and the need for drying, which significantly reduces energy consumption.[1] For this compound, scCO2 dyeing not only offers profound environmental benefits but also demonstrates the potential for achieving comparable or even superior color strength and fastness properties compared to the traditional aqueous method. While the initial investment for scCO2 equipment is higher, the long-term operational efficiencies and environmental advantages present a compelling case for its adoption in modern textile processing.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the two dyeing methods for this compound on polyester fabric.

Table 1: Comparison of Dyeing Process Parameters and Environmental Impact

ParameterSupercritical CO2 DyeingConventional Aqueous Dyeing
Dyeing Medium Supercritical Carbon DioxideWater
Water Consumption NoneHigh (e.g., 110 L/kg of fabric)[2]
Wastewater Generation NoneHigh, containing residual dyes and chemicals
Use of Auxiliaries No dispersing agents requiredDispersing agents, pH buffers (acetic acid) required[3]
Drying Required NoYes
Energy Consumption Lower (no water to heat, no drying)Higher (heating of large water volumes, drying)
CO2 Recycling >95% recyclableN/A
Typical Dyeing Time Shorter (e.g., 60-90 minutes)Longer (e.g., 60 minutes at top temperature, plus heating/cooling)[3]

Table 2: Comparative Performance of this compound on Polyester

Performance MetricSupercritical CO2 DyeingConventional Aqueous Dyeing
Optimal Temperature 90°C - 120°C[4]130°C - 135°C[5]
Optimal Pressure 15 - 30 MPa[4]Atmospheric / Pressurized vessels for high temp.[5]
Color Yield (K/S Value) Can achieve high K/S values, comparable or higher than aqueous methods.[6][7]Good K/S values achievable with optimized conditions.
Washing Fastness (ISO 105-C06) Excellent (Grade 4-5)[6]Good to Excellent (Grade 4-5)[8]
Rubbing Fastness (ISO 105-X12) Good to Excellent (Grade 4-5)[6]Moderate to Good (Grade 3-4)[8]
Light Fastness (ISO 105-B02) GoodGood[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Supercritical CO2 Dyeing Protocol

Objective: To dye polyester fabric with C.I. This compound using a supercritical CO2 medium.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • C.I. This compound (fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO2 cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket)

  • Acetone (for rinsing, if necessary)

Procedure:

  • A sample of pre-cleaned polyester fabric is wrapped around a perforated stainless steel tube and placed inside the autoclave.

  • The required amount of C.I. This compound powder is placed at the bottom of the vessel.

  • The vessel is sealed and purged with gaseous CO2 to remove air.

  • Liquid CO2 is pumped into the vessel until the desired pressure (e.g., 15-30 MPa) is reached.

  • The vessel is heated to the target dyeing temperature (e.g., 90-120°C) at a controlled rate.

  • The temperature and pressure are maintained for the duration of the dyeing cycle (e.g., 60-240 minutes). For this compound, a longer time may be required to reach saturation compared to other disperse dyes.[4]

  • After the dyeing cycle, the vessel is cooled.

  • The pressure is slowly released, causing the CO2 to return to its gaseous state and the undissolved dye to precipitate.

  • The dyed fabric is removed from the vessel. A light rinse with acetone may be performed to remove any residual surface dye.[1]

Conventional Aqueous Dyeing Protocol

Objective: To dye polyester fabric with C.I. This compound using a conventional aqueous exhaust method.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine (e.g., high-temperature beaker dyer)

  • Beakers, stirring rods

  • Reduction clearing chemicals: Sodium hydroxide and Sodium hydrosulfite

Procedure:

  • A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1).

  • A dispersing agent is added to the water.

  • The pH of the dyebath is adjusted to a slightly acidic range (e.g., 4.5-5.5) using acetic acid.[3]

  • A paste of C.I. This compound is made with a small amount of water and dispersing agent, which is then added to the dyebath.

  • The pre-wetted polyester fabric is introduced into the dyebath at room temperature.

  • The temperature of the dyebath is raised at a controlled rate (e.g., 2°C/minute) to the dyeing temperature of 130°C.[3]

  • The dyeing is carried out at 130°C for a specified time (e.g., 60 minutes).[3]

  • The dyebath is then cooled to approximately 70°C.

  • The dyed fabric is rinsed with hot and then cold water.

  • Reduction Clearing: A separate bath is prepared with sodium hydroxide and sodium hydrosulfite. The dyed fabric is treated in this bath to remove any unfixed dye from the surface, improving wash fastness.

  • The fabric is thoroughly rinsed and then dried.

Colorfastness Testing Protocols

The colorfastness of the dyed fabrics is evaluated according to ISO standard methods:

  • Washing Fastness: ISO 105-C06

  • Rubbing Fastness: ISO 105-X12

  • Light Fastness: ISO 105-B02

The assessment of color change and staining is conducted using the standard grey scales.

Color Yield (K/S) Measurement Protocol

The color strength (K/S) of the dyed samples is determined using a spectrophotometer. The reflectance value (R) of the fabric is measured at the wavelength of maximum absorption for this compound. The K/S value is then calculated using the Kubelka-Munk equation:[9][10]

K/S = (1 - R)² / 2R

Where:

  • K is the absorption coefficient

  • S is the scattering coefficient

  • R is the reflectance of the sample

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both dyeing processes.

Supercritical_CO2_Dyeing_Workflow A Fabric and Dye Loading B Vessel Sealing and Purging A->B C Pressurization with CO2 B->C D Heating to Dyeing Temperature C->D E Dyeing Cycle D->E F Cooling E->F G Depressurization F->G H Dyed Fabric Removal G->H I CO2 Recycling G->I Conventional_Aqueous_Dyeing_Workflow A Dyebath Preparation B Fabric Introduction A->B C Heating to Dyeing Temperature B->C D Dyeing Cycle C->D E Cooling D->E J Wastewater Treatment D->J F Rinsing E->F G Reduction Clearing F->G F->J H Final Rinsing G->H G->J I Drying H->I H->J

References

Comparative Analysis of Disperse Yellow 3: Cross-Reactivity and Sensitization Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the allergenic potential of chemical compounds is crucial. This guide provides an objective comparison of the cross-reactivity and sensitization potential of Disperse Yellow 3 against other disperse dyes, supported by experimental data.

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate. Due to their chemical nature, many disperse dyes are recognized as significant contact allergens, capable of inducing allergic contact dermatitis (ACD) in sensitized individuals. Disperse Yellow 3 (CAS No. 2832-40-8), a monoazo dye, is a well-documented sensitizer and is included in standard textile dye patch test series.

Quantitative Assessment of Sensitization Potential

The sensitizing potential of a chemical is its ability to induce a specific immune response upon skin contact. This is often quantified using in vivo methods like the murine Local Lymph Node Assay (LLNA) or in vitro assays such as the Loose-fit Coculture-based Sensitization Assay (LCSA).

The LLNA determines the concentration of a substance required to induce a three-fold increase in lymphocyte proliferation in the draining lymph nodes (EC3 value). A lower EC3 value indicates a stronger sensitizing potential. The LCSA is an in vitro method that co-cultures human keratinocytes and dendritic cell-like cells to assess both sensitization and irritation potential.

Below is a summary of the sensitizing potential of Disperse Yellow 3 and other relevant disperse dyes based on available experimental data. It is important to note that different methodologies can yield varying classifications, highlighting the complexity of sensitization assessment.

Table 1: Comparative Sensitization Potential of Disperse Dyes (LLNA Data) [1][2]

Dye NameChemical ClassCAS NumberSensitizing Potency (LLNA Classification)EC3 Value (%)
Disperse Yellow 3 Monoazo2832-40-8Very Weak >30
Disperse Blue 106Anthraquinone12223-01-7Strong0.003
Disperse Blue 124Azo61951-51-7Strong0.003
Disperse Red 1Azo2872-52-8Moderate3
Disperse Blue 1Anthraquinone2475-45-8Moderate3
Disperse Orange 37Azo13301-61-6Weak10
Disperse Blue 35Anthraquinone12222-75-2Weak10
Disperse Orange 3Azo730-40-5Very Weak>30

Table 2: Comparative Sensitization Potential of Disperse Dyes (LCSA Data) [3][4][5]

Dye NameSensitization Potential (LCSA Classification)
Disperse Yellow 3 Extreme
Disperse Blue 124Extreme
Disperse Orange 37/76Extreme
Disperse Blue 106Extreme
Disperse Red 1Extreme
Disperse Orange 3Strong
Para-phenylenediamine (PPD)Strong
Disperse Blue 35Not explicitly categorized, but implied to be a sensitizer

Cross-Reactivity Profile

Cross-reactivity occurs when an individual sensitized to one substance reacts to another, structurally similar substance. Disperse Yellow 3 is known to exhibit cross-reactivity with other dyes and related compounds, most notably para-phenylenediamine (PPD), a common ingredient in hair dyes and a potent sensitizer. This is often due to shared aromatic amine structures or the formation of similar metabolites by skin microflora.

Table 3: Cross-Reactivity of Disperse Dyes and PPD from Patch Test Studies

AllergenPercentage of PPD-Positive Patients Also Positive for the AllergenStudy Reference
Disperse Orange 346.1%Seidenari et al., 2002
Disperse Yellow 3 21.9% Seidenari et al., 2002

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the sensitization potential of disperse dyes.

Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for identifying potential skin sensitizers and determining their potency.

  • Animals: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The disperse dye is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil 4:1). A range of concentrations is prepared.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsum of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine or BrdU.

  • Endpoint Analysis: After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of the label is measured by scintillation counting or ELISA.

  • Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then calculated by interpolation from the dose-response curve. A substance is typically classified as a sensitizer if the SI is ≥ 3.

LLNA_Workflow cluster_preparation Preparation cluster_application Application (Days 1-3) cluster_analysis Analysis (Day 5) Animals CBA/J Mice ApplyDye Topical Application to Mouse Ear Animals->ApplyDye TestSubstance Dye in Vehicle TestSubstance->ApplyDye InjectLabel Inject ³H-Thymidine or BrdU ApplyDye->InjectLabel ExciseNodes Excise Auricular Lymph Nodes InjectLabel->ExciseNodes MeasureProliferation Measure Label Incorporation ExciseNodes->MeasureProliferation CalculateSI Calculate Stimulation Index (SI) MeasureProliferation->CalculateSI DetermineEC3 Determine EC3 Value CalculateSI->DetermineEC3

Murine Local Lymph Node Assay (LLNA) Workflow.
Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method used to detect allergen-specific memory T-lymphocytes in a patient's blood.

  • Sample Collection: A peripheral blood sample is collected from the patient.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the blood sample using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Allergen Stimulation: The cells are exposed to the test allergen (e.g., Disperse Yellow 3) at various concentrations. A positive control (e.g., a mitogen) and a negative control (culture medium only) are also included.

  • Incubation: The cell cultures are incubated for several days (typically 5-7 days) to allow for allergen-specific T-lymphocytes to proliferate.

  • Proliferation Measurement: A radioactive tracer (e.g., ³H-thymidine) or a non-radioactive marker (e.g., BrdU) is added to the cultures. The amount of tracer incorporated into the DNA of proliferating cells is measured.

  • Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the allergen-stimulated culture to the proliferation in the negative control culture. An SI above a certain threshold (often ≥ 3) is considered a positive result, indicating sensitization.[6][7][8]

Signaling Pathways in Skin Sensitization

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction. The process is initiated by small, reactive molecules called haptens, such as disperse dyes.

  • Haptenation: The disperse dye penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming a hapten-protein complex. This process is known as haptenation.

  • Keratinocyte Activation: Keratinocytes, the primary cells of the epidermis, recognize the hapten-protein complexes and are activated. This activation leads to the release of pro-inflammatory cytokines and chemokines. Studies have shown that azo dyes can induce oxidative stress, leading to the activation of the Nrf2 signaling pathway.[9][10][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

  • Dendritic Cell Maturation and Migration: Langerhans cells (a type of dendritic cell in the epidermis) and dermal dendritic cells take up the hapten-protein complexes. They then mature and migrate from the skin to the regional lymph nodes.

  • T-Cell Priming and Sensitization: In the lymph nodes, the mature dendritic cells present the haptenated peptides to naive T-cells. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector T-cells, resulting in sensitization.

Sensitization_Pathway cluster_skin Skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node Dye Disperse Dye (Hapten) HaptenProtein Hapten-Protein Complex Dye->HaptenProtein Haptenation Protein Skin Protein Protein->HaptenProtein KC Keratinocyte HaptenProtein->KC Activation LC Langerhans Cell (DC) HaptenProtein->LC Uptake KC->LC Cytokine Release MatureDC Mature Dendritic Cell LC->MatureDC Migration & Maturation NaiveT Naive T-Cell MatureDC->NaiveT Antigen Presentation EffectorT Effector T-Cell NaiveT->EffectorT Priming & Proliferation

Simplified Signaling Pathway of Skin Sensitization to Disperse Dyes.

References

Benchmarking the Photostability of Disperse Yellow 54 Against Other Yellow Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing dyes in their work, understanding the photostability of these compounds is critical for ensuring the integrity and longevity of their experiments and products. This guide provides an objective comparison of the photostability of Disperse Yellow 54 against other commercially available yellow dyes, supported by standardized experimental data.

Comparative Photostability Data

The following table summarizes the light fastness ratings of this compound and a selection of other yellow dyes. The ratings are based on the ISO 105-B02 standard, which uses a blue wool scale from 1 (very poor) to 8 (outstanding) to assess the degree of color fading after exposure to a xenon arc lamp, simulating sunlight. A higher rating indicates greater resistance to light-induced degradation.

Dye NameC.I. NameDye ClassLight Fastness Rating (ISO 105-B02)
This compound47020Quinophthalone6[1]
Disperse Yellow 114--6-7[2]

Note: The light fastness of a dye can be influenced by the substrate it is applied to, the concentration of the dye, and the presence of other chemicals. The data presented here is for comparative purposes and is based on testing on textile substrates under standardized conditions.

Experimental Protocol: ISO 105-B02 Colour Fastness to Artificial Light

The ISO 105-B02 standard specifies the methodology for determining the color fastness of textiles to artificial light using a xenon arc fading lamp.[3][4][5][6][7][8][9][10][11][12] This test is widely recognized for its ability to simulate the effects of natural daylight in a controlled laboratory setting.[7][9]

1. Principle: A textile specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known light fastness.[3][10] The color fastness is assessed by comparing the change in color of the test specimen with that of the reference materials.[10]

2. Apparatus and Materials:

  • Xenon Arc Lamp Apparatus: An air-cooled or water-cooled apparatus equipped with a xenon arc lamp that simulates natural daylight (D65).[9] The apparatus must have controlled temperature and humidity.

  • Blue Wool References: A set of eight standardized blue wool fabrics (numbered 1 to 8), where 1 has the lowest and 8 has the highest light fastness.[5]

  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of fading.

  • Specimen Holders: To mount the test specimens and blue wool references.

  • Masks: To cover a portion of the specimens and references for comparison of exposed and unexposed areas.

3. Procedure:

  • Sample Preparation: Cut a representative sample of the material to be tested to the required dimensions.

  • Mounting: Mount the test specimen and a set of blue wool references on the specimen holders. A portion of each specimen and reference is covered with an opaque mask.

  • Exposure: Place the mounted specimens and references in the xenon arc apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) are set according to the specific requirements of the standard (e.g., ISO 105-B02 A1 for normal conditions).[13]

  • Evaluation: Periodically inspect the specimens and blue wool references. The test is complete when the desired level of fading, determined by comparison with the blue wool standards, is achieved. The color change of the test specimen is then assessed by comparing the exposed and unexposed portions using the grey scale. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.[14]

Experimental Workflow

The following diagram illustrates the key steps involved in determining the photostability of a dye according to the ISO 105-B02 standard.

G Experimental Workflow for Photostability Testing (ISO 105-B02) cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A Sample and Blue Wool Reference Preparation B Mounting on Specimen Holders A->B C Placement in Xenon Arc Apparatus B->C Start Test D Controlled Exposure to Light, Temperature, and Humidity C->D E Periodic Inspection and Comparison to Blue Wool D->E During Test F Grey Scale Assessment of Color Change E->F G Assignment of Light Fastness Rating F->G H Photostability Report G->H Final Result

References

A Comparative Analysis of the Fastness Properties of Disperse Yellow 54 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the wash, light, and rub fastness properties of Disperse Yellow 54 compared with common alternatives, supported by experimental data and standardized protocols.

This guide provides a detailed comparison of the fastness properties of this compound against three common alternatives: Disperse Yellow 64, Disperse Yellow 42, and Disperse Yellow 211. The selection of an appropriate dye is critical in various applications, including textiles and advanced material sciences, where color stability and durability are paramount. This document summarizes key performance indicators based on internationally recognized standards to aid in informed decision-making.

Comparative Fastness Properties

The following table summarizes the wash, light, and rub fastness properties of this compound and its alternatives. The ratings are based on the ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists) standards, with a scale of 1 to 5 for wash and rub fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).

DyeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry/Wet) (ISO 105-X12)
This compound 6[1]5[1]Data not available
Disperse Yellow 64 6-7[2]4-5[2]4-5 / 4-5[2]
Disperse Yellow 42 6-7 (AATCC), 7 (ISO)5 (AATCC), 4-5 (ISO)Data not available
Disperse Yellow 211 64-54-5 / 4-5

Experimental Protocols

The fastness properties presented in this guide are determined by standardized experimental procedures. Below are detailed methodologies for the key tests cited.

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is prepared and placed in contact with a specified multifiber adjacent fabric.

  • Washing Procedure: The composite specimen is subjected to mechanical agitation in a soap solution at a specified temperature and for a specific duration. Stainless steel balls are added to the wash container to provide abrasive action.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried.

  • Assessment: The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the grey scale.

Light Fastness (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A specimen of the dyed textile is prepared.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.

  • Assessment: The change in color of the test specimen is compared against the fading of the blue wool standards. The light fastness rating is assigned based on the blue wool standard that shows a similar degree of fading.

Rubbing Fastness (ISO 105-X12)

This test determines the resistance of the color of textiles to rubbing off and staining other materials.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth over the specimen for a specified number of cycles with a constant pressure.

  • Assessment: The degree of color transfer to the white cotton cloth is assessed by comparing it with the grey scale for staining.

Logical Workflow for Dye Selection

The process of selecting a suitable disperse dye based on its fastness properties can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this decision-making process.

DyeSelectionWorkflow Start Identify Application Requirements DefineFastness Define Required Fastness Levels (Wash, Light, Rub) Start->DefineFastness DataSource Consult Comparative Fastness Data Table DefineFastness->DataSource CompareWash Compare Wash Fastness DataSource->CompareWash CompareLight Compare Light Fastness DataSource->CompareLight CompareRub Compare Rub Fastness DataSource->CompareRub SelectDye Select Optimal Dye CompareWash->SelectDye CompareLight->SelectDye CompareRub->SelectDye ExperimentalValidation Perform Experimental Validation SelectDye->ExperimentalValidation FinalDecision Final Dye Selection ExperimentalValidation->FinalDecision

Workflow for Disperse Dye Selection

References

Unveiling the Fates of Disperse Yellow 54: A Comparative Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of synthetic dyes like Disperse Yellow 54 is crucial for environmental remediation and toxicological assessment. This guide provides an objective comparison of enzymatic, and emerging photocatalytic and microbial degradation methods, supported by available experimental data, to elucidate the transformation of this common textile dye.

This compound (C.I. 47020), a quinoline-based dye, is widely used in the textile industry for its vibrant yellow hue and good fastness properties on synthetic fibers. However, its persistence in industrial effluents poses significant environmental concerns. This guide delves into the primary mechanisms of its degradation, offering a comparative analysis to aid in the selection and development of effective remediation strategies.

Comparative Analysis of Degradation Methods

The degradation of this compound can be achieved through various methods, each with distinct mechanisms, efficiencies, and byproducts. This section compares the enzymatic degradation by laccase with the potential for photocatalytic and microbial degradation, drawing on data from studies on this compound and structurally similar dyes.

Degradation MethodKey ParametersDegradation Efficiency (%)Reaction TimeByproducts
Enzymatic (Laccase) Enzyme Concentration, pH, TemperatureUp to 90% decolorization[1][2]20 minutes (optimized)[1][2]Phenolic compounds, Polymers[3]
Photocatalytic (Potential) Catalyst (e.g., TiO2, ZnO), Light Source, pHHigh (inferred from other dyes)Varies (minutes to hours)Smaller organic molecules, CO2, H2O
Microbial (Potential) Microorganism (Bacteria/Fungi), Nutrients, Aerobic/Anaerobic conditionsVariesHours to DaysAromatic amines, smaller organic acids

Note: Data for photocatalytic and microbial degradation of this compound is limited. The information presented is based on general principles and studies on other disperse and azo dyes. Further research is required for a direct comparison.

Detailed Experimental Protocols

Enzymatic Degradation using Laccase:

A study on the decolorization of this compound utilized an immobilized laccase enzyme on nano zinc ferrite. The key experimental parameters were identified as follows:

  • Enzyme and Support: Free laccase enzyme (Denilite II S) was immobilized on synthesized nano zinc ferrite particles.

  • Reaction Conditions: The decolorization experiments were conducted in a 100 mL dye solution at 45°C.

  • Optimization of Parameters:

    • Enzyme Concentration: Varied from 200 to 500 ppm. The optimal concentration for this compound was found to be 500 mg/L.[1][2]

    • pH: The effect of pH was investigated in a range of 3 to 9. The optimal pH for the enzymatic degradation was determined to be 3.[1][2]

    • Dye Concentration: Initial dye concentrations were varied from 10 to 50 ppm.

  • Decolorization Measurement: The decolorization was monitored by measuring the absorbance of the solution using a UV-Vis spectrophotometer.

Degradation Pathways and Mechanisms

The breakdown of this compound follows distinct pathways depending on the degradation method employed.

1. Enzymatic Degradation Pathway (Laccase-mediated):

Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds. The proposed mechanism for laccase-mediated degradation of dyes like this compound involves the generation of phenoxy radicals from the dye molecule. These radicals can then undergo further non-enzymatic reactions, including polymerization or cleavage of the chemical structure. While specific intermediate products for this compound have not been detailed in the available literature, studies on other dyes suggest the formation of phenolic compounds and subsequent polymerization.[3]

Enzymatic_Degradation DY54 This compound Radicals Phenoxy Radicals DY54->Radicals Oxidation Laccase Laccase Intermediates Phenolic Intermediates Radicals->Intermediates Further Reactions Polymers Polymerized Products Intermediates->Polymers Polymerization

Caption: Laccase-mediated degradation of this compound.

2. Potential Photocatalytic Degradation Pathway:

Photocatalytic degradation, typically using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), involves the generation of highly reactive oxygen species (ROS) upon irradiation with a suitable light source. These ROS, such as hydroxyl radicals (•OH), can non-selectively attack and break down the complex structure of the dye molecule into smaller, less harmful organic molecules, and ultimately, to carbon dioxide and water.

Photocatalytic_Degradation cluster_catalyst Semiconductor Catalyst (e.g., TiO2) Catalyst Catalyst ROS Reactive Oxygen Species (•OH) Catalyst->ROS Generation Light Light (UV/Visible) Light->Catalyst Intermediates Smaller Organic Molecules DY54 This compound DY54->Intermediates Oxidation by ROS Mineralization CO2 + H2O Intermediates->Mineralization Further Oxidation

Caption: Potential photocatalytic degradation of this compound.

3. Potential Microbial Degradation Pathway:

Microbial degradation utilizes bacteria or fungi to break down dye molecules through their metabolic processes. For azo dyes, this often involves an initial anaerobic step where azoreductase enzymes cleave the azo bond (-N=N-), leading to the formation of aromatic amines. These amines can then be further degraded under aerobic conditions into simpler organic compounds. The specific microbial strains and the resulting degradation pathways for this compound are yet to be extensively studied.

Microbial_Degradation cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage DY54 This compound Aromatic_Amines Aromatic Amines DY54->Aromatic_Amines Azoreductase Intermediates Smaller Organic Acids Aromatic_Amines->Intermediates Oxidation Mineralization CO2 + H2O + Biomass Intermediates->Mineralization

Caption: Potential microbial degradation pathway of this compound.

Conclusion

The enzymatic degradation of this compound using laccase presents a rapid and effective method for decolorization under optimized conditions. While specific data for photocatalytic and microbial degradation of this particular dye is scarce, the general principles suggest they are also viable, albeit potentially slower, methods for its complete mineralization. Further research, particularly focusing on the identification of intermediate and final degradation products through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is imperative for a comprehensive understanding of the environmental fate of this compound and for the development of robust and safe remediation technologies. This comparative guide serves as a foundation for researchers to explore and optimize these degradation pathways for effective environmental management.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Disperse Yellow 54 (C.I. 47020), a quinoline-based synthetic dye. Adherence to these protocols is critical for minimizing health risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust particles.

Quantitative Data for this compound

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValue
CAS Number 7576-65-0, 12223-85-7
Molecular Formula C₁₈H₁₁NO₃[1][2]
Molecular Weight 289.28 g/mol [1][2]
Melting Point 265 °C[3]
Boiling Point 502 °C at 760 mmHg[3]
Flash Point 257.4 °C[3]
Solubility Insoluble in water; Soluble in strong sulfuric acid and pyridine.[1]
Appearance Brown powder[1]

Step-by-Step Disposal Protocol for this compound

This compound should be disposed of as hazardous chemical waste. Under no circumstances should it be discarded down the drain or in regular solid waste receptacles.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, weighing papers, contaminated gloves, and pipette tips, must be treated as hazardous waste.
  • Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.

2. Waste Collection and Containerization:

  • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
  • For liquid waste, use a compatible, sealable container.
  • Ensure the container is appropriate for the type of waste (e.g., do not store organic solvent solutions in a container that is not solvent-resistant).

3. Labeling of Waste Containers:

  • Properly label the hazardous waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The CAS number: "7576-65-0" or "12223-85-7"
  • An accurate description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").
  • The accumulation start date.
  • The appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

4. Temporary Storage in the Laboratory:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
  • This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide the EHS or contractor with all necessary information about the waste stream.
  • Follow their specific instructions for preparing the waste for transport.

6. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.
  • For containers that held highly toxic substances, the first three rinses must be collected and disposed of as hazardous waste.[4]
  • After proper rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disperse_Yellow_54_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Debris) ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Select Compatible Hazardous Waste Container segregate->container label_container Label Container Correctly (Name, CAS, Hazards, Date) container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs When container is full or per lab schedule pickup Arrange for Waste Pickup contact_ehs->pickup end Waste Removed for Proper Disposal pickup->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Disperse yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical plans for the handling and disposal of Disperse Yellow 54 (CAS No. 12223-85-7). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

Hazard Assessment and Control

This compound is a powdered dye. While specific toxicological data is limited, the primary hazards are associated with the inhalation of airborne dust and direct contact with skin and eyes.[1][2][3] Fine chemical powders can cause respiratory irritation, allergic reactions, or other adverse health effects.[4][5][6] Therefore, a comprehensive approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.

Engineering Controls:

  • Ventilation: All handling of this compound powder must occur in a well-ventilated area.[1] A certified chemical fume hood or a ventilated enclosure with local exhaust ventilation (LEV) is required for weighing and transferring the powder to prevent dust generation.[4][5][7]

  • Containment: Use techniques and equipment that minimize dust creation. Weighing the dye on a disposable liner or using a containment balance enclosure is recommended.

Administrative Controls:

  • Restricted Access: Limit access to areas where the powder is handled to trained and authorized personnel only.[4]

  • Hygiene: Prohibit eating, drinking, or smoking in the laboratory area. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][8]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is critical for preventing exposure. The following table summarizes the required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Small-Scale Handling (<1g) in a Fume Hood Tightly fitting safety gogglesNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coat with cuffsNot required if handled exclusively within a certified fume hood
Large-Scale Handling (>1g) or Operations Outside a Fume Hood Tightly fitting safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron or disposable coveralls over a lab coatNIOSH-approved N95 respirator or higher (e.g., a full-face respirator if irritation occurs)[1]
Spill Cleanup Tightly fitting safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Disposable, chemical-resistant coverallsNIOSH-approved respirator with particulate filter (N100, P100)

Below is a workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound task Assess Task: - Scale (e.g., <1g or >1g) - Location (Fume Hood?) - Potential for Dust/Aerosol start->task spill_check Is this an emergency spill? task->spill_check hood_check Is the task performed entirely within a certified chemical fume hood? ppe_in_hood Minimum Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hood_check->ppe_in_hood Yes ppe_outside_hood Enhanced PPE Required: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron/Coveralls - N95 Respirator hood_check->ppe_outside_hood No end Proceed with Task ppe_in_hood->end ppe_outside_hood->end spill_check->hood_check No spill_ppe Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Coveralls - N100/P100 Respirator spill_check->spill_ppe Yes spill_ppe->end

Caption: PPE Selection Workflow for this compound.

Experimental Protocols: PPE Procedures

Strict adherence to procedural steps for donning and doffing PPE is essential to prevent cross-contamination.

Protocol 3.1: PPE Donning Procedure

  • Preparation: Inspect all PPE for damage (rips, cracks, defects) before use.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • First Layer: Don inner nitrile gloves.

  • Body Protection: Don laboratory coat, ensuring it is fully buttoned. If required, don chemical-resistant apron or coveralls.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye Protection: Don tightly fitting safety goggles. If required, add a face shield.

  • Outer Gloves: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Protocol 3.2: PPE Doffing Procedure

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Body Protection: Unbutton the lab coat. Remove it by folding it inward on itself, avoiding contact with the exterior surface. If a disposable apron or coverall was used, remove it and place it in the designated waste container.

  • Eye/Face Protection: Remove the face shield (if used), followed by the safety goggles, by handling the strap or earpieces.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

4.1 Accidental Release and Spill Response

In the event of a spill, immediate and safe cleanup is the priority.[2][3]

  • Evacuate: Alert personnel in the immediate area and evacuate the location of the spill.[2]

  • Secure: Restrict access to the spill area. Post warning signs.

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

  • PPE: Don the appropriate spill response PPE as outlined in the table and workflow diagram.

  • Contain & Clean:

    • DO NOT use water to clean a dry powder spill, as this can create aerosols.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a labeled, sealable hazardous waste container. Avoid creating dust.[1]

    • Use a cloth dampened with water to wipe the spill area, working from the outside in.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontaminate: Wipe down all non-disposable equipment used for cleanup.

  • Doff PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Alert & Evacuate Immediate Area spill->evacuate secure 2. Secure Area & Post Warnings evacuate->secure ppe 3. Don Spill Response PPE secure->ppe contain 4. Cover Spill with Absorbent Material ppe->contain collect 5. Scoop into Labeled Hazardous Waste Container contain->collect decontaminate 6. Wipe Area with Damp Cloth collect->decontaminate dispose 7. Dispose of all Contaminated Materials decontaminate->dispose report 8. Report Incident dispose->report

Caption: Emergency Spill Response Workflow.

4.2 Disposal Plan

All waste materials, including contaminated PPE and residual this compound, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment:

    • Place all solid waste (used gloves, wipes, contaminated lab coats, and residual powder) into a dedicated, durable, and sealable plastic bag or container.

    • The container must be clearly labeled as "Hazardous Waste: this compound."

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[8]

Waste_Disposal_Workflow start Generation of Waste (Contaminated PPE, Residual Chemical) container 1. Place in Dedicated, Labeled, & Sealed Hazardous Waste Container start->container storage 2. Store in Secure Satellite Accumulation Area container->storage pickup 3. Arrange for Pickup via Institutional EHS storage->pickup end Final Disposal by Certified Vendor pickup->end

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.